molecular formula C17H27BrN2O9 B606376 Bromoacetamido-PEG4-NHS ester

Bromoacetamido-PEG4-NHS ester

カタログ番号: B606376
分子量: 483.3 g/mol
InChIキー: BONNYNBXMCRXBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Bromoacetamido-PEG4-NHS ester is a PEG derivative containing a bromide group and an NHS ester. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONNYNBXMCRXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bromoacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and diagnostics.[1] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Concepts and Structure

This compound is characterized by three key components:

  • An N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (-NH2).

  • A bromoacetamide group, which selectively reacts with thiol groups (-SH).[1]

  • A polyethylene glycol (PEG) spacer (specifically, a PEG4 linker), which is hydrophilic and enhances the solubility of the entire molecule in aqueous environments.[2][3]

This dual reactivity allows for a controlled, stepwise "orthogonal" conjugation of two different molecules, one with an available amine and another with a thiol. The PEG spacer not only improves solubility but also reduces steric hindrance and provides a flexible connection between the conjugated molecules.[1]

Chemical and Physical Properties

The quantitative data for this compound are summarized below, compiled from various suppliers. Minor variations may exist between batches and manufacturers.

PropertyValueReferences
Chemical Formula C17H27BrN2O9[1][2][4]
Molecular Weight 483.31 g/mol [1][4][5]
CAS Number 1260139-70-5[1][2][4]
Purity ≥95% to 98%[1][2][4]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM[2]
Storage Conditions Store at -20°C, protected from moisture and light[2]

Mechanism of Action

The utility of this compound lies in its ability to perform a two-step sequential conjugation.

  • Amine Reaction (NHS Ester) : The NHS ester group reacts with primary aliphatic amines, typically found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides.[2][3] This reaction is highly efficient under mild, slightly alkaline conditions (pH 7-9) and results in the formation of a stable amide bond, releasing NHS as a byproduct.[6] It is crucial to use amine-free buffers, such as phosphate (B84403) or bicarbonate buffers, as buffers like Tris contain primary amines that will compete with the target molecule.[7][8]

  • Thiol Reaction (Bromoacetamide) : The bromoacetamide group reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues in proteins. This nucleophilic substitution reaction forms a stable thioether bond, with bromide acting as a good leaving group.[1][2]

The diagram below illustrates the sequential reaction mechanism.

G reagent This compound NHS Ester PEG4 Spacer Bromoacetamide intermediate Intermediate Conjugate Amide Bond PEG4 Spacer Bromoacetamide reagent->intermediate protein1 {Molecule 1 (e.g., Antibody)|Primary Amine (-NH2)} protein1->intermediate Step 1: Aminolysis (pH 7-9) final_conjugate {Final Bioconjugate|Molecule 1 - Molecule 2} intermediate->final_conjugate Step 2: Thiolation nhs_leaving NHS intermediate->nhs_leaving protein2 {Molecule 2 (e.g., Drug)|Thiol (-SH)} protein2->final_conjugate br_leaving HBr final_conjugate->br_leaving

Diagram 1: Reaction mechanism of the bifunctional crosslinker.

Applications in Research and Development

The unique properties of this compound make it a versatile tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs. The NHS ester can be used to attach the linker to lysine residues on a monoclonal antibody, and the bromoacetamide end can then be conjugated to a thiol-containing cytotoxic drug.[9]

  • PROTAC Development: It serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[5][10] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target.[5]

  • Bioconjugation and Probe Development: It is used to link proteins, peptides, and other biomolecules together for various research purposes, such as creating diagnostic probes or studying protein-protein interactions.[1]

  • Surface Functionalization: The linker can be used to immobilize proteins or other amine-containing molecules onto surfaces that have been functionalized with thiol groups, or vice-versa, for applications in biosensors and biomaterials.[9]

General Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for conjugating this compound to an antibody (Molecule A) and subsequently to a thiol-containing molecule (Molecule B).

Materials:

  • Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.[2]

  • Thiol-containing molecule (e.g., a peptide or drug).

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification tools: Desalting columns (e.g., Zeba Spin) or dialysis cassettes appropriate for the biomolecule's size.[7]

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[7]

    • Prepare a fresh stock solution (e.g., 10 mg/mL) of the crosslinker in anhydrous DMSO or DMF immediately before use.[7] Storage of the solution is not recommended.[11]

  • Step 1: Reaction with Antibody (Amine Conjugation):

    • Prepare the antibody solution at a suitable concentration (e.g., 2 mg/mL) in the reaction buffer.

    • Calculate the required volume of the crosslinker solution to achieve a desired molar excess (e.g., 10- to 20-fold molar excess over the antibody).

    • Add the calculated volume of the crosslinker solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[7]

  • Purification of Intermediate:

    • Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.[7] This step is critical to prevent the unreacted crosslinker from reacting with the thiol-containing molecule in the next step.

  • Step 2: Reaction with Thiol-Containing Molecule:

    • Add the thiol-containing molecule to the purified, linker-activated antibody. A 5- to 10-fold molar excess of the thiol molecule over the antibody is a common starting point.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Final Purification:

    • (Optional) If any unreacted bromoacetamide groups need to be quenched, add a small molecule thiol like cysteine or 2-mercaptoethanol. If unreacted NHS esters from an incomplete first purification step are a concern, add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[7]

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or another desalting column to remove excess thiol-containing molecules and reaction byproducts.

The workflow for this experimental protocol is visualized below.

G start Start: Prepare Reagents - Antibody in PBS - Crosslinker in DMSO step1 Step 1: Amine Reaction Add crosslinker to Antibody. Incubate 1h @ RT. start->step1 purify1 Purification 1 Remove excess crosslinker (Desalting Column) step1->purify1 step2 Step 2: Thiol Reaction Add Thiol-Molecule to activated Antibody. Incubate 2h @ RT. purify1->step2 purify2 Final Purification Remove excess Thiol-Molecule (e.g., SEC or Dialysis) step2->purify2 end End: Characterize Final Bioconjugate purify2->end

References

An In-Depth Technical Guide to the Mechanism of Action of Bromoacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a bromoacetamido group, a tetra-polyethylene glycol (PEG4) spacer, and a N-hydroxysuccinimide (NHS) ester, allows for the covalent and selective linkage of molecules containing thiol and amine functionalities, respectively. The hydrophilic PEG4 spacer not only enhances the solubility of the linker and its conjugates in aqueous environments but also provides a flexible spacer arm that can mitigate steric hindrance between the conjugated molecules.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective application in research and development.

Core Mechanism of Action

The utility of this compound lies in its two distinct reactive moieties that enable a sequential and controlled conjugation strategy. This dual reactivity allows for the specific coupling of a thiol-containing molecule to an amine-containing molecule.

Amine-Reactive NHS Ester Moiety

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[3] The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

pH Dependence of the NHS Ester Reaction:

The efficiency of the NHS ester-amine coupling is critically dependent on the reaction pH. The primary amine must be in its deprotonated, nucleophilic state to react. At acidic pH, the amine is protonated (-NH3+), rendering it non-reactive.[3] Conversely, at high pH, the competing hydrolysis of the NHS ester becomes significant, reducing the overall yield of the desired conjugate.[5] The optimal pH for this reaction is a compromise between maximizing amine reactivity and minimizing hydrolysis, typically falling within the range of pH 7.2 to 8.5 .[4][6]

Quantitative Data on NHS Ester Reactivity:

The stability of the NHS ester and the kinetics of the amidation reaction are highly sensitive to pH. The following tables summarize the impact of pH on these parameters.

pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004-5 hours
8.02580 minutes
8.52530 minutes
8.6410 minutes
9.02510 minutes
Data compiled from multiple sources.[4][5][7]
pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.08080
8.52030
9.01010
Data represents a direct comparison of reaction kinetics at 25°C.[5][7]
Thiol-Reactive Bromoacetamido Moiety

The bromoacetamido group is an α-haloacetyl derivative that reacts specifically with sulfhydryl (thiol) groups (-SH), such as those found on the side chain of cysteine residues. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol (thiolate anion) acts as the nucleophile, attacking the carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the release of a bromide ion.

pH Dependence of the Bromoacetamido Reaction:

Similar to the NHS ester reaction, the bromoacetamido-thiol coupling is also pH-dependent. The thiol group must be in its more nucleophilic thiolate form (S-) for the reaction to proceed efficiently. The pKa of the cysteine thiol group is typically around 8.5, meaning that at higher pH values, a greater proportion of thiol groups will be deprotonated, thus increasing the reaction rate.[8] However, to maintain selectivity and avoid potential side reactions with other nucleophilic residues like lysine at very high pH, the reaction is often carried out at a pH range of 7.5 to 9.0 .[9][10]

Quantitative Data on Thiol-Reactive Group Reactivity:

Thiol-Reactive GroupRelative Reactivity Order
Maleimide (B117702)1 (Fastest)
Iodoacetate2
Bromoacetate3
Iodoacetamide4
Acrylate5
Bromoacetamide 6 (Slowest in this list)
The reaction rates for all groups increase with increasing pH.[11]

It is noteworthy that a significant kinetic discrimination (2-3 orders of magnitude in terms of rate constants) can be achieved between maleimide and bromoacetyl functionalities by controlling the pH. The bromoacetyl group exhibits higher reactivity at more alkaline pH values (e.g., pH 9.0) while maintaining good chemoselectivity for thiols over other nucleophiles like amines.[9][10]

The Role of the PEG4 Spacer

The tetra-polyethylene glycol (PEG4) linker in this compound serves several crucial functions:

  • Enhanced Solubility: The hydrophilic nature of the PEG spacer significantly improves the water solubility of the crosslinker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[1]

  • Reduced Steric Hindrance: The flexible and extended PEG4 chain provides a spatial separation between the two conjugated molecules, minimizing steric hindrance that could otherwise impair their biological activity.

  • Reduced Immunogenicity: For in vivo applications, PEGylation can help to reduce the immunogenicity of the conjugated molecule.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the chemical reactions and a typical experimental workflow for using this compound.

Reaction Mechanisms

reaction_mechanisms cluster_nhs NHS Ester Reaction with Primary Amine cluster_bromo Bromoacetamido Reaction with Thiol NHS_Ester This compound Amide_Bond Stable Amide Bond (Protein-NH-CO-PEG4-Bromoacetamide) NHS_Ester->Amide_Bond + Protein-NH2 (pH 7.2-8.5) Primary_Amine Protein-NH2 Primary_Amine->Amide_Bond NHS_byproduct N-Hydroxysuccinimide Amide_Bond->NHS_byproduct releases Bromoacetamide Intermediate Conjugate Thioether_Bond Final Conjugate (Protein-NH-CO-PEG4-CH2-S-Molecule) Bromoacetamide->Thioether_Bond + Molecule-SH (pH 7.5-9.0) Thiol Molecule-SH Thiol->Thioether_Bond Bromide_ion Br- Thioether_Bond->Bromide_ion releases

Caption: Chemical reactions of this compound.

Two-Step Conjugation Workflow

two_step_conjugation start Start: Prepare Reactants step1 Step 1: NHS Ester Reaction React Protein-NH2 with this compound (pH 7.2-8.5, 30 min - 2h, RT) start->step1 purify1 Purification 1 Remove excess linker and NHS byproduct (e.g., desalting column) step1->purify1 step2 Step 2: Bromoacetamido Reaction React purified intermediate with Molecule-SH (pH 7.5-9.0, 1-4h, RT) purify1->step2 purify2 Purification 2 Remove excess Molecule-SH (e.g., dialysis, chromatography) step2->purify2 end Final Conjugate purify2->end

Caption: A typical two-step conjugation workflow.

Experimental Protocols

The following provides a generalized two-step protocol for conjugating an amine-containing protein to a thiol-containing molecule using this compound. Note: Optimal conditions (e.g., molar ratios, reaction times, and temperature) should be determined empirically for each specific application.

Materials
  • Amine-containing protein (Protein-NH2)

  • Thiol-containing molecule (Molecule-SH)

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction Buffer A: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Reaction Buffer B: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification tools (e.g., desalting columns, dialysis cassettes, chromatography system)

Procedure

Step 1: Reaction of this compound with the Amine-Containing Protein

  • Prepare Protein Solution: Dissolve the amine-containing protein in Reaction Buffer A to a final concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Initiate Reaction: Add the desired molar excess (typically 10-20 fold) of the linker solution to the protein solution. Mix thoroughly but gently.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.

  • Purification: Remove the excess, unreacted linker and the N-hydroxysuccinimide byproduct using a desalting column or spin column equilibrated with Reaction Buffer B.

Step 2: Reaction of the Bromoacetamido-Activated Protein with the Thiol-Containing Molecule

  • Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule in Reaction Buffer B. If the molecule contains disulfide bonds, they may need to be reduced to free thiols prior to this step using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Initiate Second Reaction: Add a 1.5 to 5-fold molar excess of the thiol-containing molecule to the purified bromoacetamido-activated protein from Step 1.

  • Incubation: Incubate the reaction for 1 to 4 hours at room temperature, or overnight at 4°C. The reaction should be protected from light.

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining bromoacetamido groups.

  • Final Purification: Purify the final conjugate from excess thiol-containing molecule and other reaction components using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Characterization of the Conjugate

The successful synthesis of the conjugate can be confirmed by various analytical techniques, including:

  • SDS-PAGE: To observe the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and assess the degree of labeling.

  • UV-Vis Spectroscopy: If one of the conjugated molecules has a unique absorbance spectrum.

  • Functional Assays: To ensure that the biological activity of the conjugated molecules is retained.

Conclusion

This compound is a versatile and powerful tool for creating specific and stable bioconjugates. A thorough understanding of the pH-dependent mechanisms of its amine- and thiol-reactive ends is crucial for optimizing conjugation efficiency and minimizing side reactions. By following a controlled, two-step protocol and employing appropriate analytical techniques for characterization, researchers can effectively leverage this heterobifunctional linker for a wide range of applications in drug development, diagnostics, and fundamental scientific research.

References

An In-depth Technical Guide to Bromoacetamido-PEG4-NHS Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamido-PEG4-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of targeted therapeutics. This document details its physicochemical properties, outlines its primary applications, and provides detailed experimental protocols for its use.

Core Concepts: Structure and Reactivity

This compound is a versatile chemical tool designed for the covalent linkage of biomolecules. Its structure comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

  • Bromoacetamido Group: A thiol-reactive group that specifically reacts with sulfhydryl groups, for instance, from cysteine residues, to form a stable thioether bond.

  • Polyethylene (B3416737) Glycol (PEG4) Spacer: A hydrophilic 4-unit polyethylene glycol chain that enhances the solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[1]

The orthogonal nature of the NHS ester and bromoacetamido groups allows for a controlled, two-step conjugation process, making it an invaluable reagent in the construction of complex biomolecular architectures.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the impact of PEG linkers on bioconjugates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 483.31 g/mol [2]
Chemical Formula C17H27BrN2O9[2]
CAS Number 1260139-70-5[2]
Purity Typically ≥95%[3]
Solubility Soluble in DMSO, DMF[4]
Storage -20°C, desiccated[4]

Table 2: Impact of PEG Linkers on Antibody-Drug Conjugate (ADC) Properties

PropertyEffect of PEG LinkerRationaleReference
Solubility IncreasedThe hydrophilic nature of the PEG chain mitigates the hydrophobicity of the linker and cytotoxic drug.[1]
Aggregation ReducedImproved solubility prevents the formation of protein aggregates, which can be a major issue with hydrophobic drug-linkers.[1]
Drug-to-Antibody Ratio (DAR) Higher achievable DARThe PEG spacer allows for the attachment of more drug molecules without compromising the stability and solubility of the ADC.[5]
Circulation Half-life IncreasedThe hydrodynamic radius of the conjugate is increased, leading to reduced renal clearance.[5]
Immunogenicity ReducedThe PEG chain can shield the conjugate from the host's immune system.[6]

Experimental Protocols

This section provides detailed methodologies for the use of this compound in a typical bioconjugation application, such as the creation of an antibody-drug conjugate (ADC).

Two-Step Antibody-Drug Conjugation Protocol

This protocol describes the conjugation of a thiol-containing cytotoxic drug to a monoclonal antibody (mAb) using this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

  • This compound

  • Thiol-containing cytotoxic drug

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or size-exclusion chromatography (SEC) system

Procedure:

Step 1: Reaction of mAb with this compound (Amine-reactive step)

  • Antibody Preparation: Dialyze the mAb against the Reaction Buffer to remove any amine-containing buffers or stabilizers. Adjust the concentration of the mAb to 2-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically for each specific antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column or SEC, exchanging the buffer back to the Reaction Buffer.

Step 2: Conjugation of the Activated Antibody with the Thiol-containing Drug (Thiol-reactive step)

  • Drug Preparation: Dissolve the thiol-containing cytotoxic drug in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the drug solution to the purified, linker-activated antibody from Step 1.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Quench any unreacted bromoacetamide groups by adding a final concentration of 1 mM cysteine. Incubate for 30 minutes.

  • Final Purification: Purify the final ADC using SEC to remove unreacted drug and other small molecules.

Characterization of the Antibody-Drug Conjugate
  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be assessed using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[7]

  • Purity and Aggregation: Analyze the purity of the ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).[5]

  • Integrity: Confirm the integrity of the final conjugate using SDS-PAGE under reducing and non-reducing conditions.

  • Binding Affinity: Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR).

Mandatory Visualizations

Reaction Mechanism of this compound

Reaction_Mechanism Antibody Antibody (with primary amines, e.g., Lysine) Activated_Ab Linker-Activated Antibody Antibody->Activated_Ab Step 1: Amine Reaction (pH 7.2-8.5) Linker Bromoacetamido PEG4 Spacer NHS Ester Linker->Activated_Ab Drug Thiol-containing Drug ADC Antibody-Drug Conjugate (ADC) Drug->ADC Step 2: Thiol Reaction (pH 6.5-7.5) Activated_Ab->ADC NHS_byproduct N-Hydroxysuccinimide Activated_Ab->NHS_byproduct

Caption: Two-step bioconjugation with this compound.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_characterization Characterization mAb 1. Monoclonal Antibody (in amine-free buffer) Reaction1 3. Amine Reaction (mAb + Linker) mAb->Reaction1 Linker 2. Dissolve Linker (in anhydrous DMSO/DMF) Linker->Reaction1 Purification1 4. Purification (remove excess linker) Reaction1->Purification1 Reaction2 5. Thiol Reaction (Activated mAb + Drug) Purification1->Reaction2 Purification2 6. Final Purification (remove excess drug) Reaction2->Purification2 DAR 7. DAR Analysis (HIC, MS) Purification2->DAR Purity 8. Purity/Aggregation (SEC-HPLC) Purification2->Purity Integrity 9. Integrity Check (SDS-PAGE) Purification2->Integrity PROTAC_Concept cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery E3_Ligand E3 Ligase Ligand Linker Bromoacetamido- PEG4-NHS Ester (or similar) E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds POI_Ligand Protein of Interest (POI) Ligand Linker->POI_Ligand POI Target Protein (POI) POI_Ligand->POI binds E3_Ligase->POI Ubiquitination Proteasome Proteasome POI->Proteasome Degradation

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker: Bromoacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, Bromoacetamido-PEG4-NHS ester. It details its chemical properties, mechanism of action, and applications in bioconjugation, with a focus on its use in creating precisely defined biomolecular conjugates for research and therapeutic development.

Core Concepts: Introduction to this compound

This compound is a versatile chemical tool used to covalently link two different molecules, a process known as heterobifunctional crosslinking.[1][2][3] Its structure is characterized by three key components:

  • N-hydroxysuccinimide (NHS) Ester: This functional group reacts specifically with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[4][5]

  • Bromoacetamido Group: This group selectively reacts with sulfhydryl (thiol) groups (-SH), like those on cysteine residues, to create a stable thioether linkage.[4]

  • Polyethylene Glycol (PEG) Spacer (PEG4): A flexible, hydrophilic chain of four ethylene (B1197577) glycol units separates the two reactive ends. This PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance between the conjugated molecules, and can help to minimize aggregation.[4][6][7]

The distinct reactivity of the NHS ester and the bromoacetamido group allows for a controlled, two-step conjugation process. This sequential reaction minimizes the formation of unwanted homodimers and polymers, which can be a significant issue with homobifunctional crosslinkers.[1][2]

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
Molecular Weight 483.3 g/mol [6][8]
Chemical Formula C17H27BrN2O9[6]
Purity Typically ≥95% or ≥98%[4][6]
Spacer Arm Length ~17.6 Å (estimated for PEG4)[9]
Solubility Soluble in organic solvents such as DMSO and DMF.[6]
Storage Conditions -20°C, desiccated and protected from light.[6]

Mechanism of Action: A Two-Step Conjugation Pathway

The utility of this compound lies in its ability to facilitate sequential conjugations.

Step 1: Amine Reaction

The NHS ester end of the crosslinker reacts with a primary amine on the first biomolecule (e.g., a protein or antibody) in a process called acylation. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[][11]

Step 2: Thiol Reaction

Following the initial conjugation and purification to remove excess crosslinker, the bromoacetamido group on the now-modified first biomolecule is available to react with a sulfhydryl group on a second molecule (e.g., a peptide, drug, or fluorescent probe). This reaction, a nucleophilic substitution, forms a highly stable thioether bond.[4]

G cluster_step1 Step 1: Amine Conjugation (pH 7.2-8.5) cluster_step2 Step 2: Thiol Conjugation Protein1 Protein 1 (with primary amine, e.g., Lysine) Intermediate Protein 1-PEG4- Bromoacetamide Protein1->Intermediate NHS ester reaction Crosslinker Bromoacetamido- PEG4-NHS Ester Crosslinker->Intermediate Final_Conjugate Protein 1-PEG4-Protein 2 (Thioether bond) Intermediate->Final_Conjugate Protein2 Protein 2 (with sulfhydryl, e.g., Cysteine) Protein2->Final_Conjugate Bromoacetyl reaction G cluster_workflow Experimental Workflow for Sequential Conjugation A Prepare Protein 1 in amine-free buffer C React Protein 1 with Crosslinker (pH 7.2-7.5) A->C B Dissolve Bromoacetamido- PEG4-NHS Ester in DMSO/DMF B->C D Purify Protein 1-Linker (e.g., Desalting Column) C->D F React Purified Protein 1-Linker with Cysteine-Peptide D->F E Prepare Cysteine-Peptide E->F G Purify Final Conjugate (e.g., SEC) F->G

References

A Researcher's In-depth Guide to PEGylation Reagents for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEGylation reagents used for protein modification. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the chemistry, experimental protocols, and impact of PEGylation on protein therapeutics.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biomolecule.[1][2] This modification has become a cornerstone in the development of biopharmaceuticals due to its ability to significantly improve the therapeutic properties of proteins.[3][] The addition of a PEG moiety can enhance a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulating half-life.[2][3] Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic enzymes and the host's immune system, thereby reducing immunogenicity and antigenicity.[2][3]

The evolution of PEGylation technology has progressed from "first-generation" random conjugation approaches to "second-generation" site-specific methods, which offer greater control over the final product's homogeneity and preserve the protein's biological activity.[5]

Types of PEGylation Reagents

PEGylation reagents are broadly classified based on the reactive functional group that enables covalent attachment to the protein. The choice of reagent depends on the available functional groups on the protein surface and the desired site of PEGylation.

Table 1: Common Functional Groups of PEGylation Reagents and Their Target Residues

PEG Functional GroupTarget Amino Acid Residue(s)Resulting Linkage
N-hydroxysuccinimide (NHS) Ester Lysine (ε-amino group), N-terminus (α-amino group)Amide
Maleimide Cysteine (thiol group)Thioether
Aldehyde N-terminus (α-amino group)Secondary Amine (after reductive amination)
Carboxyl Lysine (ε-amino group)Amide (with carbodiimide (B86325) activation)
Thiol Cysteine (disulfide exchange)Disulfide

Quantitative Impact of PEGylation on Protein Pharmacokinetics

One of the primary goals of PEGylation is to improve the pharmacokinetic profile of a therapeutic protein. The following tables summarize the quantitative effects of PEGylation on key pharmacokinetic parameters for two clinically significant proteins: Interferon-alpha and Granulocyte-Colony Stimulating Factor (G-CSF).

Table 2: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Interferon-alpha

ParameterInterferon-alpha-2aPeginterferon-alpha-2a (40 kDa branched PEG)Interferon-alpha-2bPeginterferon-alpha-2b (12 kDa linear PEG)
Absorption Half-life (hours) 2.3[6]50[6]~8-12 (Tmax)[7]~4.6[6]
Elimination Half-life (hours) ~5.1~80~2-3~40[7]
Mean Apparent Clearance High>100-fold reduction vs. native[6]High~10-fold lower vs. native[7]

Table 3: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated G-CSF

ParameterFilgrastim (G-CSF)Pegfilgrastim (20 kDa PEG-G-CSF)
Circulating Half-life (hours) ~3.5[8]Up to 42[8]
Clearance Mechanism Primarily renal[9]Primarily neutrophil-mediated[10][11]
Dosing Frequency Daily injections[11]Once per chemotherapy cycle[8]

Quantitative Impact of PEGylation on Protein Stability

PEGylation can also influence the thermal stability of proteins. The melting temperature (Tm), a key indicator of thermal stability, is often altered upon PEGylation.

Table 4: Impact of PEGylation on the Thermal Stability of Proteins

ProteinModificationMelting Temperature (Tm) in °CReference
Butene-1 CopolymerNoneHigher[12]
Butene-1 CopolymerPEG-graftedLower[12]
Protein 1 Sample #12N/A80.16[13]
Protein 1 Sample #13N/A80.15[13]
Protein 2 Sample #21N/A75.01[13]
Protein 2 Sample #22N/A75.67[13]

Note: The effect of PEGylation on Tm can vary depending on the protein, the size and structure of the PEG, and the site of attachment. Some studies have reported increases in Tm, while others have shown decreases or no significant change.[14]

Experimental Protocols

Detailed methodologies are crucial for successful protein PEGylation. Below are representative protocols for two of the most common PEGylation chemistries.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

This protocol outlines the general steps for conjugating an NHS-ester functionalized PEG to a protein.

Materials:

  • Protein of interest

  • Amine-reactive PEG-NHS ester

  • Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

  • Quenching buffer (e.g., Tris or Glycine)

  • Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous organic solvent (e.g., DMSO or DMF) and then dilute to the desired concentration in the reaction buffer.

  • PEGylation Reaction: Add the desired molar excess of the PEG-NHS ester solution to the protein solution. The optimal molar ratio (typically ranging from 2:1 to 50:1 PEG:protein) should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration that will consume the excess PEG-NHS ester.

  • Purification: Purify the PEGylated protein from the reaction mixture to remove unreacted PEG, protein, and byproducts using an appropriate chromatography method.

  • Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE, Size Exclusion Chromatography (SEC), and Mass Spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Thiol-Reactive PEGylation using Maleimide

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG to a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein

  • Thiol-reactive PEG-Maleimide

  • Thiol-free buffer (e.g., Phosphate buffer with EDTA, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the thiol-free buffer. If the target cysteine is in a disulfide bond, it may need to be reduced with a suitable reducing agent and the reductant subsequently removed.

  • PEG Reagent Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Purification: Purify the PEGylated protein using size exclusion chromatography to separate the conjugate from unreacted reagents.

  • Characterization: Characterize the purified product to confirm successful conjugation and determine purity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in protein PEGylation.

Signaling Pathways

PEGylation primarily affects the pharmacokinetics and bioavailability of a therapeutic protein, rather than altering its fundamental mechanism of action at the cellular level. The PEGylated protein still binds to its target receptor and initiates the same downstream signaling cascade. Below are representations of the JAK-STAT signaling pathway, which is activated by both PEG-Interferon and PEG-G-CSF.

PEG_Interferon_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG-Interferon PEG-Interferon IFNAR1 IFNAR1 PEG-Interferon->IFNAR1 Binds IFNAR2 IFNAR2 PEG-Interferon->IFNAR2 Binds JAK1 JAK1 IFNAR1->JAK1 Activates TYK2 TYK2 IFNAR2->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Induces Transcription

Caption: PEG-Interferon signaling via the JAK-STAT pathway.

PEG_GCSF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG-GCSF PEG-GCSF GCSF_R G-CSF Receptor PEG-GCSF->GCSF_R Binds JAK JAK GCSF_R->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Gene_Expression Gene Expression for Neutrophil Proliferation, Differentiation, and Survival STAT->Gene_Expression Translocates to Nucleus and Induces Transcription

Caption: PEG-G-CSF signaling through the JAK-STAT pathway.

Experimental Workflows

The following diagrams illustrate the general workflow for producing and characterizing a PEGylated protein, and the logical relationship of how PEGylation improves drug efficacy.

PEGylation_Workflow Protein_Expression 1. Protein Expression and Purification Protein_Characterization 2. Native Protein Characterization Protein_Expression->Protein_Characterization PEGylation_Reaction 3. PEGylation Reaction Protein_Expression->PEGylation_Reaction Purification 4. Purification of PEGylated Protein PEGylation_Reaction->Purification Characterization 5. Characterization of PEGylated Protein Purification->Characterization Functional_Assay 6. In Vitro Functional Assay Characterization->Functional_Assay In_Vivo_Studies 7. In Vivo Pharmacokinetic Studies Functional_Assay->In_Vivo_Studies

Caption: General experimental workflow for protein PEGylation.

PEGylation_Efficacy_Logic PEGylation Protein PEGylation Increased_Size Increased Hydrodynamic Size PEGylation->Increased_Size Shielding Steric Shielding PEGylation->Shielding Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Longer_HalfLife Longer Circulating Half-Life Reduced_Clearance->Longer_HalfLife Reduced_Dosing Reduced Dosing Frequency Longer_HalfLife->Reduced_Dosing Sustained_Activity Sustained Therapeutic Activity Longer_HalfLife->Sustained_Activity Improved_Compliance Improved Patient Compliance Reduced_Dosing->Improved_Compliance Improved_Efficacy Improved Therapeutic Efficacy Improved_Compliance->Improved_Efficacy Reduced_Immunogenicity Reduced Immunogenicity Shielding->Reduced_Immunogenicity Reduced_Proteolysis Reduced Proteolytic Degradation Shielding->Reduced_Proteolysis Increased_Stability Increased In Vivo Stability Reduced_Proteolysis->Increased_Stability Increased_Stability->Sustained_Activity Sustained_Activity->Improved_Efficacy

Caption: Logical flow of how PEGylation enhances drug efficacy.

Conclusion

PEGylation remains a vital technology in the biopharmaceutical industry, enabling the development of safer and more effective protein-based therapeutics. This guide has provided a detailed overview of PEGylation reagents, their impact on protein properties, and practical guidance on experimental procedures. A thorough understanding of the principles and methodologies outlined herein will empower researchers to effectively apply this powerful tool in their drug development endeavors.

References

Amine to sulfhydryl crosslinking chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amine to Sulfhydryl Crosslinking Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of amine to sulfhydryl crosslinking chemistry. It is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize this powerful bioconjugation technique.

Core Chemistry and Reaction Mechanisms

Amine to sulfhydryl crosslinking is a highly specific and efficient method for covalently linking two different biomolecules.[1] This is typically achieved using heterobifunctional crosslinkers, which possess two distinct reactive groups at either end of a spacer arm.[1][2] The most common pairing involves an N-hydroxysuccinimide (NHS) ester for reacting with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of proteins) and a maleimide (B117702) group for reacting with sulfhydryl groups (e.g., on cysteine residues).[1][2] This two-step approach allows for controlled and directed conjugation, minimizing the formation of unwanted homodimers or polymers.[1][3][4]

The general workflow involves first reacting the NHS ester of the crosslinker with the amine-containing molecule.[1] After removing the excess unreacted crosslinker, the now maleimide-activated molecule is introduced to the sulfhydryl-containing molecule to form the final conjugate.[1]

NHS Ester Reaction with Primary Amines

NHS esters react with primary amines under neutral to slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[1][5] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.[1] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[5][6] To mitigate this, reactions are often performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[5][7]

Maleimide Reaction with Sulfhydryls

Maleimides react with sulfhydryl groups via a Michael addition reaction, forming a stable thioether bond.[3] This reaction is most efficient and specific at a slightly acidic to neutral pH range of 6.5-7.5.[1][3][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][9] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.[1][3][8]

Other Sulfhydryl-Reactive Chemistries

While maleimides are the most common, other sulfhydryl-reactive groups are also utilized:

  • Pyridyl disulfides: These react with sulfhydryls over a broad pH range to form disulfide bonds.[8] This linkage is cleavable with reducing agents like dithiothreitol (B142953) (DTT).[8] The reaction releases pyridine-2-thione, which can be measured spectrophotometrically to monitor the reaction progress.[8]

  • Haloacetyls (Iodoacetyls and Bromoacetyls): These react with sulfhydryl groups at physiological pH via nucleophilic substitution to form a stable thioether linkage.[8]

Key Reaction Parameters and Quantitative Data

The success of amine to sulfhydryl crosslinking is highly dependent on several factors, including the choice of crosslinker, pH, and reaction time. The following tables summarize key quantitative data to aid in experimental design.

Comparison of Common Amine to Sulfhydryl Crosslinkers
CrosslinkerSpacer Arm (Å)Water Soluble?Membrane Permeable?Cleavable?
SMCC 8.3NoYesNo
Sulfo-SMCC 8.3YesNoNo
MBS 9.9NoYesNo
GMBS 6.8NoYesNo
EMCS 9.4NoYesNo
MAL-PEG-SCM ~3400NoNot TestedNo

Data compiled from various sources, including product datasheets.[10][11]

Optimal pH Ranges for Crosslinking Reactions
ReactionReactive GroupsOptimal pH RangeNotes
Amine Acylation NHS Ester + Primary Amine7.2 - 8.5Rate of hydrolysis of NHS ester increases with pH.[1][5][6]
Sulfhydryl Alkylation Maleimide + Sulfhydryl6.5 - 7.5Reaction with amines is minimized in this range.[1][3][8] At pH > 7.5, maleimide hydrolysis increases.[1][3][8]
Disulfide Exchange Pyridyldithiol + Sulfhydryl4.0 - 5.0 (optimum)Reaction proceeds over a broad pH range.[8]
Reaction Kinetics and Stability
ReactionReactantsSecond-order rate constant (M⁻¹s⁻¹)Resulting BondBond Stability
Thiol-Maleimide Thiols with maleimides10² - 10⁴ (dependent on pH and structure)ThioetherStable, but can undergo retro-Michael reaction under certain conditions.[3]
NHS Ester-Amine p-methoxybenzoic acid NHS ester and various aminesVaries with amine pKa (e.g., ~50.9 M⁻¹s⁻¹ for one amine in 20% dioxane)AmideVery Stable
Thiol-Pyridyldithiol Thiols with pyridyl disulfidesNot readily availableDisulfideCleavable with reducing agents.[8]

Data compiled from various sources.[1]

Experimental Protocols

The following are generalized protocols for common applications of amine to sulfhydryl crosslinking. Optimization is often necessary for specific applications.

Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol outlines the general steps for conjugating an antibody (amine-containing) to an enzyme (sulfhydryl-containing).[1]

Methodology:

  • Antibody Preparation: Dialyze the antibody into an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-7.5.[1] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the NHS-ester reaction and should be avoided.[1]

  • Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in the reaction buffer.[1]

  • Activation Reaction: Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution.[1] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[1]

  • Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.[1] This step is crucial to prevent the maleimide group from reacting with any sulfhydryls on the antibody.[1]

  • Enzyme Preparation: Ensure the enzyme has free sulfhydryl groups. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[1]

  • Conjugation Reaction: Combine the maleimide-activated antibody with the sulfhydryl-containing enzyme. The molar ratio will depend on the desired degree of labeling. Incubate for 2 hours at room temperature or overnight at 4°C.[1]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol.[1]

  • Purification: Purify the final conjugate from unreacted enzyme and antibody using a method such as size-exclusion chromatography.[1]

Immobilization of a Protein onto a Surface

This protocol describes the immobilization of a protein onto an amine-functionalized surface.[1]

Methodology:

  • Surface Preparation: Start with a surface that has been functionalized with primary amines.

  • Crosslinker Activation: Prepare a solution of an NHS-ester/maleimide crosslinker (e.g., SMCC in an organic solvent like DMSO, or Sulfo-SMCC in an aqueous buffer).[1] Incubate the amine-functionalized surface with the crosslinker solution for 30-60 minutes at room temperature.[1]

  • Washing: Thoroughly wash the surface with a suitable buffer to remove all unreacted crosslinker.[1]

  • Protein Immobilization: Prepare the sulfhydryl-containing protein in a buffer at pH 6.5-7.5.[1] Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Final Washing: Wash the surface extensively to remove any non-covalently bound protein.[1]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incorrect buffer pH.[1] - Presence of competing nucleophiles (e.g., Tris, azide).[1] - Inactive crosslinker (hydrolyzed). - Insufficient molar excess of crosslinker.[1]- Verify the pH of all buffers.[1] - Use amine- and sulfhydryl-free buffers for the respective reaction steps.[1] - Prepare crosslinker solution immediately before use. - Optimize the molar ratio of crosslinker to protein.[1]
Protein Precipitation - Use of a hydrophobic crosslinker (e.g., SMCC) with a sensitive protein.[1] - High degree of modification altering protein solubility.[1]- Use a water-soluble crosslinker (e.g., Sulfo-SMCC) or a PEGylated crosslinker.[1] - Reduce the molar excess of the crosslinker to lower the modification ratio.[1]
High Background/Non-specific Binding (in assays) - Unreacted maleimide groups on the conjugate or surface.[1] - Hydrophobic interactions.[1]- Quench the reaction with a small sulfhydryl-containing molecule.[1] - Include a blocking step in the protocol.[1] - Use a PEGylated crosslinker to increase hydrophilicity.[1]

Visualizations

Reaction Mechanisms

Reaction_Mechanisms Reaction Mechanisms cluster_amine NHS Ester Reaction with Primary Amine cluster_sulfhydryl Maleimide Reaction with Sulfhydryl Amine Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-Crosslinker (Stable Amide Bond) Amine->Amide_Bond Nucleophilic Attack (pH 7.2-8.5) NHS_Ester Crosslinker-NHS NHS_Ester->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide Amide_Bond->NHS_Leaving_Group Sulfhydryl Protein-SH (Sulfhydryl) Thioether_Bond Protein-S-Crosslinker (Stable Thioether Bond) Sulfhydryl->Thioether_Bond Michael Addition (pH 6.5-7.5) Maleimide Activated Crosslinker-Maleimide Maleimide->Thioether_Bond

Caption: Chemical reactions at the core of amine to sulfhydryl crosslinking.

Experimental Workflow: Two-Step Protein Conjugation

Two_Step_Conjugation_Workflow Two-Step Protein Conjugation Workflow cluster_step1 Step 1: Activation of Protein 1 cluster_step2 Step 2: Conjugation to Protein 2 P1 Protein 1 (with -NH₂) Reaction1 Incubate (pH 7.2-8.5) P1->Reaction1 Crosslinker Heterobifunctional Crosslinker (NHS-Maleimide) Crosslinker->Reaction1 Activated_P1 Maleimide-Activated Protein 1 Reaction1->Activated_P1 Purification1 Remove Excess Crosslinker (Desalting Column) Activated_P1->Purification1 Reaction2 Incubate (pH 6.5-7.5) Purification1->Reaction2 Purified Activated Protein 1 P2 Protein 2 (with -SH) P2->Reaction2 Conjugate Protein 1 - Protein 2 Conjugate Reaction2->Conjugate Purification2 Purify Conjugate (e.g., SEC) Conjugate->Purification2

Caption: Workflow for a two-step protein-protein conjugation.

Logical Relationship: Crosslinker Selection

Crosslinker_Selection Crosslinker Selection Guide Start Define Application Goal Location Intracellular or Extracellular? Start->Location Intracellular Use Membrane-Permeable Crosslinker (e.g., SMCC) Location->Intracellular Intracellular Extracellular Use Water-Soluble, Membrane-Impermeable Crosslinker (e.g., Sulfo-SMCC) Location->Extracellular Extracellular Cleavability Need to Reverse Crosslink? Cleavable Use Cleavable Crosslinker Cleavability->Cleavable Yes NonCleavable Use Non-Cleavable Crosslinker Cleavability->NonCleavable No Solubility Aqueous or Organic Solvent? Aqueous Use Water-Soluble Crosslinker (e.g., Sulfo-SMCC) Solubility->Aqueous Aqueous Organic Hydrophobic Crosslinker (e.g., SMCC) Solubility->Organic Organic Intracellular->Cleavability Extracellular->Cleavability Cleavable->Solubility NonCleavable->Solubility

References

Bromoacetamido-PEG4-NHS Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinker integral to the advancement of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a bromoacetamide group for thiol conjugation, a tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester for amine coupling, offers a versatile platform for linking biological molecules.[1] The PEG4 spacer not only enhances the solubility of the linker and its conjugates in aqueous media but also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. This guide provides an in-depth analysis of the solubility and stability of this compound, complete with experimental protocols and logical diagrams to inform its effective use in research and development.

Core Properties

PropertyDescriptionSource(s)
Molecular Formula C17H27BrN2O9[2]
Molecular Weight 483.31 g/mol [2]
Appearance White to off-white solid[3]
Purity Typically ≥95%
Storage Store at -20°C, protected from moisture and light.[2]

Solubility

Qualitative Solubility:

SolventSolubilityRationaleSource(s)
Dimethyl Sulfoxide (DMSO) SolubleApolar aprotic solvent capable of dissolving a wide range of organic compounds.[2][4]
Dimethylformamide (DMF) SolubleA polar aprotic solvent commonly used for dissolving NHS esters.[2][4]
Dichloromethane (DCM) SolubleA nonpolar organic solvent.[2][4]
Aqueous Buffers Moderately SolubleThe hydrophilic PEG4 spacer significantly enhances solubility in aqueous media compared to linkers without a PEG component. However, the overall solubility will be dependent on the pH and salt concentration of the buffer.[1][2]

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 100 mM sodium phosphate, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Anhydrous DMSO

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Add increasing volumes of the DMSO stock solution to a fixed volume of the aqueous buffer in separate microcentrifuge tubes.

  • Vortex the solutions vigorously for 2 minutes.

  • Incubate at room temperature for 1 hour to allow for equilibration.

  • Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure its absorbance at a predetermined wavelength (e.g., 260 nm, characteristic of the NHS ester).

  • Create a standard curve by preparing serial dilutions of the DMSO stock solution in the aqueous buffer and measuring their absorbance.

  • Determine the concentration of the dissolved this compound in the saturated supernatant by comparing its absorbance to the standard curve. The highest concentration obtained represents the solubility limit in that buffer.

Stability

The stability of this compound is primarily influenced by the hydrolytic lability of the NHS ester and, to a lesser extent, the reactivity of the bromoacetamide group.

NHS Ester Stability

The NHS ester is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The rate of hydrolysis is highly dependent on pH and temperature.

Factors Affecting NHS Ester Stability:

FactorEffect on StabilityRationaleSource(s)
pH Decreases with increasing pH.The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and leading to its hydrolysis. This reaction is significantly faster at alkaline pH.[5][6]
Temperature Decreases with increasing temperature.Higher temperatures increase the rate of chemical reactions, including hydrolysis.[7]
Moisture Decreases in the presence of moisture.Water is a reactant in the hydrolysis of the NHS ester. Therefore, the compound should be stored in a desiccated environment.[3][6]

General Stability Profile of NHS Esters:

pHHalf-life (approximate)
6.0Several hours
7.0~1 hour
8.0Minutes
8.5Seconds to minutes

Note: This is a generalized stability profile for NHS esters. The specific half-life of this compound may vary.

Bromoacetamide Stability

The bromoacetamide group is generally more stable than the NHS ester but can be susceptible to nucleophilic attack, particularly at high pH or in the presence of strong nucleophiles.

Experimental Protocol: Determination of NHS Ester Hydrolysis Rate

This protocol describes a method to determine the rate of hydrolysis of the NHS ester moiety by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound

  • Aqueous buffers at various pH values (e.g., 6.0, 7.0, 8.0, 9.0)

  • Anhydrous DMSO

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Set the spectrophotometer to monitor absorbance at 260 nm.

  • Equilibrate the buffer of a specific pH in the cuvette to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the DMSO stock solution to the buffer in the cuvette to achieve the desired final concentration.

  • Immediately start recording the absorbance at 260 nm over time.

  • Continue monitoring until the absorbance reaches a plateau, indicating the complete hydrolysis of the NHS ester.

  • The rate of hydrolysis can be determined by fitting the absorbance data to a first-order kinetic model. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k, where k is the first-order rate constant.

  • Repeat the experiment at different pH values and temperatures to build a comprehensive stability profile.

Chemical Reactivity and Signaling Pathways

The dual functionality of this compound allows for a two-step or orthogonal conjugation strategy.

Reaction with Amines

The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a pH of 8.3-8.5.[8]

Reaction with Thiols

The bromoacetamide group reacts with sulfhydryl groups (e.g., from cysteine residues) via nucleophilic substitution to form a stable thioether bond. This reaction is favored at a pH of 8.0 and above.

Mandatory Visualizations

G Reaction Mechanism of this compound cluster_amine Amine Conjugation (pH 8.3-8.5) cluster_thiol Thiol Conjugation (pH >= 8.0) Amine Primary Amine (R-NH2) Amide_Bond Stable Amide Bond Amine->Amide_Bond Nucleophilic Acyl Substitution NHS_Ester This compound NHS_Ester->Amide_Bond NHS N-hydroxysuccinimide (byproduct) Amide_Bond->NHS Thiol Thiol (R'-SH) Thioether_Bond Stable Thioether Bond Thiol->Thioether_Bond Nucleophilic Substitution Bromoacetamide This compound Bromoacetamide->Thioether_Bond HBr HBr (byproduct) Thioether_Bond->HBr

Caption: Reaction pathways of this compound.

G Experimental Workflow for Stability Assessment A Prepare Stock Solution in Anhydrous DMSO D Initiate Reaction by Adding Stock Solution A->D B Prepare Buffers at Various pH Values C Equilibrate Buffer in Spectrophotometer B->C C->D E Monitor Absorbance at 260 nm Over Time D->E F Analyze Data to Determine Rate Constant and Half-life E->F

Caption: Workflow for NHS ester stability analysis.

Conclusion

This compound is a valuable tool in bioconjugation, offering a balance of reactivity, solubility, and linker length. Understanding its solubility and stability is paramount for the successful design and execution of conjugation experiments. While specific quantitative data for this molecule remains elusive in public literature, the provided protocols and general principles governing NHS ester and bromoacetamide chemistry offer a solid framework for its effective use. Researchers are encouraged to perform in-house validation of solubility and stability under their specific experimental conditions to ensure optimal and reproducible results.

References

An In-depth Technical Guide to Bromoacetamido-PEG4-NHS Ester for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

The linker is not merely a passive spacer but plays a crucial role in the efficacy of a PROTAC. Its length, composition, and attachment points dictate the geometry of the ternary complex formed between the POI and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation.[3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and modulate cell permeability.[2]

This guide provides a detailed technical overview of a specific and versatile linker: Bromoacetamido-PEG4-NHS ester . We will explore its chemical properties, its application in PROTAC synthesis, and provide detailed experimental protocols for its use, along with data on the biological activity of PROTACs synthesized with similar linkers.

This compound: A Heterobifunctional Linker

This compound is a heterobifunctional linker designed for sequential or orthogonal conjugation strategies in the synthesis of PROTACs. It features two distinct reactive moieties at either end of a 4-unit polyethylene glycol (PEG4) spacer.

Key Structural Features:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the lysine (B10760008) residues on a protein or an amine-functionalized ligand, to form stable amide bonds. This reaction is typically performed under mild basic conditions (pH 7.2-8.5).

  • Bromoacetamide Group: This group is a thiol-reactive moiety that can form a stable thioether bond with cysteine residues on a protein or a thiol-containing ligand. The bromoacetamide group can also react with other nucleophiles, but it shows a preference for thiols.

  • PEG4 Spacer: The hydrophilic PEG4 spacer enhances the aqueous solubility of the PROTAC molecule and provides a flexible bridge of a defined length between the two ligands.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C17H27BrN2O9[4]
Molecular Weight 483.31 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and DCM
Storage Conditions Store at -20°C, protected from moisture

PROTAC Synthesis Strategy using this compound

The heterobifunctional nature of this compound allows for a two-step sequential conjugation to assemble a PROTAC. The general strategy involves:

  • Reaction of the NHS ester with an amine-containing ligand (either for the POI or the E3 ligase).

  • Reaction of the bromoacetamide group with a thiol-containing ligand (the other binding partner).

The order of these steps can be interchanged depending on the specific chemistry of the ligands.

G cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (with amine or thiol) Intermediate Ligand-Linker Intermediate POI_Ligand->Intermediate Step 1: NHS ester or Bromoacetamide reaction E3_Ligase_Ligand E3 Ligase Ligand (with amine or thiol) PROTAC Final PROTAC Molecule E3_Ligase_Ligand->PROTAC Linker This compound Linker->Intermediate Intermediate->PROTAC Step 2: Second conjugation G cluster_pathway BRD4 Signaling Pathway cluster_protac PROTAC Intervention BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Proteasome 26S Proteasome BRD4->Proteasome targeted to Degradation BRD4 Degradation Acetylated_Histones Acetylated Histones (on Chromatin) Acetylated_Histones->BRD4 binds to RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription cMYC c-MYC Oncogene Transcription->cMYC drives expression of PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome->Degradation G cluster_workflow PROTAC Development and Evaluation Workflow Start Start: Ligand Selection Synthesis PROTAC Synthesis (Protocol 1) Start->Synthesis Purification Purification (Preparative HPLC) Synthesis->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Biological_Eval Biological Evaluation Characterization->Biological_Eval Western_Blot Western Blot (Protocol 2) Biological_Eval->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis End End: Lead PROTAC Data_Analysis->End

References

Applications of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol), or PEG, has become an indispensable tool in the field of bioconjugation, revolutionizing the development of therapeutics and diagnostics. PEG linkers are chemically versatile moieties that, when attached to biomolecules such as proteins, peptides, and small drugs, can dramatically improve their pharmacological properties. This process, known as PEGylation, has led to the successful development of numerous FDA-approved drugs with enhanced efficacy and patient compliance.[1]

This technical guide provides a comprehensive overview of the core applications of PEG linkers in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the underlying principles, practical methodologies, and significant impact of PEGylation in modern medicine. We will delve into the physicochemical properties of PEG that confer its advantages, explore the various types of PEG linkers and their conjugation chemistries, and present detailed experimental protocols for key bioconjugation techniques. Furthermore, this guide will summarize the quantitative impact of PEGylation on drug performance and illustrate critical workflows and biological pathways through detailed diagrams.

Core Principles of PEGylation: Enhancing Biopharmaceutical Performance

The conjugation of PEG chains to a therapeutic molecule imparts several beneficial properties, primarily stemming from the unique physicochemical nature of the PEG polymer. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, and its attachment to a biomolecule can significantly alter the conjugate's behavior in a biological system.[2]

The primary advantages of using PEG linkers in bioconjugation include:

  • Increased Solubility: PEG is highly soluble in aqueous solutions, and its conjugation can significantly enhance the solubility of hydrophobic drugs or proteins.[3][4] This is particularly crucial for the formulation and delivery of poorly soluble small molecule drugs.

  • Prolonged Circulation Half-Life: The attachment of PEG chains increases the hydrodynamic radius of the conjugated molecule. This increased size reduces its renal clearance, thereby extending its circulation time in the bloodstream.[5][6] This leads to a reduced dosing frequency, improving patient convenience and adherence to treatment.[7]

  • Reduced Immunogenicity: The flexible PEG chains form a protective hydrophilic shield around the conjugated molecule, masking its surface epitopes from recognition by the immune system. This "stealth" effect can significantly reduce the immunogenicity of therapeutic proteins, preventing the formation of neutralizing anti-drug antibodies (ADAs).[8][9]

  • Enhanced Stability: The PEG shield also protects the biomolecule from enzymatic degradation, increasing its stability in biological fluids.[3][4]

  • Improved Pharmacokinetics and Pharmacodynamics: By altering the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, PEGylation can lead to more favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1]

Types of PEG Linkers and Their Chemistries

The versatility of PEGylation stems from the wide array of available PEG linkers with different architectures and reactive functional groups. The choice of linker depends on the target biomolecule, the desired properties of the conjugate, and the specific application.[10][11]

1. Based on Architecture:

  • Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene (B1197577) glycol units with functional groups at one or both ends.[10]

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core. Branched PEGs offer a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further enhance shielding and prolong circulation time.[10][11]

  • Multi-arm PEG Linkers: These are star-shaped molecules with multiple PEG chains radiating from a central core, allowing for the attachment of multiple molecules. This is particularly useful for increasing drug loading in drug delivery systems.[12]

2. Based on Reactivity and Cleavability:

  • Homobifunctional PEG Linkers: These have the same reactive group at both ends, making them suitable for crosslinking applications.

  • Heterobifunctional PEG Linkers: These possess different reactive groups at each end, allowing for the sequential and controlled conjugation of two different molecules. This is a cornerstone of targeted drug delivery and the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[11]

  • Cleavable PEG Linkers: These linkers contain a labile bond that can be cleaved under specific physiological conditions, such as a change in pH or the presence of certain enzymes. This allows for the controlled release of the conjugated molecule at the target site.[13]

  • Non-cleavable PEG Linkers: These form a stable, permanent bond between the PEG and the target molecule.[13]

Common Conjugation Chemistries:

The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule. The most common target groups are the primary amines of lysine (B10760008) residues and the N-terminus, and the sulfhydryl groups of cysteine residues.

  • Amine-reactive PEGylation: This is the most widely used method due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters of PEG are highly reactive towards primary amines at neutral to slightly alkaline pH, forming a stable amide bond.[14]

  • Thiol-reactive PEGylation: This approach targets the sulfhydryl group of cysteine residues, which are less abundant than lysines, allowing for more site-specific conjugation. Maleimide-functionalized PEGs are commonly used to react with free thiols to form a stable thioether bond.[9][11]

Quantitative Impact of PEGylation

The benefits of PEGylation can be quantified by comparing the properties of the PEGylated molecule to its unmodified counterpart. The following tables summarize key quantitative data from the literature.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Interferons
DrugTypeMolecular Weight of PEGAbsorption Half-life (hours)Renal Clearance Reduction
Interferon alfaUnmodified-2.3[3]-
Peginterferon alfa-2aBranched40 kDa50[3]>100-fold[3]
Peginterferon alfa-2bLinear12 kDa4.6[3]~10-fold[3]
Table 2: Effect of PEGylation on the Solubility of Paclitaxel
CompoundFormulationAqueous SolubilityFold Increase in Solubility
PaclitaxelFree drugPoor-
PEG-VC-PABC-PTX prodrugPEGylated prodrugImproved~1000-fold[15]
2'-PEG ester of PaclitaxelPEGylated ester> 666 g/L>165,260-fold[15]
Table 3: Immunogenicity of PEGylated vs. Non-PEGylated Biologics

Experimental Protocols

This section provides detailed methodologies for common PEGylation and characterization techniques.

Protocol 1: Amine-Specific PEGylation of a Protein using an NHS-Ester PEG Linker

Materials:

  • Protein to be PEGylated (e.g., IgG antibody)

  • Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Thiol-Specific PEGylation of a Reduced Antibody using a Maleimide-PEG Linker

Materials:

  • Antibody to be PEGylated

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Maleimide-PEG linker

  • Thiol-free buffer (e.g., PBS, pH 7.0)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 2-mercaptoethanol (B42355) or N-ethylmaleimide)

  • Desalting column

Procedure:

  • Antibody Reduction: Dissolve the antibody in thiol-free buffer. Add a 2-fold molar excess of TCEP to the antibody solution and incubate at room temperature for 30-60 minutes to reduce the interchain disulfide bonds and generate free sulfhydryl groups.

  • Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with thiol-free buffer.

  • Maleimide-PEG Solution Preparation: Dissolve the maleimide-PEG linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved maleimide-PEG to the reduced antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of the sulfhydryl groups.

  • Quenching: Quench the reaction by adding a quenching solution to cap any unreacted maleimide (B117702) groups.

  • Purification: Purify the PEGylated antibody using size-exclusion chromatography to remove unreacted PEG and other small molecules.

Protocol 3: Purification and Characterization of PEGylated Proteins

Purification:

  • Size-Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins. It separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute earlier than the smaller, unreacted protein and free PEG.[10]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its elution profile on an IEX column. This technique can be used to separate PEGylated species with different degrees of PEGylation.

Characterization:

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein. Staining with both a protein stain (e.g., Coomassie Blue) and a PEG-specific stain (e.g., barium iodide) can confirm the presence of both components in the conjugate.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS can be used to determine the exact molecular weight of the PEGylated protein and to assess the degree and heterogeneity of PEGylation.

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and reverse-phase HPLC (RP-HPLC) are powerful tools for assessing the purity and homogeneity of the PEGylated product.[8][10]

Visualizing Key Processes in Bioconjugation

The following diagrams, generated using the DOT language, illustrate important workflows and biological pathways involving PEG linkers.

LNP_mRNA_Delivery cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (pH drop) cluster_cytoplasm Cytoplasm LNP LNP mRNA Ionizable Lipid Phospholipid Cholesterol PEG-Lipid Endocytosed_LNP Endocytosed LNP Protonation of Ionizable Lipid LNP:peg->Endocytosed_LNP Endocytosis (PEG shield reduces opsonization, prolongs circulation) Endosomal_Escape mRNA Release into Cytoplasm Endocytosed_LNP->Endosomal_Escape Endosomal membrane destabilization Translation Ribosome Endosomal_Escape->Translation mRNA translation Protein Therapeutic Protein Translation->Protein Protein Synthesis

Caption: LNP-mediated mRNA delivery and endosomal escape.

ADC_Development_Workflow start Start: ADC Design antibody_selection Antibody Selection (Target Antigen Specificity) start->antibody_selection linker_selection PEG Linker Selection (Cleavable/Non-cleavable, Chemistry) start->linker_selection payload_selection Payload Selection (Cytotoxic Drug) start->payload_selection conjugation Bioconjugation (e.g., Thiol-Maleimide) antibody_selection->conjugation linker_selection->conjugation payload_selection->conjugation purification Purification (e.g., SEC, IEX) conjugation->purification characterization Characterization SDS-PAGE Mass Spectrometry HPLC purification->characterization in_vitro In Vitro Evaluation (Binding, Cytotoxicity) characterization->in_vitro in_vivo In Vivo Evaluation (Efficacy, PK/PD, Toxicology) in_vitro->in_vivo finish Clinical Development in_vivo->finish

Caption: Workflow for Antibody-Drug Conjugate (ADC) development.

Conclusion

PEG linkers have fundamentally transformed the landscape of bioconjugation, enabling the development of a new generation of safer and more effective biopharmaceuticals. The ability of PEGylation to enhance solubility, prolong circulation half-life, reduce immunogenicity, and improve stability has addressed many of the inherent challenges associated with the clinical use of proteins, peptides, and small molecule drugs. The continuous innovation in PEG linker technology, including the development of novel architectures and site-specific conjugation strategies, promises to further expand the applications and impact of PEGylation in medicine. This guide has provided a comprehensive overview of the principles, methodologies, and applications of PEG linkers in bioconjugation, offering a valuable resource for researchers and developers in this dynamic field. As our understanding of the interplay between PEG structure and biological function deepens, we can expect the rational design of PEGylated bioconjugates to yield even more sophisticated and targeted therapies in the future.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Bromoacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinker used in bioconjugation to link molecules to proteins, particularly antibodies. This linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetamide group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, to form stable amide bonds.[][2][] The bromoacetamide group selectively reacts with thiol groups, such as the side chain of cysteine residues, forming a stable thioether bond.[4][5][6] The PEG4 spacer enhances solubility and reduces steric hindrance.[4][7] This dual reactivity allows for a two-step, controlled conjugation process, making it a valuable tool in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapies.[8][9][10][11]

Principle of Reaction

The labeling process involves a two-stage reaction. First, the NHS ester of the linker reacts with primary amine groups on the antibody. This reaction is most efficient at a slightly basic pH (7.2-8.5).[][2] Subsequently, the bromoacetyl group of the now antibody-linked PEG spacer can be reacted with a thiol-containing molecule. The reaction of the bromoacetyl group with thiols is most effective at a slightly higher pH (around 9.0) to facilitate the deprotonation of the thiol group to the more nucleophilic thiolate anion.[5][6]

Materials and Equipment

Reagents:

  • Antibody of interest

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Borate (B1201080) buffer, pH 8.5

  • Tris buffer

  • Hydroxylamine-HCl

  • Size-exclusion chromatography columns (e.g., Zeba™ Spin Desalting Columns)

  • Thiol-containing payload (e.g., drug, fluorophore)

Equipment:

  • UV-Vis spectrophotometer

  • Centrifuge

  • Vortex mixer

  • Reaction tubes

  • Pipettes

Experimental Protocols

Protocol 1: Antibody Preparation

It is crucial to ensure the antibody is in a buffer free of primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) that could compete with the NHS ester reaction.[12]

  • Buffer Exchange: If the antibody solution contains interfering substances, perform a buffer exchange into a suitable reaction buffer like PBS at pH 7.4. This can be done using dialysis or desalting columns.[13]

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer. Determine the precise concentration using a spectrophotometer at 280 nm.

Protocol 2: Antibody Labeling with this compound

This protocol describes the first step of attaching the linker to the antibody.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the dissolved linker to the antibody solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS at pH 7.4.[] This step is critical to prevent the unreacted linker from interfering with subsequent steps.

Protocol 3: Conjugation of Thiol-Containing Payload

This protocol outlines the second step of attaching a thiol-containing molecule to the bromoacetyl-activated antibody.

  • Payload Preparation: Dissolve the thiol-containing payload in an appropriate solvent.

  • Reaction pH Adjustment: Adjust the pH of the bromoacetyl-activated antibody solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).

  • Conjugation Reaction: Add a 3-5 fold molar excess of the thiol-containing payload to the activated antibody.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark (if the payload is light-sensitive).

  • Quenching (Optional): To stop the reaction, a quenching reagent such as N-acetyl-L-cysteine can be added.

  • Final Purification: Purify the final antibody conjugate to remove excess payload and other reaction byproducts using size-exclusion chromatography or dialysis.[13][15]

Characterization of the Labeled Antibody

After purification, it is essential to characterize the antibody conjugate.

  • Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody can be determined using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[8][10][11]

  • Purity and Aggregation: Size-exclusion chromatography (SEC) can be used to assess the purity of the conjugate and detect the presence of aggregates.

  • Binding Affinity: The antigen-binding affinity of the conjugated antibody should be evaluated using methods like ELISA or Surface Plasmon Resonance (SPR) to ensure it has not been compromised during the labeling process.[9]

Quantitative Data Summary

The following tables provide representative data for a typical antibody labeling experiment.

Table 1: Reaction Conditions and Components

ParameterValue
Antibody Concentration2 mg/mL
Linker:Antibody Molar Ratio15:1
Reaction Buffer (Labeling)PBS, pH 7.4
Reaction Time (Labeling)2 hours at RT
Payload:Antibody Molar Ratio5:1
Reaction Buffer (Conjugation)Borate, pH 8.5
Reaction Time (Conjugation)4 hours at RT

Table 2: Characterization Results

ParameterResult
Drug-to-Antibody Ratio (DAR)3.8
Purity (by SEC)>95%
Monomer Content (by SEC)>98%
Antigen Binding Affinity (KD)1.2 nM (Unlabeled: 1.0 nM)

Visualizations

Diagram 1: Chemical Reaction Pathway

G Antibody Antibody (with Lysine -NH2) Activated_Ab Bromoacetyl-PEG4-Antibody Antibody->Activated_Ab NHS ester reaction (pH 7.2-8.5) Linker This compound Linker->Activated_Ab Conjugate Antibody-PEG4-Payload Conjugate Activated_Ab->Conjugate Bromoacetamide reaction (pH 8.5-9.0) Payload Thiol-containing Payload (-SH) Payload->Conjugate

Caption: Two-step reaction of antibody labeling.

Diagram 2: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Antibody Buffer Exchange D Antibody + Linker Incubation A->D B Linker Dissolution B->D C Payload Preparation F Activated Antibody + Payload Incubation C->F E Purification of Activated Antibody D->E E->F G Final Purification F->G H Characterization (DAR, Purity, Affinity) G->H

Caption: Workflow of antibody conjugation.

Diagram 3: Logical Relationship of Components

G cluster_reactants Reactants Antibody Antibody Conjugate Final Conjugate Antibody->Conjugate provides specificity Linker Bromoacetamido- PEG4-NHS ester Linker->Conjugate connects components Payload Payload (Drug/Fluorophore) Payload->Conjugate provides function

Caption: Components of the final conjugate.

References

Application Notes and Protocols for Thiol-Reactive Conjugation using Bromoacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules.[1][2][3] This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted therapeutics, and diagnostic probes.[1][3] Its architecture features two distinct reactive moieties at either end of a hydrophilic tetraethylene glycol (PEG4) spacer.

The N-hydroxysuccinimide (NHS) ester facilitates the efficient and specific acylation of primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies, forming a stable amide bond.[] The bromoacetamido group, on the other hand, is a thiol-reactive functional group that selectively reacts with sulfhydryl groups, for instance, from cysteine residues, to form a stable thioether linkage.[3]

The inclusion of the PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and can improve the pharmacokinetic properties of the final bioconjugate.[][6] The sequential and orthogonal reactivity of the NHS ester and bromoacetamido groups allows for controlled, multi-step conjugation strategies, minimizing the formation of undesirable homodimers or polymers.[7]

These application notes provide detailed protocols for the use of this compound in the preparation of bioconjugates, with a focus on antibody-small molecule conjugation.

Chemical Properties and Reaction Scheme

The dual reactivity of this compound enables a two-step conjugation process. First, the NHS ester reacts with a primary amine on a biomolecule (e.g., an antibody). Subsequently, the bromoacetamido group of the now-modified biomolecule reacts with a thiol group on a second molecule (e.g., a small molecule drug).

cluster_0 Step 1: Amine Reaction (NHS Ester) cluster_1 Step 2: Thiol Reaction (Bromoacetamide) Antibody-NH2 Antibody with Primary Amine Intermediate Antibody-Linker Intermediate Antibody-NH2->Intermediate pH 7.2-8.5 Linker This compound Linker->Intermediate NHS NHS (byproduct) Intermediate_2 Antibody-Linker Intermediate Drug-SH Thiol-containing Drug Final_Conjugate Antibody-Drug Conjugate (ADC) Drug-SH->Final_Conjugate Intermediate_2->Final_Conjugate pH 7.5-8.5

Caption: Reaction scheme for two-step conjugation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for conjugation reactions using this compound and similar heterobifunctional linkers. Actual results may vary depending on the specific biomolecules and reaction conditions.

ParameterNHS Ester Reaction (Amine Coupling)Bromoacetamide Reaction (Thiol Coupling)Conjugate Property
Optimal pH 7.2 - 8.57.5 - 8.5-
Typical Reaction Time 30 - 120 minutes2 - 4 hours-
Recommended Buffer Amine-free (e.g., PBS, HEPES)Phosphate or borate (B1201080) buffer-
Molar Excess of Linker 5-20 fold over antibody1.5-5 fold over thiol-molecule-
Typical Conjugation Efficiency > 90% (for NHS ester activation)Variable, typically 50-80%-
Drug-to-Antibody Ratio (DAR) --Typically 2-4
Conjugate Stability (Thioether bond) --Stable in plasma, half-life > 72 hours

Experimental Protocols

Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for conjugating a thiol-containing small molecule drug to an antibody.

Materials:

  • Antibody (e.g., IgG) at a concentration of 1-10 mg/mL

  • This compound

  • Thiol-containing small molecule drug

  • Reaction Buffer A (Amine-free): 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Reaction Buffer B: 0.1 M Phosphate buffer with 5 mM EDTA, pH 7.5-8.0

  • Quenching Reagent A: 1 M Tris-HCl, pH 8.0

  • Quenching Reagent B: 1 M N-acetylcysteine or 2-mercaptoethanol

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography, SEC)

  • Desalting columns

Experimental Workflow:

cluster_prep Preparation cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Bromoacetamide Reaction cluster_final Finalization prep_antibody 1. Prepare Antibody in Buffer A react_nhs 4. React Antibody with Linker prep_antibody->react_nhs prep_linker 2. Prepare Linker Solution in DMSO/DMF prep_linker->react_nhs prep_drug 3. Prepare Drug Solution in DMSO/DMF react_bromo 7. React Intermediate with Thiol-Drug prep_drug->react_bromo quench_nhs 5. Quench NHS Ester Reaction react_nhs->quench_nhs purify_intermediate 6. Purify Antibody-Linker Intermediate quench_nhs->purify_intermediate purify_intermediate->react_bromo quench_bromo 8. Quench Bromoacetamide Reaction react_bromo->quench_bromo purify_final 9. Purify Final ADC quench_bromo->purify_final characterize 10. Characterize ADC purify_final->characterize

Caption: Workflow for ADC preparation.

Procedure:

Step 1: Reaction of this compound with Antibody

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into Reaction Buffer A using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. Gently mix and incubate for 30-120 minutes at room temperature or 2-4 hours at 4°C.

  • Quenching: Add Quenching Reagent A to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification of Antibody-Linker Intermediate: Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column or by size-exclusion chromatography, eluting with Reaction Buffer B.

Step 2: Reaction of Antibody-Linker Intermediate with Thiol-Containing Drug

  • Drug Preparation: Dissolve the thiol-containing small molecule drug in DMSO or DMF.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the dissolved drug to the purified antibody-linker intermediate. Incubate for 2-4 hours at room temperature, protected from light.

  • Quenching: Add Quenching Reagent B in a 10-fold molar excess over the drug to quench any unreacted bromoacetamido groups. Incubate for 15-30 minutes.

  • Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unreacted drug, quenching reagent, and any aggregates.

  • Characterization: Characterize the purified ADC for concentration, drug-to-antibody ratio (DAR), and purity.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry:

The DAR can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax).[8]

  • Measure the absorbance of the purified ADC solution at 280 nm and λmax.

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective molar extinction coefficients. A correction factor may be needed to account for the drug's absorbance at 280 nm.[8]

  • The DAR is the molar ratio of the drug to the antibody.

Analysis of Purity and Aggregation by SDS-PAGE and Size-Exclusion Chromatography (SEC):

  • SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to confirm conjugation to the antibody chains and to assess fragmentation or aggregation.

  • SEC: Use an analytical SEC column to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.[8]

Confirmation of Conjugation by Mass Spectrometry (MS):

Mass spectrometry provides a precise measurement of the molecular weight of the ADC, allowing for the direct determination of the number of conjugated drug molecules and the distribution of different DAR species.[8][9][10]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Suboptimal pH of reaction buffers.Ensure the pH is within the recommended range for each reaction step.
Presence of primary amines in the antibody buffer.Perform buffer exchange into an amine-free buffer before the NHS ester reaction.
Inactive crosslinker due to hydrolysis.Prepare the this compound solution immediately before use.
Insufficient molar excess of the linker or drug.Optimize the molar ratios of the reactants.
Antibody Aggregation Hydrophobic nature of the small molecule drug.The PEG4 spacer helps to mitigate this, but further optimization of the drug-to-antibody ratio may be necessary.
High antibody concentration.Perform the conjugation at a lower antibody concentration.
High Polydispersity (Heterogeneous DAR) Non-specific reactions.Ensure optimal pH control to favor the desired reactions.
Incomplete reaction.Increase reaction time or temperature (with caution to avoid antibody denaturation).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for troubleshooting low conjugation yield.

cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_analysis Analytical Confirmation start Low Conjugation Yield check_reagents Verify Reagent Quality and Concentration start->check_reagents check_buffer Check Buffer pH and Composition start->check_buffer check_antibody Assess Antibody Purity and Activity start->check_antibody optimize_ratio Adjust Molar Ratios check_reagents->optimize_ratio check_buffer->optimize_ratio check_antibody->optimize_ratio optimize_time_temp Modify Reaction Time/Temperature optimize_ratio->optimize_time_temp optimize_purification Refine Purification Strategy optimize_time_temp->optimize_purification analyze_intermediate Characterize Intermediate Products optimize_purification->analyze_intermediate analyze_final Re-evaluate Final Conjugate analyze_intermediate->analyze_final

Caption: Troubleshooting low conjugation yield.

References

Application Notes and Protocol for Protein Crosslinking with Bromoacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinking reagent used to covalently link two biomolecules. This reagent is particularly valuable in protein-protein conjugation, antibody-drug conjugate (ADC) development, and the creation of diagnostic probes.[1][2] It features two distinct reactive groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[3]

  • A bromoacetamide group , which selectively reacts with thiol groups (e.g., the side chain of cysteine residues) to form stable thioether bonds.[1][3]

The PEG4 spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and can decrease the immunogenicity of the labeled protein.[2][3] This application note provides a detailed protocol for a two-step crosslinking procedure using this compound, along with information on reaction conditions and quantitative analysis.

Chemical Structure and Properties

PropertyValue
Full Chemical Name 2,5-dioxopyrrolidin-1-yl 1-bromo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate
Molecular Formula C17H27BrN2O9
Molecular Weight 483.31 g/mol
Spacer Arm Length 23.8 Å
Solubility Soluble in DMSO, DMF, and other anhydrous organic solvents.[3]
Storage Store at -20°C, desiccated and protected from light.[3]

Reaction Mechanism

The crosslinking process is typically performed in a two-step manner to ensure specificity and minimize the formation of homodimers.

  • Step 1: Amine Reaction. The NHS ester end of the crosslinker is reacted with the first protein (Protein 1), which is rich in accessible primary amines. This reaction is favored at a slightly alkaline pH (7.2-8.5).

  • Step 2: Thiol Reaction. After removing the excess, unreacted crosslinker, the bromoacetamide-activated Protein 1 is introduced to the second protein (Protein 2), which contains at least one free thiol group. The bromoacetamide group then specifically reacts with the thiol to form a stable thioether linkage.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Thiol Conjugation Protein 1 (Amine) Protein 1 (Amine) Activated Protein 1 Bromoacetamide- Activated Protein 1 Protein 1 (Amine)->Activated Protein 1 NHS Ester Reaction (pH 7.2-8.5) Crosslinker Bromoacetamido- PEG4-NHS Ester Crosslinker->Activated Protein 1 Crosslinked Conjugate Protein 1-Protein 2 Conjugate Activated Protein 1->Crosslinked Conjugate Bromoacetamide Reaction (pH 7.0-7.5) Protein 2 (Thiol) Protein 2 (Thiol) Protein 2 (Thiol)->Crosslinked Conjugate

Figure 1. Two-step protein crosslinking workflow.

Experimental Protocols

This protocol outlines the general steps for crosslinking two proteins using this compound. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.

Materials and Reagents
  • This compound

  • Protein 1 (containing primary amines)

  • Protein 2 (containing at least one free thiol)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Amine Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

  • Thiol Reaction Buffer: PBS or HEPES buffer, pH 7.0-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting columns or dialysis cassettes for buffer exchange and purification.

Experimental Workflow

G cluster_prep Preparation cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Bromoacetamide Reaction cluster_analysis Analysis prep_protein1 Prepare Protein 1 in Amine Reaction Buffer react_amine Add Crosslinker to Protein 1 (Molar Excess) prep_protein1->react_amine prep_protein2 Prepare Protein 2 in Thiol Reaction Buffer react_thiol Combine Activated Protein 1 with Protein 2 prep_protein2->react_thiol prep_crosslinker Dissolve Crosslinker in DMSO/DMF prep_crosslinker->react_amine incubate_amine Incubate (RT, 30-60 min) react_amine->incubate_amine purify_activated Remove Excess Crosslinker (Desalting Column) incubate_amine->purify_activated purify_activated->react_thiol incubate_thiol Incubate (RT, 1-2 hours) react_thiol->incubate_thiol quench Quench Reaction (Tris or Glycine) incubate_thiol->quench purify_final Purify Conjugate (e.g., SEC) quench->purify_final analyze Analyze by SDS-PAGE, Mass Spectrometry, etc. purify_final->analyze

Figure 2. Detailed experimental workflow diagram.
Step-by-Step Procedure

Step 1: Activation of Protein 1 with this compound

  • Prepare Protein 1: Dissolve Protein 1 in Amine Reaction Buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Amine Reaction Buffer using a desalting column or dialysis.

  • Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein 1 solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column or by dialysis against the Thiol Reaction Buffer. This step is crucial to prevent the quenching of the bromoacetamide group in the subsequent step.

Step 2: Conjugation of Activated Protein 1 to Protein 2

  • Prepare Protein 2: Dissolve Protein 2 (containing a free thiol) in the Thiol Reaction Buffer. If Protein 2 has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like DTT or TCEP and subsequently remove the reducing agent before proceeding.

  • Conjugation Reaction: Mix the bromoacetamide-activated Protein 1 with Protein 2 at a desired molar ratio (e.g., 1:1 or with a slight excess of one component).

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.

  • Quenching (Optional): To quench any unreacted bromoacetamide groups, a thiol-containing compound like cysteine or β-mercaptoethanol can be added.

  • Purification and Analysis: Purify the final conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques. Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Optimization and Quantitative Analysis

The efficiency of the crosslinking reaction can be influenced by several factors. The table below provides a summary of key parameters and their typical ranges for optimization.

ParameterTypical RangeConsiderations
Molar Excess of Crosslinker (to Protein 1) 10-50 foldHigher excess may be needed for dilute protein solutions. Excessive crosslinking can lead to protein aggregation or loss of activity.
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to higher crosslinking efficiency.
pH (Amine Reaction) 7.2 - 8.5Higher pH increases the rate of NHS ester reaction but also increases the rate of hydrolysis.
pH (Thiol Reaction) 7.0 - 7.5Optimal pH for the reaction of bromoacetamide with thiols.
Reaction Time (Amine Reaction) 30 - 60 min at RTLonger incubation does not significantly increase yield due to hydrolysis of the NHS ester.
Reaction Time (Thiol Reaction) 1 - 2 hours at RTCan be extended to overnight at 4°C to improve yield.
Temperature 4°C to Room TemperatureLower temperatures can minimize protein degradation.
Quantitative Analysis by Mass Spectrometry

Mass spectrometry is a powerful tool for the quantitative analysis of crosslinked proteins. It can be used to determine the crosslinking efficiency, identify the crosslinked sites, and characterize the final conjugate.

Workflow for Mass Spectrometry Analysis:

  • Enzymatic Digestion: The crosslinked protein conjugate is typically digested with a protease, such as trypsin, to generate a mixture of peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: Specialized software is used to identify the crosslinked peptides. This involves searching the MS/MS data against a database of the protein sequences, considering the mass of the crosslinker.

Quantitative information can be obtained using label-free methods or by incorporating stable isotopes into the crosslinker.

Analytical MethodInformation Obtained
SDS-PAGE Visualization of the formation of the higher molecular weight conjugate.
Size-Exclusion Chromatography (SEC) Separation and quantification of the conjugate from unreacted proteins.
Intact Mass Spectrometry Determination of the molecular weight of the conjugate and assessment of the degree of labeling.
Peptide Mapping by LC-MS/MS Identification of the specific amino acid residues involved in the crosslink.
Quantitative Mass Spectrometry (e.g., SILAC, iTRAQ) Relative or absolute quantification of the crosslinked products.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Crosslinking Yield - Inefficient activation of Protein 1.- Hydrolysis of NHS ester.- Low concentration of reactants.- Inactive thiol group on Protein 2.- Increase molar excess of crosslinker.- Prepare crosslinker solution immediately before use.- Increase protein concentrations.- Ensure Protein 2 has a free, reduced thiol.
Protein Aggregation/Precipitation - Excessive crosslinking.- Use of organic solvent.- Unsuitable buffer conditions.- Reduce molar excess of crosslinker.- Ensure final organic solvent concentration is <10%.- Optimize buffer pH and ionic strength.
Loss of Protein Activity - Crosslinking at or near the active site.- Reduce the molar excess of the crosslinker.- Consider site-directed mutagenesis to remove reactive residues from critical regions.

Conclusion

This compound is a versatile and efficient heterobifunctional crosslinker for the conjugation of proteins and other biomolecules. The two-step reaction protocol described in this application note allows for controlled and specific crosslinking between amine and thiol groups. Careful optimization of reaction conditions and subsequent analysis by techniques such as mass spectrometry are essential for achieving desired results and thoroughly characterizing the final conjugate. This reagent is a valuable tool for researchers in drug development, diagnostics, and fundamental protein science.

References

Application Notes and Protocols for Bromoacetamido-PEG4-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and buffer conditions for the use of Bromoacetamido-PEG4-NHS ester, a heterobifunctional crosslinker, in bioconjugation applications. This reagent is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and for creating multifunctional probes for imaging and diagnostics.[1][2][3]

Introduction to this compound

This compound is a versatile crosslinking reagent that features two distinct reactive moieties at either end of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[2][4]

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2][4]

  • Bromoacetamide Group: This moiety selectively reacts with sulfhydryl groups (-SH), primarily from cysteine residues, to create a stable thioether linkage.[1][2]

  • PEG4 Spacer: The polyethylene glycol chain enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[2][4]

The distinct reactivity of the NHS ester and bromoacetamide groups allows for controlled, sequential (two-step) conjugation, minimizing the formation of undesirable byproducts.[2]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Probe Development: Construction of multifunctional probes for use in imaging and diagnostic assays.[1][2]

  • Biomolecule Immobilization: Attaching proteins, peptides, or other biomolecules to surfaces or nanoparticles.

  • Crosslinking and Bioconjugation: Linking two different biomolecules, such as a protein and a peptide.[3]

Reaction Buffer Conditions: A Summary

The optimal buffer conditions are critical for achieving high efficiency and specificity in bioconjugation reactions with this compound. The pH of the reaction buffer is the most important factor in dictating the chemoselectivity of the conjugation.

Reaction TypeTarget Functional GroupRecommended BufferOptimal pH RangeKey Considerations
Amine Conjugation (NHS Ester) Primary Amines (-NH2)Phosphate-buffered saline (PBS), Sodium bicarbonate, Borate buffer7.2 - 8.5Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecule.
Thiol Conjugation (Bromoacetamide) Sulfhydryl Groups (-SH)Phosphate-buffered saline (PBS), Tris-HCl8.0 - 9.0Higher pH increases the reactivity of the thiol group. Ensure the absence of other strong nucleophiles.

Experimental Protocols

Protocol 1: Sequential Conjugation to an Antibody (Amine-first approach)

This protocol describes the conjugation of a thiol-containing payload (e.g., a cytotoxic drug) to an antibody. First, the this compound is reacted with the lysine residues of the antibody. In the second step, the thiol-containing payload is conjugated to the bromoacetamide group of the linker.

  • Antibody (e.g., IgG) in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Thiol-containing payload

  • Reaction Buffers:

    • Amine Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0

    • Thiol Conjugation Buffer: 0.1 M Tris-HCl, 0.15 M NaCl, pH 8.5

  • Quenching Reagents: 1 M Tris-HCl, pH 8.0; 1 M β-mercaptoethanol or N-acetylcysteine

  • Purification: Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Thiol Conjugation A Prepare Antibody Solution (PBS, pH 7.4) B Dissolve Linker in DMSO A->B C Add Linker to Antibody (Molar Excess: 5-20 fold) B->C D Incubate (RT, 1-2 hours or 4°C, 4 hours) C->D E Purify Antibody-Linker Conjugate (SEC or TFF) D->E F Prepare Thiol-Payload Solution E->F Buffer Exchange to Thiol Conjugation Buffer (pH 8.5) G Add Payload to Antibody-Linker (Molar Excess: 3-10 fold) F->G H Incubate (RT, 2-4 hours or 4°C, overnight) G->H I Quench Reaction (e.g., N-acetylcysteine) H->I J Final Purification of ADC (SEC or TFF) I->J

Caption: Sequential conjugation workflow for ADC synthesis.

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Prepare the thiol-containing payload solution in a compatible solvent.

  • Step 1: Amine Conjugation (Antibody + Linker)

    • Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.

    • Add the calculated volume of the this compound stock solution to the antibody solution. A 5- to 20-fold molar excess of the linker over the antibody is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

    • Remove the excess, unreacted linker by size-exclusion chromatography or tangential flow filtration, exchanging the buffer to the Thiol Conjugation Buffer (pH 8.5) in the process.

  • Step 2: Thiol Conjugation (Antibody-Linker + Payload)

    • To the purified antibody-linker conjugate, add the thiol-containing payload. A 3- to 10-fold molar excess of the payload over the antibody is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding a final concentration of 1-5 mM N-acetylcysteine or β-mercaptoethanol and incubating for 30 minutes.

    • Purify the final antibody-drug conjugate using SEC or TFF to remove unreacted payload and quenching reagent.

Protocol 2: Sequential Conjugation (Thiol-first approach)

This protocol is suitable when the amine-containing molecule is more sensitive to the higher pH required for the thiol reaction.

experimental_workflow_thiol_first cluster_step1 Step 1: Thiol Conjugation cluster_step2 Step 2: Amine Conjugation A Prepare Thiol-Molecule Solution (PBS, pH 8.5) B Dissolve Linker in DMSO A->B C Add Linker to Thiol-Molecule (Molar Excess: 1.1-1.5 fold) B->C D Incubate (RT, 1-2 hours) C->D E Purify Thiol-Linker Conjugate (e.g., RP-HPLC) D->E F Prepare Amine-Molecule Solution E->F Buffer Exchange to Amine Conjugation Buffer (pH 7.4) G Add Thiol-Linker to Amine-Molecule (Molar Excess: 3-5 fold) F->G H Incubate (RT, 2-4 hours) G->H I Quench Reaction (e.g., Tris buffer) H->I J Final Purification (e.g., SEC) I->J

Caption: Thiol-first sequential conjugation workflow.

Characterization of the Conjugate

After purification, it is essential to characterize the final conjugate to determine the extent of labeling and ensure its purity.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[5]

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for protein and a specific wavelength for the drug) to calculate the concentration of each component.Simple and rapid.Requires that the drug has a distinct absorbance peak from the antibody.[]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. Species with different numbers of conjugated drugs will have different retention times.Provides information on the distribution of different DAR species.[]May require method development to achieve optimal separation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Often used after reducing the ADC to separate light and heavy chains. The DAR is calculated from the weighted peak areas.[]High resolution and can provide site-specific conjugation information.Requires denaturation and reduction of the antibody.
Mass Spectrometry (MS) Directly measures the mass of the intact or reduced ADC, allowing for precise determination of the number of conjugated linkers/drugs.Highly accurate and provides detailed structural information.[5]Requires specialized instrumentation.
Purity Analysis
  • Size-Exclusion Chromatography (SEC): To assess the presence of aggregates and fragments.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugate and confirm an increase in molecular weight upon conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive reagent (hydrolyzed NHS ester).- Incorrect buffer pH.- Competing nucleophiles in the buffer.- Insufficient molar excess of the linker.- Use fresh, anhydrous DMSO/DMF to dissolve the linker.- Verify the pH of the reaction buffer.- Use amine-free buffers for NHS ester reactions.- Increase the molar ratio of the linker to the target molecule.
Aggregation of the Conjugate - High drug-to-antibody ratio (DAR).- Hydrophobic nature of the payload.- Reduce the molar excess of the linker/payload.- Optimize the purification process to remove aggregates.- Include excipients in the final formulation to improve stability.
Non-specific Binding - Reaction pH is too high for NHS ester reaction, leading to reaction with other nucleophiles.- Reaction pH is too low for bromoacetamide reaction.- Maintain the pH for the NHS ester reaction between 7.2 and 8.0.- Ensure the pH for the bromoacetamide reaction is between 8.0 and 9.0.

By following these detailed protocols and considering the key parameters, researchers can successfully utilize this compound for a wide range of bioconjugation applications.

References

Application Notes and Protocols: Molar Excess Calculation for NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling proteins and other biomolecules containing primary amines. This method is popular due to its simplicity, specificity, and efficiency in forming stable amide bonds between the label and the protein. The efficiency of the labeling reaction is critically dependent on the molar excess of the NHS ester relative to the protein. This document provides detailed protocols and guidelines for calculating the optimal molar excess for successful protein labeling.

The fundamental reaction involves the NHS ester reacting with a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond, releasing NHS as a byproduct. The pH of the reaction is crucial and should be maintained between 7 and 9 for optimal efficiency.

Key Factors Influencing Molar Excess

Several factors influence the required molar excess of the NHS ester for efficient labeling:

  • Protein Concentration: Higher protein concentrations generally require a lower molar excess of the labeling reagent.

  • Reaction Buffer: The buffer should be free of primary amines (e.g., Tris or glycine) that would compete with the protein for the NHS ester. Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices.

  • pH: The reaction is most efficient at a pH of 8.0-8.5. At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, the NHS ester is more susceptible to hydrolysis.

  • Temperature and Incubation Time: Most labeling reactions are carried out at room temperature for 1-2 hours or at 4°C overnight.

  • Number of Available Amines: The number of accessible primary amines on the protein surface will influence the degree of labeling.

Experimental Protocols

Protocol 1: Determining the Optimal Molar Excess

This protocol outlines a method for empirically determining the optimal molar excess of an NHS ester for a specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • NHS ester labeling reagent (e.g., Biotin-NHS, Fluorescein-NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns or dialysis equipment

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Method for analyzing the degree of labeling (e.g., spectrophotometry, mass spectrometry)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a known concentration (e.g., 1-10 mg/mL).

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Set up Labeling Reactions: In separate microcentrifuge tubes, set up a series of labeling reactions with varying molar excess ratios of the NHS ester to the protein (e.g., 5:1, 10:1, 20:1, 40:1).

  • Initiate the Reaction: Add the calculated volume of the NHS ester stock solution to each protein solution while gently vortexing.

  • Incubate: Incubate the reactions at room temperature for 1-2 hours or at 4°C overnight.

  • Remove Excess Label: Purify the labeled protein from the unreacted NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer.

  • Determine Degree of Labeling: Measure the protein concentration and the concentration of the label to calculate the degree of labeling (DOL), which is the average number of label molecules per protein molecule.

  • Analyze Protein Function: Perform a functional assay to ensure that the labeling process has not adversely affected the protein's activity.

Protocol 2: General Protein Labeling with a Pre-determined Molar Excess

This protocol is for routine labeling once the optimal molar excess has been determined.

Materials:

  • Same as Protocol 1.

Procedure:

  • Calculate Required Reagent Amounts:

    • Calculate the moles of protein to be labeled:

    • Calculate the moles of NHS ester required based on the desired molar excess:

    • Calculate the mass of NHS ester required:

  • Prepare Protein and NHS Ester Solutions: As described in Protocol 1.

  • Perform Labeling Reaction: Add the calculated amount of NHS ester stock solution to the protein solution.

  • Incubate: Incubate under the optimized conditions (temperature and time).

  • Purify Labeled Protein: Remove excess, unreacted label as described in Protocol 1.

  • Characterize Labeled Protein: Confirm the protein concentration and degree of labeling.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions for NHS ester protein labeling.

Table 1: Recommended Molar Excess Ratios

ApplicationRecommended Molar Excess (NHS Ester:Protein)Notes
General Labeling10:1 to 20:1A good starting point for most proteins.
Antibody Labeling5:1 to 15:1Higher ratios can lead to loss of antigen-binding activity.
Surface Labeling20:1 to 50:1For labeling accessible surface amines.
Crosslinking2:1 to 10:1Dependent on the desired degree of crosslinking.

Table 2: Reaction Conditions

ParameterRecommended ConditionNotes
pH 7.0 - 9.0Optimal efficiency is typically between pH 8.0 and 8.5.
Buffer Phosphate-Buffered Saline (PBS), BicarbonateMust be free of primary amines (e.g., Tris, Glycine).
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can reduce non-specific binding and hydrolysis.
Incubation Time 1 - 2 hours at Room Temperature or Overnight at 4°CLonger incubation times may be needed for less reactive proteins.

Visualizations

G cluster_0 Chemical Reaction Protein-NH2 Protein-NH2 Labeled-Protein Labeled-Protein Protein-NH2->Labeled-Protein Reaction NHS-Ester-Label NHS-Ester-Label NHS-Ester-Label->Labeled-Protein NHS NHS Labeled-Protein->NHS Byproduct

Caption: NHS ester labeling reaction with a primary amine on a protein.

G cluster_1 Experimental Workflow Calculate 1. Calculate Molar Excess Prepare 2. Prepare Reagents Calculate->Prepare React 3. Mix & Incubate Prepare->React Purify 4. Purify Labeled Protein React->Purify Analyze 5. Analyze DOL & Function Purify->Analyze

Caption: Workflow for NHS ester protein labeling.

Application Notes and Protocols for Bromoacetamido-PEG4-NHS Ester in Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bromoacetamido-PEG4-NHS ester for the functionalization of surfaces. This heterobifunctional crosslinker is an invaluable tool for creating biocompatible and functional surfaces for a variety of applications, including protein immobilization, cell adhesion studies, and the development of biosensors and drug delivery systems.

Introduction to this compound

This compound is a versatile molecule featuring two distinct reactive groups at either end of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2]

  • N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines (-NH2) to form stable amide bonds. This reaction is typically performed in a slightly basic pH range (7.2-8.5).[3][4]

  • Bromoacetamide group: This group specifically reacts with thiol groups (-SH) from cysteine residues in proteins or other thiol-containing molecules to form a stable thioether bond. This reaction is most efficient at a pH of 8.0 or higher.[5][6]

  • PEG4 Spacer: The polyethylene glycol spacer enhances the solubility of the linker in aqueous buffers, reduces non-specific protein adsorption to the surface, and provides a flexible spacer arm to minimize steric hindrance of the immobilized biomolecule.[1][2][7]

This dual reactivity allows for a two-step, orthogonal conjugation strategy, providing precise control over the immobilization of biomolecules onto amine-presenting surfaces.

Key Applications

The unique properties of this compound make it suitable for a wide range of applications in research and drug development:

  • Protein and Peptide Immobilization: Covalently attach proteins, peptides, or antibodies to surfaces for applications such as biosensors, immunoassays, and affinity chromatography.[1]

  • Cell Adhesion Studies: Create surfaces with specific ligands to study cell adhesion, migration, and signaling pathways.[8]

  • Drug Delivery: Functionalize nanoparticles or other drug carriers with targeting ligands to enhance specificity and efficacy.[1][2]

  • Biomaterial Engineering: Modify the surface of biomaterials to improve their biocompatibility and promote specific cellular responses.

Quantitative Data and Reaction Parameters

For successful surface functionalization, it is crucial to control the reaction conditions. The following tables summarize key quantitative data for the reactions of this compound.

Table 1: Properties of this compound

PropertyValueReference(s)
Molecular Weight483.31 g/mol [1][7]
PurityTypically ≥95%[1][7]
Storage Conditions-20°C, desiccated, protected from light[7]
SolubilityDMSO, DMF, and aqueous buffers[7]

Table 2: Reaction Parameters for Surface Functionalization

ParameterNHS Ester Reaction with AminesBromoacetamide Reaction with ThiolsReference(s)
Optimal pH Range 7.2 - 8.5≥ 8.0[3][5]
Typical Reaction Time 30 minutes - 2 hours2 - 4 hours[4]
Reaction Temperature Room Temperature or 4°CRoom Temperature[4]
Recommended Buffers Phosphate, Bicarbonate, BoratePhosphate, Borate[3][4]
Buffers to Avoid Amine-containing (e.g., Tris)-[3]

Experimental Protocols

Here we provide detailed protocols for the functionalization of common laboratory surfaces with this compound for subsequent biomolecule immobilization.

Protocol 1: Functionalization of Glass or Silica (B1680970) Surfaces

This protocol describes the amination of a glass or silica surface followed by coupling with this compound.

Workflow for Glass/Silica Surface Functionalization

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Amine Functionalization cluster_2 Step 3: Linker Conjugation cluster_3 Step 4: Biomolecule Immobilization A Clean Glass/Silica Surface (e.g., Piranha solution) B Treat with Aminosilane (e.g., APTES) A->B Creates amine groups C React with Bromoacetamido- PEG4-NHS Ester B->C Forms amide bond D Incubate with Thiol-containing Biomolecule C->D Forms thioether bond

Caption: Workflow for functionalizing glass or silica surfaces.

Materials:

  • Glass or silica slides

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0

  • Thiol-containing biomolecule (e.g., cysteine-terminated peptide or protein)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Surface Cleaning:

    • Immerse glass slides in Piranha solution for 30-60 minutes at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Amine Functionalization:

    • Immerse the cleaned slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1-2 hours at room temperature.

    • Rinse the slides with toluene, followed by ethanol (B145695), and finally deionized water.

    • Cure the slides in an oven at 110°C for 30 minutes.

  • This compound Coupling:

    • Prepare a 1-10 mg/mL solution of this compound in anhydrous DMSO or DMF immediately before use.

    • Cover the aminosilanized surface with the linker solution and incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.

    • Rinse the slides thoroughly with DMSO or DMF, followed by PBS (pH 7.4).

  • Immobilization of Thiol-Containing Biomolecule:

    • Prepare a solution of the thiol-containing biomolecule in PBS (pH 8.0) at a concentration of 0.1-1 mg/mL.

    • Cover the functionalized surface with the biomolecule solution and incubate for 2-4 hours at room temperature.

    • Rinse the surface with PBS (pH 7.4).

    • To block any unreacted bromoacetamide groups, incubate the surface with a solution of 10 mM L-cysteine or β-mercaptoethanol in PBS (pH 8.0) for 30 minutes.

    • Rinse thoroughly with PBS. The surface is now ready for use.

Protocol 2: Functionalization of Gold Surfaces

This protocol details the formation of a self-assembled monolayer (SAM) with terminal amine groups on a gold surface, followed by reaction with this compound.

Workflow for Gold Surface Functionalization

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: SAM Formation cluster_2 Step 3: Linker Conjugation cluster_3 Step 4: Biomolecule Immobilization A Clean Gold Surface (e.g., Piranha solution or UV/Ozone) B Incubate with Amino-thiol (e.g., Cysteamine) A->B Forms Au-S bond C React with Bromoacetamido- PEG4-NHS Ester B->C Forms amide bond D Incubate with Thiol-containing Biomolecule C->D Forms thioether bond

Caption: Workflow for functionalizing gold surfaces.

Materials:

  • Gold-coated substrate

  • Piranha solution or UV/Ozone cleaner

  • Cysteamine (B1669678) or other amino-terminated alkanethiol

  • Ethanol

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0

  • Thiol-containing biomolecule

  • Quenching buffer

Procedure:

  • Surface Cleaning:

    • Clean the gold surface by immersing in Piranha solution for 1-2 minutes or by treatment with a UV/Ozone cleaner for 15-20 minutes.

    • Rinse thoroughly with deionized water and ethanol, then dry with nitrogen.

  • Formation of Amine-Terminated SAM:

    • Immerse the clean gold substrate in a 1-10 mM solution of cysteamine in ethanol for 12-24 hours at room temperature.

    • Rinse the substrate with ethanol and dry with nitrogen.

  • This compound Coupling:

    • Follow the same procedure as in Protocol 1, Step 3.

  • Immobilization of Thiol-Containing Biomolecule:

    • Follow the same procedure as in Protocol 1, Step 4.

Application Example: Cell Adhesion Studies

Surfaces functionalized with cell adhesion molecules (e.g., RGD peptides) can be used to study cell signaling pathways. A key pathway involved in cell adhesion is the Focal Adhesion Kinase (FAK) signaling cascade.

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK_Signaling cluster_0 Extracellular Matrix (Functionalized Surface) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response ECM Immobilized Ligand (e.g., RGD peptide) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Phosphorylation Actin Actin Cytoskeleton Paxillin->Actin Cytoskeletal Reorganization Response Cell Spreading, Migration, Survival Actin->Response

Caption: Simplified FAK signaling pathway in cell adhesion.

Upon cell binding to the immobilized ligand via integrin receptors, FAK is recruited to the cell membrane and autophosphorylated. This creates a binding site for Src kinase, leading to further phosphorylation events and the recruitment of other adaptor proteins like paxillin.[1][2][9] This signaling cascade ultimately results in the reorganization of the actin cytoskeleton, leading to cell spreading, migration, and survival.[5][8]

Troubleshooting

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Biomolecule Immobilization Incomplete surface amination. Hydrolyzed this compound. Inactive thiol groups on the biomolecule. Incorrect pH for coupling reactions.Ensure thorough cleaning and proper conditions for aminosilanization or SAM formation. Prepare the linker solution immediately before use. Store the solid linker under desiccated conditions at -20°C. If possible, reduce any disulfide bonds in the protein using a mild reducing agent like TCEP and remove the reducing agent before immobilization. Verify the pH of all buffers.
High Non-specific Binding Incomplete surface coverage by the PEG linker. Insufficient blocking of unreacted groups.Increase the concentration or incubation time of the this compound. Ensure thorough quenching of both unreacted NHS esters (with an amine-containing buffer) and bromoacetamide groups (with a thiol-containing compound).
No or Poor Cell Adhesion Inactive immobilized biomolecule. Low density of immobilized ligand.Ensure the biomolecule retains its activity after immobilization. Use a gentle immobilization procedure. Optimize the concentration of the biomolecule during the immobilization step to achieve a higher surface density.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound to create well-defined, functionalized surfaces for a wide array of biological and biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Bromoacetamido-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency or other issues with Bromoacetamido-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two different reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[2][]

  • A bromoacetamide group , which reacts with sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues) to form a stable thioether bond.[4][5]

The PEG4 spacer is hydrophilic and increases the solubility of the linker and the resulting conjugate.[1] This linker is commonly used to conjugate proteins, peptides, antibodies, and other biomolecules to various payloads like small molecule drugs, fluorescent dyes, or biotin.[]

Q2: What is the optimal pH for each reaction step?

The two reactive ends of the linker have different optimal pH ranges for conjugation:

  • NHS ester reaction (amine conjugation): The optimal pH range is 7.2-8.5 .[2] Below this range, the primary amine is protonated and less nucleophilic, slowing the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[2][7]

  • Bromoacetamide reaction (thiol conjugation): This reaction is most efficient at a pH of 8.0-9.0 . At this pH, the thiol group is deprotonated to the more nucleophilic thiolate anion, which readily reacts with the bromoacetamide group.[5][8]

Q3: Can I perform the conjugation in a single step?

A one-step conjugation is generally not recommended due to the overlapping optimal pH ranges of the two reactive groups. This can lead to a lack of control over the reaction, resulting in undesirable cross-linking and a heterogeneous mixture of products. A two-step sequential conjugation is the preferred method to ensure specificity.[9]

Q4: What are the most common causes of low conjugation efficiency?

Low conjugation efficiency can stem from several factors:

  • Incorrect pH: Operating outside the optimal pH range for either reaction step is a primary cause of low yield.

  • Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. This is accelerated at higher pH and temperature.[2]

  • Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.[10] Similarly, reducing agents containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target cysteine residues.

  • Issues with the biomolecule: The target amine or thiol groups may not be accessible for conjugation due to the protein's tertiary structure. The protein may also be unstable at the required pH.

  • Suboptimal molar ratio of linker to biomolecule: An insufficient amount of the linker will result in incomplete conjugation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conjugation in the first step (NHS ester reaction) Incorrect buffer pH: pH is too low (amine is protonated) or too high (NHS ester hydrolysis).Ensure the reaction buffer is at pH 7.2-8.5. Use a non-amine-containing buffer like phosphate-buffered saline (PBS) or borate (B1201080) buffer.[7]
Hydrolysis of the linker: The this compound was exposed to moisture.Always store the linker desiccated at -20°C.[10] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[]
Presence of competing amines: The protein buffer contains Tris, glycine, or ammonium (B1175870) salts.Dialyze or use a desalting column to exchange the protein into an amine-free buffer (e.g., PBS) before starting the conjugation.[10]
Inaccessible lysine residues: The primary amines on the protein surface are sterically hindered.Consider denaturing and refolding the protein if its function can be restored. Alternatively, use a linker with a longer spacer arm.
Insufficient linker concentration: The molar ratio of linker to protein is too low.Increase the molar excess of the linker. A 10-20 fold molar excess is a common starting point for antibody conjugation.[10]
Low or no conjugation in the second step (bromoacetamide reaction) Incorrect buffer pH: pH is too low for efficient thiol reaction.Adjust the pH of the reaction buffer to 8.0-9.0 for the second conjugation step.
Presence of competing thiols: Reducing agents (e.g., DTT, β-mercaptoethanol) were not fully removed after cysteine reduction.Ensure complete removal of reducing agents by dialysis or using a desalting column before adding the bromoacetamide-activated molecule.[11]
Re-oxidation of cysteine residues: Free thiols have formed disulfide bonds.Perform the conjugation promptly after the reduction and removal of the reducing agent. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inaccessible cysteine residues: The thiol groups are buried within the protein structure.Partial denaturation may be necessary if the protein's activity can be maintained.
Protein precipitation or aggregation during conjugation High concentration of organic solvent: The final concentration of DMSO or DMF from the linker stock solution is too high.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[10]
Over-conjugation: A high degree of labeling can alter the protein's physicochemical properties, leading to aggregation.Reduce the molar excess of the linker in the reaction. Optimize the linker-to-protein ratio to achieve the desired degree of conjugation.
Protein instability at the reaction pH: The protein is not stable at the optimal pH for conjugation.Perform the reaction at a pH that is a compromise between reaction efficiency and protein stability. Alternatively, screen for stabilizing additives (e.g., glycerol, arginine).
Inconsistent results between experiments Variability in reagent preparation: Inconsistent concentrations of protein or linker.Accurately determine the concentration of your biomolecules before each experiment. Prepare fresh linker solutions for each conjugation.
Degradation of the linker: The stored linker has hydrolyzed over time.Use a fresh vial of the linker if you suspect degradation of the current stock.

Data Presentation

NHS Ester Reaction Efficiency and Hydrolysis

The efficiency of the NHS ester conjugation is a balance between the reaction with the primary amine and the competing hydrolysis of the ester. The rate of both reactions is pH-dependent.

pH Half-life of NHS Ester Hydrolysis (at 4°C) Relative Amidation vs. Hydrolysis Rate Conjugation Yield (Example)
7.0~4-5 hours[2]Amidation is favored over hydrolysis.Moderate
8.0~1-2 hoursBoth amidation and hydrolysis rates increase.High
8.5~30 minutesAmidation is significantly faster than hydrolysis.Optimal[12]
9.0<10 minutes[2]Hydrolysis rate becomes very high, reducing yield.Decreased[12]

Note: The conjugation yield is also dependent on the concentration of the reactants and the specific biomolecule.

Thiol-Reactive Group Reactivity

The bromoacetamide group is an α-haloacetamide, which reacts with thiols. Its reactivity is generally considered to be slightly lower than that of maleimides but forms a more stable thioether bond.

Thiol-Reactive Group Relative Reactivity (pH 7.4) Bond Stability
Maleimide (B117702)Very HighStable, but can undergo reverse Michael addition.
IodoacetamideHighVery Stable
Bromoacetamide High Very Stable

Data compiled from multiple sources indicating relative reactivity trends.[5][8]

Experimental Protocols

Two-Step Conjugation of a Thiol-Containing Small Molecule to an Antibody

This protocol is a general guideline for conjugating a small molecule with a free thiol group to an antibody using this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing small molecule

  • Reaction buffers: PBS (pH 7.4), Borate buffer (pH 8.5)

  • Quenching solution: 1M Tris-HCl (pH 8.0) or 1M Glycine

  • Desalting columns

Step 1: Antibody Activation with this compound

  • Prepare the Antibody: Adjust the antibody concentration to 2-5 mg/mL in PBS at pH 7.4.

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction (Step 1): Add a 10- to 20-fold molar excess of the linker solution to the antibody solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS (pH 7.4). The product is the bromoacetamide-activated antibody.

Step 2: Conjugation of the Activated Antibody with the Thiol-Containing Small Molecule

  • Prepare the Small Molecule: Dissolve the thiol-containing small molecule in an appropriate buffer.

  • Adjust pH: Adjust the pH of the bromoacetamide-activated antibody solution to 8.0-8.5 using a borate buffer.

  • Conjugation Reaction (Step 2): Add a 5- to 10-fold molar excess of the thiol-containing small molecule to the activated antibody solution.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C under a nitrogen or argon atmosphere to prevent re-oxidation of thiols.

  • Quenching (Optional): To quench any unreacted bromoacetamide groups, add a final concentration of 1 mM N-acetylcysteine and incubate for 30 minutes.

  • Final Purification: Purify the final antibody-small molecule conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess small molecule and quenching reagent.

Characterization:

  • Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, HPLC, or mass spectrometry.

  • Assess the purity and aggregation of the final conjugate using SDS-PAGE and size-exclusion chromatography.

Visualizations

Reaction Mechanisms

G Reaction Mechanisms cluster_0 1. NHS Ester Reaction with Primary Amine cluster_1 2. Bromoacetamide Reaction with Thiol NHS_Ester This compound Amide_Bond Stable Amide Bond + NHS leaving group NHS_Ester->Amide_Bond pH 7.2-8.5 Amine Protein-NH2 (e.g., Lysine) Amine->Amide_Bond Bromoacetamide Linker-Bromoacetamide Thioether_Bond Stable Thioether Bond + Bromide leaving group Bromoacetamide->Thioether_Bond pH 8.0-9.0 (SN2 Reaction) Thiol Molecule-SH (e.g., Cysteine) Thiol->Thioether_Bond G Two-Step Conjugation Workflow Start Start: Prepare Antibody (in amine-free buffer) Step1_React Step 1: React with This compound (pH 7.2-8.5) Start->Step1_React Step1_Purify Purify: Remove excess linker (Desalting Column) Step1_React->Step1_Purify Intermediate Intermediate: Bromoacetamide-Activated Antibody Step1_Purify->Intermediate Step2_React Step 2: React with Thiol-containing Molecule (pH 8.0-9.0) Intermediate->Step2_React Step2_Purify Purify: Remove excess small molecule Step2_React->Step2_Purify End Final Conjugate Step2_Purify->End G Troubleshooting Low Conjugation Efficiency Start Low Conjugation Efficiency Check_Step Which step has low efficiency? Start->Check_Step Step1_Issues NHS Ester Reaction (Step 1) Check_Step->Step1_Issues Step 1 Step2_Issues Bromoacetamide Reaction (Step 2) Check_Step->Step2_Issues Step 2 Check_pH1 Is pH 7.2-8.5? Step1_Issues->Check_pH1 Check_pH2 Is pH 8.0-9.0? Step2_Issues->Check_pH2 Check_Buffer1 Is buffer amine-free? Check_pH1->Check_Buffer1 Yes Fix_pH1 Adjust pH to 7.2-8.5 Check_pH1->Fix_pH1 No Check_Linker Is linker fresh/stored correctly? Check_Buffer1->Check_Linker Yes Fix_Buffer1 Buffer exchange to PBS Check_Buffer1->Fix_Buffer1 No Fix_Linker Use fresh linker Check_Linker->Fix_Linker No Check_Reducing Were reducing agents removed? Check_pH2->Check_Reducing Yes Fix_pH2 Adjust pH to 8.0-9.0 Check_pH2->Fix_pH2 No Fix_Reducing Repeat desalting/dialysis Check_Reducing->Fix_Reducing No

References

Bromoacetamido-PEG4-NHS ester hydrolysis rate and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromoacetamido-PEG4-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this heterobifunctional crosslinker in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker that contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetamide group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The NHS ester reacts with primary amines (-NH2), commonly found on lysine (B10760008) residues and the N-terminus of proteins. The bromoacetamide group selectively reacts with thiol groups (-SH) from cysteine residues. This dual reactivity allows for the sequential and specific conjugation of two different molecules, such as linking an antibody to a drug or creating protein-protein conjugates. The PEG4 spacer enhances solubility in aqueous solutions.

Q2: What is the primary challenge when working with this compound?

A2: The most significant challenge is the hydrolysis of the NHS ester group in aqueous solutions. The NHS ester is sensitive to moisture and will react with water, rendering it inactive and unable to conjugate with primary amines. This competing hydrolysis reaction can reduce the efficiency of your labeling experiment if not properly managed.

Q3: What factors influence the rate of NHS ester hydrolysis?

A3: Several factors impact the rate of NHS ester hydrolysis:

  • pH: The rate of hydrolysis increases significantly with increasing pH. While a slightly alkaline pH (7.2-8.5) is optimal for the reaction with primary amines, higher pH values will accelerate hydrolysis.[1][2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1]

  • Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[1]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[1][3]

Q4: How should I store and handle this compound to prevent premature hydrolysis?

A4: To maintain the reactivity of the crosslinker, it is crucial to:

  • Store the reagent desiccated at -20°C.

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture inside.

  • For optimal stability, consider purging the vial with an inert gas like nitrogen or argon before sealing.

  • Prepare stock solutions in a dry, amine-free organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not store the crosslinker in aqueous solutions.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Amine Labeling Efficiency Hydrolysis of NHS ester: The reagent was exposed to moisture or inappropriate buffer conditions.- Ensure proper storage and handling of the NHS ester. - Use a fresh vial of the crosslinker. - Perform the reaction in an amine-free buffer at the optimal pH range of 7.2-8.5.[1][2] - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[1]
Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of primary amines.- Verify the pH of your reaction buffer using a calibrated pH meter. - Adjust the pH to the recommended range of 7.2-8.5 for efficient amine coupling.[1][2]
Presence of competing nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine) that react with the NHS ester.- Exchange the buffer to a non-amine-containing buffer like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[1][3]
Low protein concentration: Dilute protein solutions can favor hydrolysis over the desired conjugation reaction.[3]- If possible, increase the concentration of your protein to at least 1-2 mg/mL.
Low or No Thiol Conjugation Efficiency Suboptimal pH for bromoacetamide reaction: The pH is not optimal for the reaction with thiols.- The reaction of bromoacetamides with thiols is most efficient at a pH range of 7.5-8.5. Ensure your buffer is within this range for the second step of the conjugation.
Absence of free thiols: Disulfide bonds in the protein have not been sufficiently reduced.- Treat your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to generate free thiols. - Ensure the reducing agent is removed before adding the bromoacetamide-modified molecule.
Re-oxidation of thiols: Free thiols have re-formed disulfide bonds before conjugation.- Perform the conjugation step immediately after the reduction and removal of the reducing agent.
Non-specific Binding or Aggregation of Conjugate Over-labeling of the protein: Too many NHS ester molecules have reacted with the protein, altering its properties.- Reduce the molar excess of the this compound used in the reaction. - Optimize the reaction time and temperature to control the degree of labeling.
Hydrolysis leading to charged carboxylates: Hydrolyzed NHS ester results in a free carboxylic acid, which can lead to non-specific electrostatic interactions.- Minimize hydrolysis by following the best practices for handling and reaction conditions. - Purify the amine-labeled intermediate before the thiol-conjugation step to remove any hydrolyzed crosslinker.

Quantitative Data

NHS Ester Hydrolysis Rate

The stability of the NHS ester is highly dependent on the pH and temperature of the aqueous solution. The following table summarizes the approximate half-life of a typical NHS ester under various conditions.

pHTemperature (°C)Half-life
7.004-5 hours[3][4]
7.0Room Temperature~1-2 hours[]
8.04~1 hour[6][7]
8.5Room Temperature~3 hours (180 min)[8]
8.6410 minutes[3][4][6][7]
9.0Room Temperature~2 hours (125 min)[8]

Note: These values are for general NHS esters and the specific hydrolysis rate of this compound may vary.

Experimental Protocols

Protocol 1: Monitoring NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This protocol allows for the indirect quantification of NHS ester hydrolysis by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[3][9]

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Add a small volume of the stock solution to the amine-free buffer in a quartz cuvette to achieve the desired final concentration (e.g., 1 mM).

  • Immediately measure the absorbance at 260 nm (A_initial). This reading will be close to zero if the reagent is fresh.

  • Incubate the solution at a controlled temperature (e.g., room temperature).

  • At regular time intervals (e.g., every 15-30 minutes), measure the absorbance at 260 nm.

  • To determine the absorbance corresponding to 100% hydrolysis (A_final), add a small amount of a mild base (e.g., sodium bicarbonate to raise the pH to ~9) to a separate aliquot of the initial solution and incubate for a time sufficient for complete hydrolysis (refer to the half-life table).

  • The percentage of hydrolysis at each time point can be calculated as: % Hydrolysis = [(A_t - A_initial) / (A_final - A_initial)] * 100, where A_t is the absorbance at time t.

Protocol 2: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (containing free thiols) using this compound.

Step 1: Activation of Protein A with this compound

  • Buffer Exchange: Ensure Protein A is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.

  • Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein A solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove non-reacted this compound using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.2).

Step 2: Conjugation of Activated Protein A to Protein B

  • Prepare Protein B: Ensure Protein B has free thiols. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Conjugation Reaction: Combine the desalted, activated Protein A with Protein B in a molar ratio of 1:1.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a small molecule containing a free thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted proteins.

Visualizations

Hydrolysis_vs_Aminolysis cluster_0 Aqueous Environment cluster_1 Reaction Pathways cluster_2 Products Bromoacetamido_PEG4_NHS_ester This compound Hydrolysis Hydrolysis (Undesired) Bromoacetamido_PEG4_NHS_ester->Hydrolysis H₂O Aminolysis Aminolysis (Desired) Bromoacetamido_PEG4_NHS_ester->Aminolysis Protein-NH₂ Inactive_Product Inactive Carboxylate Hydrolysis->Inactive_Product Amine_Conjugate Amine-Reactive Intermediate Aminolysis->Amine_Conjugate Two_Step_Conjugation cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Protein_A Protein A (with -NH₂) Activated_Protein_A Activated Protein A (Bromoacetamide-PEG4-Protein A) Protein_A->Activated_Protein_A Crosslinker Bromoacetamido- PEG4-NHS Ester Crosslinker->Activated_Protein_A Final_Conjugate Final Conjugate (Protein A - S - Protein B) Activated_Protein_A->Final_Conjugate Conjugation Protein_B Protein B (with -SH) Protein_B->Final_Conjugate

References

Technical Support Center: Post-Reaction Purification of Bromoacetamido-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of excess Bromoacetamido-PEG4-NHS ester following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine (B10760008) residues of proteins), and a bromoacetamide group that reacts with sulfhydryl groups (on cysteine residues). The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance.

Removal of the excess, unreacted crosslinker is critical for several reasons:

  • Purity: To ensure the final conjugate is free from contaminants that could interfere with downstream applications.

  • Preventing Side Reactions: Unreacted linker can lead to unintended crosslinking or aggregation of the target molecule.

  • Accurate Characterization: Residual linker can interfere with analytical techniques used to characterize the conjugate, such as mass spectrometry.

  • Biological Activity: For therapeutic applications, unreacted linker could have toxic effects or alter the biological activity of the conjugate.

Q2: How do I stop the conjugation reaction before purification?

To prevent further reaction of the this compound, the reaction should be "quenched." This is achieved by adding a small molecule containing a primary amine, which will react with and cap any remaining NHS esters.

Common quenching reagents include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ethanolamine

A typical quenching procedure involves adding the quenching reagent to a final concentration of 20-100 mM and incubating for 15-60 minutes at room temperature.

Q3: What are the primary methods for removing excess this compound?

The most effective methods for removing small molecules like unreacted this compound from larger biomolecules are based on differences in size, charge, or hydrophobicity. The most common techniques are:

  • Size Exclusion Chromatography (SEC): Highly effective for separating the larger conjugate from the smaller, unreacted linker.[2]

  • Dialysis: A straightforward method for removing small molecules from a sample through a semi-permeable membrane.[3][4][5]

  • Diafiltration/Ultrafiltration: A pressure-driven membrane filtration method that can be faster than dialysis for buffer exchange and removal of small molecules.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for separation from the un-PEGylated form.[6][7][8]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of the PEG linker can alter the hydrophobicity of the target molecule.[9][10]

Purification Method Comparison

The choice of purification method depends on factors such as the size of your target molecule, the required purity, sample volume, and available equipment.

Method Principle Advantages Disadvantages Typical Scale
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).[2]High resolution, can separate aggregates, gentle on proteins.Can lead to sample dilution, limited sample loading volume.Analytical to preparative
Dialysis Diffusion of small molecules across a semi-permeable membrane.Simple, gentle, requires minimal specialized equipment.Slow, requires large volumes of buffer, potential for sample loss.[4]Lab scale
Diafiltration/Ultrafiltration Pressure-driven separation through a semi-permeable membrane.Faster than dialysis, can concentrate the sample.Potential for membrane fouling, shear stress on molecules.Lab to process scale
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[6][8]High capacity, can separate isoforms with different degrees of PEGylation.Requires optimization of pH and salt concentration.Analytical to process scale
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.[9][10]Orthogonal to IEX and SEC, can separate product-related impurities.Requires high salt concentrations, which may cause protein precipitation.[11]Analytical to process scale

Experimental Protocols

Protocol 1: Quenching the Reaction

Objective: To stop the conjugation reaction by deactivating any unreacted NHS esters.

Materials:

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Reaction mixture containing the conjugate and excess this compound.

Procedure:

  • To your reaction mixture, add the quenching buffer to a final concentration of 50-100 mM.

  • Incubate the mixture for 30-60 minutes at room temperature with gentle stirring.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

Objective: To separate the larger conjugate from the smaller, unreacted crosslinker.

Materials:

  • SEC column with an appropriate molecular weight cut-off for your conjugate.

  • Chromatography system (e.g., FPLC or HPLC).

  • SEC running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Quenched reaction mixture.

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC running buffer.

  • Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes to remove any precipitates.[12]

  • Inject the clarified supernatant onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal separation.[2]

  • Elute the sample with the SEC running buffer at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm (for protein) and collect fractions. The conjugate will elute in the earlier fractions, while the smaller, unreacted linker and byproducts will elute later.

  • Analyze the collected fractions by SDS-PAGE or other appropriate methods to identify the fractions containing the purified conjugate.

  • Pool the pure fractions.

Protocol 3: Purification by Dialysis

Objective: To remove the unreacted crosslinker and quenching reagent by diffusion.

Materials:

  • Dialysis tubing or cassette with a suitable Molecular Weight Cut-Off (MWCO), typically 10-20 kDa for most proteins.

  • Large beaker (to hold a buffer volume at least 200-500 times that of the sample).[3]

  • Stir plate and stir bar.

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Quenched reaction mixture.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).[13]

  • Load the quenched reaction mixture into the dialysis tubing or cassette.

  • Place the sealed dialysis unit in the beaker with the dialysis buffer.

  • Stir the buffer gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer. Perform at least three buffer changes to ensure complete removal of small molecules.[12] The final dialysis can be performed overnight.

  • Recover the purified conjugate from the dialysis tubing or cassette.

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery of the conjugate after purification. The conjugate is binding non-specifically to the chromatography resin or dialysis membrane.For SEC, ensure the column is well-equilibrated. For dialysis, check the MWCO to ensure it is not too large. Consider adding a non-ionic detergent at a low concentration to the buffer.
The conjugate has precipitated.Check the solubility of your conjugate in the purification buffer. You may need to adjust the pH or ionic strength.
Unreacted crosslinker is still present in the final product. Inefficient quenching of the reaction.Ensure the quenching reagent is added at a sufficient concentration and for an adequate amount of time.
Inadequate separation by the chosen purification method.For SEC, use a longer column or a resin with a smaller bead size for higher resolution. For dialysis, increase the number of buffer changes and the duration of dialysis.
The conjugate appears aggregated after purification. The purification process may be causing aggregation.Perform all purification steps at 4°C. Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your conjugate's stability.
The concentration of the conjugate is too high.If concentrating the sample, do so in a stepwise manner and monitor for precipitation.

Visualizing the Workflow

Experimental Workflow for Reaction and Purification

experimental_workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_result Final Product Reactants Target Molecule + This compound Incubation Incubate at Optimal Temperature Reactants->Incubation Mix Quenching Add Quenching Reagent (e.g., Tris, Glycine) Incubation->Quenching Stop Reaction PurificationMethod Purification (SEC, Dialysis, etc.) Quenching->PurificationMethod Transfer Analysis Analyze Fractions (e.g., SDS-PAGE) PurificationMethod->Analysis Pooling Pool Pure Fractions Analysis->Pooling FinalProduct Purified Conjugate Pooling->FinalProduct

Caption: A generalized workflow from bioconjugation to the purified product.

Decision Tree for Choosing a Purification Method

decision_tree Start Start: Quenched Reaction Mixture SizeDiff Is there a significant size difference between conjugate and linker? Start->SizeDiff ChargeDiff Is there a significant charge difference? SizeDiff->ChargeDiff No SEC Use Size Exclusion Chromatography (SEC) SizeDiff->SEC Yes Dialysis Use Dialysis or Diafiltration SizeDiff->Dialysis Yes (for small scale) HydrophobicityDiff Is there a significant difference in hydrophobicity? ChargeDiff->HydrophobicityDiff No IEX Use Ion Exchange Chromatography (IEX) ChargeDiff->IEX Yes HIC Use Hydrophobic Interaction Chromatography (HIC) HydrophobicityDiff->HIC Yes Combine Consider a combination of methods HydrophobicityDiff->Combine No

Caption: A decision-making guide for selecting the appropriate purification technique.

References

Technical Support Center: Troubleshooting Protein Precipitation After NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for protein precipitation issues encountered during labeling with N-hydroxysuccinimide (NHS) ester crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation after labeling with an NHS ester crosslinker?

A1: Protein precipitation post-labeling is a multifaceted issue that can arise from several factors:

  • Over-labeling: The modification of too many primary amines (N-terminus and lysine (B10760008) residues) can alter the protein's isoelectric point (pI) and net charge, leading to a decrease in solubility and subsequent aggregation.[1]

  • Crosslinker Hydrophobicity: Many NHS ester crosslinkers are hydrophobic. Their covalent attachment to the protein surface increases the overall hydrophobicity of the protein, which can promote aggregation, especially if the protein is already prone to instability.[2][3]

  • High Crosslinker Concentration: Localized high concentrations of the NHS ester, often from improper mixing, can lead to rapid, uncontrolled labeling and precipitation.[2]

  • Inappropriate Buffer Conditions: The pH and composition of the reaction buffer are critical. A suboptimal pH can affect both the reaction efficiency and the stability of the protein. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester.[4][5]

  • Poor Solubility of the NHS Ester: Non-sulfonated NHS esters often have poor aqueous solubility and are typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution. If the NHS ester is not fully dissolved or if too much organic solvent is introduced, it can precipitate and co-precipitate the protein.[4][6]

  • Inherent Protein Instability: Some proteins are intrinsically unstable and prone to aggregation, and the labeling process can exacerbate this tendency.[3]

Q2: How does pH affect the NHS ester labeling reaction and protein stability?

A2: The pH of the reaction buffer is a critical parameter that influences two competing reactions: the desired reaction with primary amines and the undesirable hydrolysis of the NHS ester.[7]

  • Amine Reactivity: The nucleophilic attack by the primary amine on the NHS ester is most efficient when the amine is deprotonated. The pKa of the lysine side chain is around 10.5, but can be lower in certain protein microenvironments. A pH range of 7.2 to 8.5 is generally recommended for efficient labeling.[4][7] At a lower pH, the amine groups are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the labeling reaction.[8]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive. The rate of hydrolysis increases significantly with increasing pH.[4][7]

  • Protein Stability: Proteins have an optimal pH range for their stability. Deviating from this range can lead to denaturation and aggregation. For pH-sensitive proteins, it is often better to perform the labeling at a more physiological pH (around 7.4), even though the reaction will be slower.[9]

Q3: What are the recommended buffer systems for NHS ester labeling?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target protein for the NHS ester.[5]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)[2]

  • HEPES[4]

  • Borate[4]

  • Carbonate-Bicarbonate[4]

Incompatible Buffers:

  • Tris (Tris-HCl)[4]

  • Glycine[4]

If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the labeling reaction.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving protein precipitation issues during NHS ester labeling.

Problem: Protein precipitates immediately upon addition of the NHS ester.
Possible Cause Solution
Localized High Concentration of NHS Ester Add the dissolved NHS ester to the protein solution slowly and with gentle, continuous mixing. This prevents localized "hot spots" of high crosslinker concentration that can cause rapid, uncontrolled labeling and precipitation.[2]
Poor Solubility of the NHS Ester Ensure the NHS ester is completely dissolved in the organic solvent (e.g., anhydrous DMSO or DMF) before adding it to the protein solution.[6] The final concentration of the organic solvent in the reaction mixture should generally not exceed 10%.[6]
Hydrophobic Nature of the Crosslinker If the crosslinker itself is highly hydrophobic, consider using a more hydrophilic, water-soluble alternative, such as a sulfo-NHS ester.[3]
Problem: Protein precipitates during the incubation period.
Possible Cause Solution
Over-labeling of the Protein Reduce the molar excess of the NHS ester in the reaction.[6] Perform a titration experiment with varying molar ratios of NHS ester to protein to determine the optimal ratio that provides sufficient labeling without causing precipitation. Shorten the reaction time to reduce the extent of labeling.[6]
Suboptimal Reaction Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] Lower temperatures can slow down both the labeling reaction and the protein unfolding and aggregation processes.
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range for both the labeling reaction (typically 7.2-8.5) and the stability of your specific protein.[6] For pH-sensitive proteins, a pH closer to 7.4 may be necessary.[2]
Inherent Protein Instability Consider adding stabilizing agents to the reaction buffer, such as glycerol (B35011) (up to 20%), sugars (e.g., sucrose, trehalose), or non-ionic detergents, if they are compatible with your downstream application.[4]
Problem: Protein precipitates after the labeling reaction (e.g., during purification).
Possible Cause Solution
Change in Buffer Conditions Ensure the purification buffer (e.g., for dialysis or size-exclusion chromatography) is compatible with the labeled protein and has a pH that maintains its solubility.
Removal of Stabilizing Agents If stabilizing agents were used during the labeling reaction, their removal during purification might lead to precipitation. Consider including a low concentration of a stabilizing agent in the final storage buffer.
Increased Hydrophobicity of Labeled Protein The labeled protein may be more prone to aggregation at higher concentrations. Store the purified, labeled protein at a lower concentration or in the presence of stabilizing additives.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

This table illustrates the relationship between pH and the stability of NHS esters in aqueous solution. As the pH increases, the rate of hydrolysis increases, resulting in a shorter half-life for the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[4]
8.6410 minutes[4]

Table 2: Recommended Molar Excess of NHS Ester to Protein

The optimal molar excess of the crosslinker is dependent on the protein concentration. This table provides a starting point for optimizing the labeling reaction.

Protein ConcentrationRecommended Molar Excess (Crosslinker:Protein)Reference
5–10 mg/mL5x to 10x[3]
1–4 mg/mL20x[3]
< 1 mg/mL40x to 80x[3]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]

  • Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5[6]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[6]

  • Purification column (e.g., desalting column like Sephadex G-25)[2]

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[6]

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[6] The concentration will depend on the desired molar excess.

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh.[6]

  • Labeling Reaction:

    • Slowly add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[2] A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[7]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6] If using a light-sensitive label, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching solution to react with any unreacted NHS ester.[6]

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[2]

  • Characterization and Storage:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of label molecules per protein molecule.[6]

    • Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer) labeling Labeling Reaction (pH 7.2-8.5, RT or 4°C) protein_prep->labeling nhs_prep NHS Ester Preparation (Anhydrous DMSO/DMF) nhs_prep->labeling quenching Quenching (Optional) labeling->quenching purification Purification (Desalting column) labeling->purification If not quenching quenching->purification analysis Analysis & Storage purification->analysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Protein Precipitation Observed cause1 Over-labeling start->cause1 cause2 Suboptimal Buffer (pH, composition) start->cause2 cause3 Crosslinker Issues (Solubility, Hydrophobicity) start->cause3 cause4 Reaction Conditions (Temp, Mixing) start->cause4 sol1 ↓ Molar Excess ↓ Reaction Time cause1->sol1 sol2 Optimize pH Use Amine-free Buffer cause2->sol2 sol3 Ensure Full Dissolution Use Sulfo-NHS cause3->sol3 sol4 React at 4°C Slow, Gentle Mixing cause4->sol4

References

Technical Support Center: Bromoacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromoacetamido-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to non-specific binding and other common challenges encountered during bioconjugation experiments with this heterobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive targets?

This compound is a heterobifunctional crosslinker containing two distinct reactive groups separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2]

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[][4][5] This reaction is most efficient at a pH range of 7.2 to 8.5.[4][6]

  • Bromoacetamide group: This group selectively reacts with sulfhydryl groups (-SH) from cysteine residues to form stable thioether bonds.[1][7] This alkylation reaction is generally rapid and efficient.[7][8]

The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can help minimize protein aggregation.[9][10][11][12][13]

Q2: What are the main causes of non-specific binding with this crosslinker?

Non-specific binding can arise from unintended reactions of either of the two functional groups or from hydrophobic or electrostatic interactions.

  • NHS Ester Hydrolysis and Side Reactions: The NHS ester can hydrolyze in aqueous solutions, especially at higher pH, rendering it inactive for conjugation.[4][14][15] While highly selective for primary amines, at very high pH, it can also react with other nucleophiles like the hydroxyl groups of tyrosine or the thiol groups of cysteine, though these resulting bonds are less stable than amide bonds.[5]

  • Bromoacetamide Side Reactions: While the bromoacetyl group is highly reactive towards cysteine's thiol group, it can also react with other nucleophilic amino acid side chains, particularly at higher pH.[7] Potential off-target residues include the imidazole (B134444) ring of histidine and the ε-amino group of lysine.[7][16]

  • Hydrophobic and Electrostatic Interactions: The protein or molecule of interest itself may non-specifically adhere to other proteins or surfaces due to charge or hydrophobicity, which can be mistaken for covalent binding.[17][18]

Q3: At what pH should I perform my conjugation reactions?

The optimal pH is a compromise to maximize the desired reactions while minimizing side reactions and hydrolysis. A two-step sequential conjugation is often recommended if possible.

  • Step 1 (Amine Reaction): Perform the NHS ester reaction with primary amines at a pH of 7.2-8.5. A common choice is pH 8.3-8.5 for optimal reaction with amines while managing the rate of hydrolysis.[4][6]

  • Step 2 (Thiol Reaction): After the first reaction and removal of excess reagent, the bromoacetamide reaction with thiols can proceed. This reaction is effective over a range of pH values. To achieve high selectivity for cysteine over other residues like histidine, performing this step at a near-neutral pH of 6.5-7.5 is recommended.[7][19] The reactivity with histidine and lysine increases at higher pH.[7]

If a one-pot reaction is necessary, a pH of around 7.5 is a reasonable starting point, but optimization will be required.

Troubleshooting Guide

Problem 1: High background or non-specific labeling detected in my negative control (a protein lacking the intended target residue).
Potential Cause Recommended Solution
Unwanted Bromoacetamide Reaction The bromoacetyl group may be reacting with non-target nucleophiles like histidine or lysine.[7] Solution: Lower the pH of the bromoacetamide reaction step to 6.5-7.0 to increase selectivity for cysteine thiols.[19][20]
Unwanted NHS Ester Reaction The NHS ester may be reacting with other nucleophiles at high pH. Solution: Ensure the pH for the amine coupling step does not exceed 8.5.[6] Avoid buffers containing primary amines (e.g., Tris), as they will compete with the target protein.[4]
Hydrophobic/Electrostatic Interactions The conjugate may be sticking to other molecules or surfaces non-covalently.[17] Solutions: 1. Increase the salt concentration (e.g., 150-500 mM NaCl) in your buffers to disrupt ionic interactions.[17] 2. Add a non-ionic surfactant (e.g., 0.05% Tween-20) to reduce hydrophobic interactions.[17][18] 3. Include a blocking agent like 1% Bovine Serum Albumin (BSA) in your washing steps.[17][18]
Protein Aggregation The PEG linker itself can sometimes influence protein aggregation, although it generally reduces it.[9][21] Solution: Analyze the sample using size-exclusion chromatography (SEC) to detect aggregates. If present, screen different buffer conditions (pH, salt) or consider a different length PEG linker.
Problem 2: Low yield of the desired conjugate.
Potential Cause Recommended Solution
NHS Ester Hydrolysis The NHS ester is moisture-sensitive and has a limited half-life in aqueous buffers, which decreases as pH increases.[4][14][22] Solutions: 1. Prepare the crosslinker solution in a dry, water-miscible solvent like DMSO or DMF immediately before use.[6][23] 2. Ensure the reaction pH for the amine coupling is within the optimal 7.2-8.5 range.[4] 3. Increase the molar excess of the crosslinker relative to the protein.
Inefficient Amine Reaction The primary amines on the target protein may be protonated and non-nucleophilic at low pH.[6][15] Solution: Ensure the reaction buffer pH is above 7.2. A pH of 8.3-8.5 is optimal for deprotonating lysine's ε-amino group.[6]
Inefficient Thiol Reaction The thiol group on cysteine is most reactive in its deprotonated thiolate form. Solution: While the reaction proceeds at neutral pH, ensure the pH is not too acidic (e.g., below 6.5), as this will decrease the concentration of the reactive thiolate anion.[7]
Premature Quenching Components in the buffer (e.g., Tris, glycine, azide) may be quenching the reaction.[4] Solution: Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate.[4][6]

Quantitative Data Summary

The efficiency and specificity of the reactions are highly dependent on pH. The table below summarizes the effect of pH on the reactivity of the functional groups and the stability of the NHS ester.

Functional GrouppH RangeTarget Residue(s)Reaction RateNotes
NHS Ester 7.2 - 8.5Primary Amines (Lysine, N-terminus)HighOptimal pH is a balance between amine reactivity and ester hydrolysis.[15] Half-life is ~4-5 hours at pH 7 (0°C) but drops to 10 minutes at pH 8.6 (4°C).[4][14]
Bromoacetamide 6.5 - 7.5Cysteine (Thiol)Very HighHighly selective for thiols in this range.[7][19]
Bromoacetamide > 7.5Cysteine, Histidine, LysineHighReactivity with histidine and lysine increases as pH rises, leading to potential non-specific labeling.[7]

Experimental Protocols

Protocol 1: Two-Step Sequential Protein-Peptide Conjugation

This protocol describes the conjugation of a lysine-containing protein to a cysteine-containing peptide.

Materials:

  • Protein-A (contains accessible lysines) in Phosphate Buffered Saline (PBS), pH 7.4

  • Peptide-B (contains a single cysteine)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer 1: 0.1 M Sodium Bicarbonate, pH 8.3

  • Reaction Buffer 2: 0.1 M Phosphate buffer with 2 mM EDTA, pH 7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

Step A: Reaction of NHS Ester with Protein-A

  • Dissolve Protein-A in Reaction Buffer 1 to a final concentration of 2 mg/mL.

  • Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.

  • Add a 10-fold molar excess of the crosslinker solution to the Protein-A solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer 2. The product is now Protein-A-PEG4-Bromoacetamide.

Step B: Reaction of Bromoacetamide with Peptide-B

  • Immediately add a 1.5-fold molar excess of Peptide-B to the purified Protein-A-PEG4-Bromoacetamide.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • To quench any unreacted bromoacetamide groups, add a thiol-containing reagent like 2-mercaptoethanol (B42355) or L-cysteine to a final concentration of 10 mM and incubate for 30 minutes.

  • Purify the final conjugate (Protein-A-Peptide-B) using size-exclusion chromatography or affinity chromatography to remove excess peptide and quenching reagents.

Protocol 2: Troubleshooting Non-Specific Binding with a Control Protein

This protocol helps determine the source of non-specific binding.

Procedure:

  • Select a control protein that is structurally similar to your target protein but lacks the intended reactive residue (e.g., lacks accessible cysteines for a bromoacetamide reaction).

  • Perform the conjugation reaction (Protocol 1) in parallel with your target protein and the negative control protein.

  • Analyze the reaction products for all three samples (target, control, and a "no crosslinker" control) using SDS-PAGE and Western Blot (if an antibody is available).

  • Interpretation:

    • If the control protein shows a band shift or is detected by a conjugate-specific antibody, non-specific binding is occurring.

    • If the band shift on the control protein occurs after Step A, the NHS ester is likely the cause.

    • If the band shift on the control protein occurs after Step B, the bromoacetamide group is the likely cause. Refer to the troubleshooting table to address the issue.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_step1 Step 1: Amine Reaction (pH 8.3) cluster_step2 Step 2: Thiol Reaction (pH 7.0) ProteinA Protein (Lys-NH2) Intermediate Protein-PEG4- Bromoacetamide ProteinA->Intermediate Desired Reaction Crosslinker Bromoacetamido- PEG4-NHS ester Crosslinker->Intermediate Hydrolyzed Hydrolyzed Crosslinker Crosslinker->Hydrolyzed Side Reaction (Hydrolysis) FinalProduct Protein-PEG4-Peptide (Stable Thioether Bond) Intermediate->FinalProduct Desired Reaction NonSpecific Non-Specific Product (e.g., via Histidine) Intermediate->NonSpecific Side Reaction (off-target alkylation) PeptideB Peptide (Cys-SH) PeptideB->FinalProduct

Caption: Intended vs. side reactions for a two-step conjugation.

Troubleshooting Workflow for Non-Specific Binding

G Start High Non-Specific Binding Observed CheckControl Run Negative Control Protein Start->CheckControl Source Identify Reaction Step (Amine vs. Thiol) CheckControl->Source AmineIssue Amine Reaction Issue Source->AmineIssue Binding in Step 1 ThiolIssue Thiol Reaction Issue Source->ThiolIssue Binding in Step 2 FixAmine Lower pH to < 8.5 Use Non-Amine Buffer AmineIssue->FixAmine FixThiol Lower pH to 6.5-7.0 ThiolIssue->FixThiol CheckIonic Assess Ionic/ Hydrophobic Effects FixAmine->CheckIonic FixThiol->CheckIonic FixIonic Increase Salt Add Surfactant (Tween-20) Add BSA to Washes CheckIonic->FixIonic Binding Persists End Re-analyze CheckIonic->End Binding Resolved FixIonic->End

Caption: A logical workflow for diagnosing non-specific binding.

References

Bromoacetamido-PEG4-NHS ester storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Bromoacetamido-PEG4-NHS ester.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial for maintaining its reactivity and ensuring successful conjugation experiments. This bifunctional crosslinker contains a moisture-sensitive N-hydroxysuccinimide (NHS) ester and a thiol-reactive bromoacetamide group.

Quantitative Data Summary
ParameterRecommended ConditionNotes
Storage Temperature -20°C[1][2]Store in a sealed, moisture- and light-protected container[1].
Shipping Temperature Ambient Temperature[2]Upon receipt, store immediately at -20°C.
Solubility DMSO, DMF, DCM[2]Use anhydrous solvents to prevent hydrolysis of the NHS ester.
Hygroscopicity HygroscopicMinimize exposure to air; consider storing under an inert atmosphere[3].

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups of this compound and what do they target?

A1: this compound is a heterobifunctional crosslinker with two reactive groups:

  • An NHS ester that reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.

  • A bromoacetamide group that selectively reacts with sulfhydryl groups (-SH) from cysteine residues to form stable thioether bonds.

Q2: What is the optimal pH for reacting the NHS ester group?

A2: The optimal pH for the reaction of the NHS ester with primary amines is a compromise between reaction efficiency and hydrolysis. It is typically in the range of pH 7.2 to 8.5 .[1] Higher pH increases the rate of hydrolysis of the NHS ester, which can reduce conjugation efficiency.

Q3: What is the optimal pH for the reaction of the bromoacetamide group with thiols?

A3: The bromoacetamide group reacts chemoselectively with thiols at a pH of ≥8.0 .[4]

Q4: Can I perform a one-step conjugation reacting both the NHS ester and bromoacetamide groups simultaneously?

A4: While possible, a one-step reaction can lead to uncontrolled polymerization and a heterogeneous product. A sequential conjugation strategy is generally recommended to ensure specificity. This typically involves reacting one functional group first, purifying the intermediate conjugate, and then proceeding with the second reaction.

Q5: What buffers should I use for conjugation reactions?

A5: It is critical to use amine-free buffers, such as phosphate-buffered saline (PBS), MES, or HEPES, for the NHS ester reaction to avoid competing reactions. Buffers containing primary amines like Tris are not compatible as they will react with the NHS ester. For the bromoacetamide reaction with thiols, buffers such as phosphate (B84403) or borate (B1201080) at the appropriate pH can be used.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no conjugation with primary amines (NHS ester reaction) Hydrolysis of the NHS ester: The reagent was exposed to moisture during storage or handling.Always allow the reagent to warm to room temperature before opening the vial. Use anhydrous solvents for reconstitution. Prepare stock solutions fresh for each experiment.
Incorrect buffer pH: The pH of the reaction buffer is too low, leading to protonation of the primary amines and reduced nucleophilicity.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester.Use amine-free buffers such as PBS, MES, or HEPES.
Inactive reagent: The reagent has degraded due to improper storage or age.Test the activity of the NHS ester. A simple method involves measuring the absorbance at 260 nm before and after intentional hydrolysis with a weak base. An increase in absorbance indicates active NHS ester.
Low or no conjugation with thiols (bromoacetamide reaction) Incorrect buffer pH: The pH is too low for efficient reaction with the sulfhydryl group.The bromoacetamide group reacts more efficiently at a pH of 8.0 or higher.
Reduced or blocked thiols: The sulfhydryl groups on the target molecule are oxidized or otherwise unavailable.Consider a pre-reduction step using a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the bromoacetamido-crosslinker.
Non-specific binding or aggregation of the conjugate Over-labeling of the protein: Too many crosslinker molecules have attached to the protein, altering its properties.Reduce the molar excess of the this compound in the reaction. Optimize the stoichiometry of the conjugation reaction.
Hydrolysis of the NHS ester: The hydrolyzed crosslinker can increase non-specific interactions.Ensure fresh, active reagent is used and that the reaction is performed under optimal conditions to minimize hydrolysis.
Heterogeneous final product Simultaneous reaction of both functional groups: A one-step conjugation was performed.Employ a two-step, sequential conjugation strategy. Protect one of the functional groups if necessary.

Experimental Protocols

Detailed Methodology: Two-Step Sequential Antibody Conjugation

This protocol describes the labeling of an antibody first through its primary amines with the NHS ester of this compound, followed by conjugation of a thiol-containing molecule to the bromoacetamide group.

Step 1: Reaction of NHS Ester with Antibody Amines

  • Antibody Preparation:

    • Dialyze the antibody into an amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Conjugation:

    • Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove non-reacted crosslinker using a desalting column or dialysis against a suitable buffer for the next step (e.g., PBS, pH 7.2-7.5).

Step 2: Reaction of Bromoacetamide with a Thiol-Containing Molecule

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in a suitable buffer. If the molecule has disulfide bonds, it may require reduction with an agent like TCEP, followed by removal of the reducing agent.

  • Conjugation:

    • Adjust the pH of the bromoacetamide-activated antibody solution to 8.0-8.5 using a suitable buffer (e.g., borate buffer).

    • Add a 2- to 10-fold molar excess of the thiol-containing molecule to the activated antibody.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM.

  • Purification:

    • Purify the final antibody conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove excess thiol-containing molecules and any unreacted components.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Bromoacetamide Reaction antibody Antibody in Amine-Free Buffer conjugation1 Incubate Antibody + Crosslinker antibody->conjugation1 reagent_prep Prepare Bromoacetamido- PEG4-NHS Ester Stock reagent_prep->conjugation1 purification1 Remove Excess Crosslinker conjugation1->purification1 conjugation2 Incubate Activated Antibody + Thiol purification1->conjugation2 thiol_prep Prepare Thiol- Containing Molecule thiol_prep->conjugation2 purification2 Purify Final Conjugate conjugation2->purification2

Caption: Two-step sequential conjugation workflow.

signaling_pathway cluster_reagents Reactants cluster_reaction1 Amine Reaction (pH 7.2-8.5) cluster_reaction2 Thiol Reaction (pH >= 8.0) crosslinker This compound amide_bond Stable Amide Bond (Lysine - NHS Ester) crosslinker->amide_bond attacks NHS ester protein Protein (with Lysine and Cysteine) protein->amide_bond Primary Amine thioether_bond Stable Thioether Bond (Cysteine - Bromoacetamide) protein->thioether_bond Sulfhydryl Group amide_bond->thioether_bond Intermediate Conjugate final_product Final Conjugate thioether_bond->final_product Bifunctional Conjugate

Caption: Reaction mechanism of the bifunctional crosslinker.

troubleshooting_tree start Low Conjugation Efficiency? check_reagent Is the reagent active? start->check_reagent Yes check_buffer Is the buffer correct? check_reagent->check_buffer Yes hydrolysis Reagent hydrolyzed. Store properly and use fresh stock. check_reagent->hydrolysis No check_ph Is the pH optimal? check_buffer->check_ph Yes amine_buffer Buffer contains amines. Use amine-free buffer. check_buffer->amine_buffer No check_target Is the target molecule correctly prepared? check_ph->check_target Yes incorrect_ph Adjust buffer pH. check_ph->incorrect_ph No target_issue Check target concentration and functionality. check_target->target_issue No

References

Technical Support Center: Enhancing Protein Conjugate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein conjugate solubility.

Troubleshooting Guide: Protein Conjugate Aggregation and Precipitation

Aggregation is a common issue encountered during and after protein conjugation, often manifesting as visible precipitates or turbidity. This guide provides a systematic approach to diagnosing and resolving these solubility problems.

Initial Assessment:

  • Visual Inspection: Check the solution for any visible turbidity or precipitates.[1]

  • Quantify Aggregation: If possible, use techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) to quantify the extent of aggregation.[2]

Problem: Protein aggregation occurs immediately after adding the conjugation reagent.
Potential Cause Suggested Solution Rationale
Hydrophobicity of the Conjugated Molecule - Select a more hydrophilic linker or payload if options are available.- Introduce solubilizing moieties, such as PEG, to the conjugate.[][4]Many small molecules, linkers, and drugs are hydrophobic. Their attachment to the protein surface increases the overall hydrophobicity, leading to intermolecular interactions and aggregation.[2][5]
Reagent Solubility - Dissolve the conjugation reagent in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution.[1]Some crosslinkers and payloads have limited aqueous solubility and can precipitate upon addition to the buffer, which can seed protein aggregation.
High Molar Excess of Reagent - Reduce the molar excess of the labeling reagent.- Perform a titration experiment to determine the optimal reagent-to-protein ratio.[1][2]A large excess of the reagent can lead to its own precipitation or cause uncontrolled and extensive modification of the protein, resulting in aggregation.[2]
Problem: Aggregation is observed after the conjugation reaction or during purification.
Potential Cause Suggested Solution Rationale
Over-labeling - Decrease the molar ratio of the conjugation reagent to the protein.- Shorten the reaction time or lower the reaction temperature.The addition of too many molecules can significantly alter the protein's surface charge, isoelectric point (pI), and hydrophobicity, leading to reduced solubility.[1]
Suboptimal Buffer Conditions - pH: Adjust the buffer pH to be at least 1 unit away from the protein's isoelectric point (pI).[6][7]- Ionic Strength: Optimize the salt concentration (e.g., 50-150 mM NaCl).[8]Proteins are least soluble at their pI where the net charge is zero.[6] Low ionic strength can sometimes increase solubility ("salting in"), while very high concentrations can decrease it ("salting out").[9][10]
High Protein Concentration - Reduce the protein concentration during the conjugation reaction.[2][6]High protein concentrations increase the frequency of intermolecular collisions, promoting aggregation.[2]
Intermolecular Disulfide Bonds - Add a reducing agent (e.g., DTT, TCEP) to the buffer, if compatible with the conjugation chemistry.[6]- If the protein has free cysteines not intended for conjugation, consider blocking them with a reversible agent like N-ethylmaleimide (NEM) before labeling.[1]Unwanted disulfide bonds can form between protein molecules, leading to aggregation.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of my protein conjugate?

The pH of the buffer has a significant impact on protein solubility. Proteins possess a net charge on their surface which is dependent on the pH of the solution.[7][11] At a specific pH, known as the isoelectric point (pI), the net charge of the protein is zero.[6] At this point, electrostatic repulsion between protein molecules is minimal, which often leads to aggregation and precipitation.[5][6] To improve solubility, it is generally recommended to use a buffer with a pH that is at least one unit above or below the pI of the protein conjugate.[6] For instance, if the pI is lower than the buffer pH, the protein will be negatively charged, and if the pI is higher, it will be positively charged, in both cases enhancing solubility due to electrostatic repulsion.[8]

Q2: What is the role of ionic strength in protein conjugate solubility?

Ionic strength, typically modulated by adding salts like NaCl, plays a dual role in protein solubility. At low concentrations, salts can increase solubility, a phenomenon known as "salting in."[10] The salt ions shield the charged patches on the protein surface, reducing intermolecular attractive forces and preventing aggregation.[10][12] However, at very high salt concentrations, the solubility of the protein can decrease, leading to "salting out."[9] This is because the high concentration of salt ions competes with the protein for water molecules, reducing protein hydration and promoting protein-protein interactions.[9] The optimal ionic strength is protein-dependent, but a concentration of 150 mM NaCl is a common starting point to mimic physiological conditions.[8]

Q3: What additives can I use to improve the solubility of my protein conjugate?

Several types of additives can be incorporated into the buffer to enhance solubility:

  • Amino Acids: L-arginine and L-glutamate, often used in combination at around 50 mM, have been shown to significantly increase protein solubility and long-term stability by preventing aggregation.[13][14]

  • Osmolytes: Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol, sorbitol) can stabilize the native protein structure and prevent aggregation.[6][]

  • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize aggregates without denaturing the protein.[6]

  • Reducing Agents: For proteins containing cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[6][8]

Q4: Can the type of conjugation chemistry influence the solubility of the final product?

Yes, the conjugation strategy can have a significant impact. For example, conjugation to lysine (B10760008) residues results in a heterogeneous mixture of products, and a high degree of labeling can increase the risk of aggregation.[4] Site-specific conjugation, for instance, through engineered cysteine residues or unnatural amino acids, allows for a more controlled and homogenous product, which can help mitigate solubility issues.[2] Furthermore, the chemical nature of the linker and the conjugated molecule itself is crucial; hydrophobic moieties can decrease the solubility of the conjugate.[2][5]

Q5: How can I modify my protein to improve the solubility of its conjugate?

Protein engineering offers several strategies to enhance the solubility of protein conjugates:

  • Solubility-Enhancing Tags: Fusing highly soluble proteins or peptides, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), to the target protein can improve its overall solubility.[16][17]

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a widely used method to increase the hydrophilicity and solubility of proteins and their conjugates.[][4][18]

  • Site-Directed Mutagenesis: Replacing surface-exposed hydrophobic amino acids with more hydrophilic ones can improve solubility.[18]

  • Glycosylation: The addition of glycans can also enhance protein stability and solubility.[18]

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of various solubility-enhancing methods.

Table 1: Effect of Additives on Protein Solubility

Additive(s)ConcentrationObserved EffectProtein(s) Studied
L-Arginine + L-Glutamate50 mMIncreased maximum soluble protein concentration by up to 8.7 times.[14]Various proteins
L-Arginine100 mMCan help in solubilizing aggregates.[19]Not specified
Sucrose/Trehalose5% - 10%Stabilize proteins and prevent aggregation.[]General application
GlycerolVariesIncreases viscosity and can help prevent aggregation.[8]General application

Table 2: General Parameters for Optimizing Conjugation Reactions

ParameterRecommended RangeRationale for Solubility
Protein Concentration1-5 mg/mL[1][2]Lower concentrations reduce the risk of intermolecular interactions and aggregation.[2]
Buffer pHAt least 1 unit away from pI[6]Maximizes electrostatic repulsion between protein molecules.
Ionic Strength (NaCl)50-150 mM[8]Balances "salting in" effects without causing "salting out."
Reducing Agents (DTT, TCEP)1-10 mM[2][8]Prevents the formation of aggregation-causing intermolecular disulfide bonds.[2]

Key Experimental Protocols

Protocol 1: Buffer Optimization for Improved Solubility

This protocol describes a method to screen for optimal buffer conditions (pH and ionic strength) to enhance protein conjugate solubility.

Materials:

  • Purified protein conjugate

  • A selection of buffers with different pKa values (e.g., MES, HEPES, Tris)

  • Stock solution of NaCl (e.g., 5 M)

  • pH meter

  • Spectrophotometer or DLS instrument

  • Microcentrifuge tubes or 96-well plates

Methodology:

  • Prepare a Buffer Matrix: Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) and salt concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM NaCl). It is recommended to choose a buffer system whose pKa is close to the desired pH.

  • Sample Preparation: Dilute the protein conjugate into each buffer condition to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 1 hour, 24 hours).

  • Assessment of Solubility:

    • Visual Inspection: Observe each sample for any signs of precipitation or turbidity.

    • Turbidity Measurement: Measure the absorbance at a high wavelength (e.g., 340 nm or 600 nm) to quantify turbidity.[20] Higher absorbance indicates lower solubility.

    • Quantification of Soluble Protein: Centrifuge the samples to pellet any aggregates. Measure the protein concentration in the supernatant using a protein assay (e.g., Bradford or BCA) or by measuring absorbance at 280 nm.

    • DLS Analysis (Optional): Analyze the samples using Dynamic Light Scattering to determine the size distribution of particles in the solution. An increase in the average particle size or polydispersity can indicate aggregation.

Protocol 2: Screening of Solubility-Enhancing Additives

This protocol outlines a method to test the effectiveness of different additives in improving protein conjugate solubility.

Materials:

  • Purified protein conjugate in an initial buffer

  • Stock solutions of various additives (e.g., 1 M L-arginine, 1 M L-glutamate, 50% glycerol, 1 M sucrose)

  • Microcentrifuge tubes or 96-well plates

  • Method for assessing solubility (as described in Protocol 1)

Methodology:

  • Prepare Additive Cocktails: In separate tubes, add different additives to the protein conjugate solution to achieve desired final concentrations (e.g., 50 mM L-arginine/L-glutamate, 5% glycerol, 100 mM sucrose). Include a control sample with no additives.

  • Incubation: Incubate all samples under the same conditions (temperature and time).

  • Solubility Assessment: Evaluate the solubility in each condition using the methods described in Protocol 1 (visual inspection, turbidity measurement, quantification of soluble protein, or DLS).

  • Optimization: If a particular additive shows promise, a more detailed titration can be performed to determine its optimal concentration.

Visualizations

Troubleshooting_Workflow start Protein Conjugate Aggregation Observed check_timing When does aggregation occur? start->check_timing cause1 Potential Causes: - Reagent Hydrophobicity - Reagent Precipitation - High Molar Excess check_timing->cause1 during_reaction cause2 Potential Causes: - Over-labeling - Suboptimal Buffer (pH, Ionic Strength) - High Protein Concentration - Disulfide Bonds check_timing->cause2 post_reaction during_reaction During/Immediately After Reagent Addition solution1 Solutions: - Use hydrophilic linker - Dissolve reagent in co-solvent - Reduce reagent molar excess cause1->solution1 reassess Re-assess Solubility (DLS, SEC, Visual) solution1->reassess post_reaction Post-Reaction or During Purification/Storage solution2 Solutions: - Optimize labeling ratio - Adjust pH & salt concentration - Reduce protein concentration - Add reducing agents cause2->solution2 solution2->reassess

Caption: A decision tree for troubleshooting protein conjugate aggregation.

Buffer_Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome start Start with Protein Conjugate prep_buffers Prepare Buffer Matrix (Varying pH & Ionic Strength) start->prep_buffers prep_samples Dilute Conjugate into Each Buffer Condition prep_buffers->prep_samples incubate Incubate Samples prep_samples->incubate assess Assess Solubility: - Visual Inspection - Turbidity (OD600) - Soluble Protein Quantification - DLS (Optional) incubate->assess outcome Identify Optimal Buffer Condition assess->outcome

References

Technical Support Center: Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during bioconjugation experiments using heterobifunctional crosslinkers.

Troubleshooting Guide

This section addresses common issues encountered during heterobifunctional crosslinking reactions, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Conjugation Efficiency

Q: Why is my final conjugate yield consistently low or non-existent?

A: Low conjugate yield can stem from several factors throughout the conjugation process. The primary areas to investigate are the reactivity of the functional groups on your biomolecules, the integrity of the crosslinker, the reaction conditions, and the efficiency of purification steps.[1]

  • Problem: Inactive Functional Groups: The target functional groups (e.g., primary amines for NHS esters, sulfhydryls for maleimides) on your biomolecules may not be available or reactive.

    • Solution: Confirm the presence and accessibility of reactive groups. For sulfhydryl groups, ensure they are reduced and not oxidized to disulfides. Consider using a reducing agent like TCEP, followed by its removal before adding the maleimide-containing crosslinker.[2][3] For inaccessible amine groups, a crosslinker with a longer spacer arm might improve efficiency.[1]

  • Problem: Crosslinker Hydrolysis: Heterobifunctional crosslinkers, particularly those with N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis in aqueous solutions.[2][4] This competing reaction inactivates the crosslinker, preventing it from reacting with the target amine groups and thereby reducing conjugation efficiency.[2]

    • Solution:

      • pH Control: The rate of NHS ester hydrolysis significantly increases with higher pH.[2][4][5] Perform the NHS ester reaction at a pH range of 7.2-8.5.[5][6][] For maleimide (B117702) reactions with sulfhydryls, the optimal pH range is 6.5-7.5 to ensure specific and efficient thioether bond formation.[3][4][]

      • Fresh Reagents: Always prepare stock solutions of the crosslinker immediately before use.[2][8] Do not store crosslinkers in solution, as they will hydrolyze over time.[4][8]

      • Anhydrous Solvents: Dissolve water-insoluble crosslinkers (like SMCC) in a dry, water-miscible organic solvent such as DMSO or DMF before adding them to the aqueous reaction mixture.[2][4]

  • Problem: Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester, significantly reducing yield.[4][5][9] Similarly, buffers containing thiols (e.g., DTT or β-mercaptoethanol) will react with maleimide groups.[3]

    • Solution: Use amine-free and thiol-free buffers for the respective reaction steps. Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are suitable choices.[4][5][6]

Issue 2: Non-Specific Binding and Aggregation

Q: I am observing non-specific binding or aggregation of my protein conjugate. What could be the cause?

A: Non-specific binding and aggregation can occur due to several factors, including over-crosslinking, increased hydrophobicity, or inappropriate buffer conditions.

  • Problem: Over-crosslinking: Using a large molar excess of the crosslinker can lead to the modification of too many functional groups, potentially altering the protein's net charge and causing it to precipitate.[8]

    • Solution: Optimize the molar ratio of crosslinker to your biomolecule. A 10- to 50-fold molar excess of crosslinker over the amine-containing protein is a general starting point.[4]

  • Problem: Increased Hydrophobicity: The addition of a crosslinker and a second molecule can increase the overall hydrophobicity of the conjugate, leading to aggregation.[10]

    • Solution: Consider using a crosslinker with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the final conjugate.[10][11][12]

  • Problem: Inefficient Quenching: Failure to quench the reaction after the desired incubation time can lead to continued, non-specific crosslinking.

    • Solution: After the conjugation reaction, add a quenching reagent to consume any unreacted crosslinker. For NHS esters, use a buffer containing primary amines like Tris or glycine.[5][13][14] For maleimides, use a small molecule containing a free sulfhydryl group, such as cysteine or β-mercaptoethanol.[6]

Frequently Asked Questions (FAQs)

Q1: What are heterobifunctional crosslinkers?

A1: Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the covalent linkage of two distinct molecules in a controlled, sequential manner.[11][15][16][17] This minimizes the formation of unwanted homopolymers, a common issue with homobifunctional crosslinkers.[11] A popular example is Sulfo-SMCC, which has an amine-reactive sulfo-NHS ester and a sulfhydryl-reactive maleimide group.[6]

Q2: What is the difference between NHS and Sulfo-NHS esters?

A2: Sulfo-NHS esters are sulfonated versions of NHS esters.[6] This sulfonate group increases the water solubility of the crosslinker and prevents it from permeating cell membranes, making it ideal for cell surface crosslinking.[6] The reaction chemistry with primary amines remains the same.[6]

Q3: How should I store heterobifunctional crosslinkers?

A3: Most heterobifunctional crosslinkers are moisture-sensitive and should be stored at -20°C with a desiccant.[4] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[4]

Q4: Can I perform a one-step conjugation with a heterobifunctional crosslinker?

A4: While heterobifunctional crosslinkers are designed for two-step sequential conjugations to minimize side products, a one-step reaction is possible if the reaction conditions are carefully controlled.[][11] For example, with an NHS-maleimide crosslinker, the reaction can be performed at a pH of 7.0-7.2, where the NHS ester reacts with amines while the reaction between the maleimide and sulfhydryl groups can also proceed.[18] However, a two-step process generally offers better control and higher purity of the final conjugate.[][11]

Data Summary

The following tables summarize key quantitative parameters for reactions involving common heterobifunctional crosslinkers.

Table 1: Optimal Reaction Conditions for NHS-Ester and Maleimide Chemistries

Reactive GroupTarget Functional GroupOptimal pH RangeRecommended BuffersIncompatible Buffers
NHS Ester Primary Amine (-NH₂)7.2 - 8.5Phosphate, Borate, HEPES, BicarbonateTris, Glycine (contain primary amines)
Maleimide Sulfhydryl (-SH)6.5 - 7.5Phosphate, HEPESDTT, β-mercaptoethanol (contain thiols)

Data compiled from multiple sources.[3][4][5][6][][9]

Table 2: Hydrolysis Half-life of NHS Esters

pHTemperatureHalf-life
7.00°C4 - 5 hours
8.64°C10 minutes

Data from Thermo Fisher Scientific.[5][6][19]

Experimental Protocols & Workflows

Two-Step Conjugation Workflow using an NHS-Maleimide Crosslinker

This workflow outlines the sequential conjugation of two proteins (Protein-NH₂ and Protein-SH) using a heterobifunctional crosslinker like SMCC.

TwoStepConjugation cluster_step1 Step 1: Activation of Protein-NH₂ cluster_purification1 Purification cluster_step2 Step 2: Conjugation to Protein-SH cluster_quenching Quenching (Optional) Protein_NH2 Protein-NH₂ Reaction1 Reaction 1 (pH 7.2-8.5) Protein_NH2->Reaction1 Crosslinker NHS-Maleimide Crosslinker Crosslinker->Reaction1 Activated_Protein Maleimide-Activated Protein Reaction1->Activated_Protein Excess_Crosslinker Excess Crosslinker Reaction1->Excess_Crosslinker Purification1 Desalting/ Dialysis Activated_Protein->Purification1 Excess_Crosslinker->Purification1 Activated_Protein_Purified Purified Activated Protein Purification1->Activated_Protein_Purified Reaction2 Reaction 2 (pH 6.5-7.5) Activated_Protein_Purified->Reaction2 Activated_Protein_Purified->Reaction2 Protein_SH Protein-SH Protein_SH->Reaction2 Final_Conjugate Final Conjugate Reaction2->Final_Conjugate Quenched_Reaction Quenched Reaction Final_Conjugate->Quenched_Reaction Final_Conjugate->Quenched_Reaction Quencher Thiol Reagent (e.g., Cysteine) Quencher->Quenched_Reaction Final_Product Purified Final Conjugate Quenched_Reaction->Final_Product

Caption: Two-step workflow for SMCC-mediated conjugation.

Troubleshooting Logic for Low Conjugation Yield

This diagram illustrates a logical workflow for troubleshooting low yield in heterobifunctional crosslinking experiments.

TroubleshootingLogic Start Low Conjugation Yield Check_Reagents Check Reagents Start->Check_Reagents Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Protein Check Biomolecule Integrity Start->Check_Protein Fresh_Crosslinker Use fresh, non-hydrolyzed crosslinker? Check_Reagents->Fresh_Crosslinker Correct_Buffer Amine/Thiol-free buffer? Check_Conditions->Correct_Buffer Active_Groups Reactive groups accessible and active? Check_Protein->Active_Groups Fresh_Crosslinker->Check_Conditions Yes Solution1 Prepare fresh crosslinker solution before use. Fresh_Crosslinker->Solution1 No Optimal_pH Optimal pH for each step? Correct_Buffer->Optimal_pH Yes Solution2 Use appropriate buffers (e.g., PBS, HEPES). Correct_Buffer->Solution2 No Optimal_pH->Check_Protein Yes Solution3 Adjust pH: NHS: 7.2-8.5 Maleimide: 6.5-7.5 Optimal_pH->Solution3 No Solution4 Confirm active groups. Reduce thiols if necessary. Active_Groups->Solution4 No Success Improved Yield Active_Groups->Success Yes Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: Troubleshooting flowchart for low crosslinking yield.

References

Validation & Comparative

A Comparative Guide to Bioconjugation: Alternatives to Bromoacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the selection of the appropriate crosslinker is paramount to success. The heterobifunctional Bromoacetamido-PEG4-NHS ester, which targets thiol and amine groups respectively, is a versatile tool. However, a range of powerful alternatives exist, each with distinct reactivity profiles, stability characteristics, and applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for your specific bioconjugation needs.

Executive Summary of Alternatives

The primary alternatives to the bromoacetamido and NHS ester functionalities can be categorized by their reactive targets: sulfhydryl (thiol) groups on cysteine residues and primary amines on lysine (B10760008) residues and the N-terminus.

For Thiol-Reactive Conjugation:

  • Maleimides: The most common alternative to haloacetyls (like bromoacetamide). They exhibit significantly faster reaction kinetics with thiols.

  • Iodoacetamides: Another member of the haloacetyl family, generally more reactive than bromoacetamides.

  • Vinyl Sulfones: Offer stable, irreversible thioether bonds.

  • Pyridyl Disulfides: Form a cleavable disulfide bond, which can be advantageous for applications requiring payload release.

For Amine-Reactive Conjugation:

  • Other NHS Esters: While the core reagent contains an NHS ester, variations in the spacer arm and the other functional group provide a wide range of options.

  • Imidoesters: Form amidine bonds that retain the positive charge of the original amine, which can be crucial for maintaining protein structure and function.

  • Isocyanates: React with amines to form stable urea (B33335) linkages.

  • Click Chemistry Handles (via NHS Ester): Reagents like DBCO-NHS ester or Azide-NHS ester allow for the introduction of bioorthogonal azide (B81097) or alkyne functionalities for subsequent copper-free (SPAAC) or copper-catalyzed (CuAAC) click chemistry reactions.

Quantitative Comparison of Thiol-Reactive Alternatives

The choice of a thiol-reactive group significantly impacts the efficiency and stability of the resulting conjugate. The following tables summarize key quantitative data for the most common alternatives to bromoacetamide.

Table 1: Relative Reactivity of Thiol-Reactive Functional Groups

Functional GroupRelative Reaction Rate with ThiolsOptimal pH RangeResulting Linkage
Maleimide (B117702) Very High (2-3 orders of magnitude faster than bromoacetyl at pH 6.5)[1][2]6.5 - 7.5[3][4]Thiosuccinimide (Thioether)
Iodoacetamide High (more reactive than bromoacetamide)[5]~7.0 - 8.5[4]Thioether
Bromoacetamide Moderate[5]~7.0 - 9.0[1]Thioether
Vinyl Sulfone Moderate8.0 - 9.0Thioether
Pyridyl Disulfide High7.0 - 8.0Disulfide (Cleavable)

Table 2: Stability of Linkages Formed with Thiol-Reactive Groups

Linkage TypeStability CharacteristicsMitigation Strategies
Thiosuccinimide (from Maleimide) Susceptible to retro-Michael addition (thiol exchange), especially in the presence of other thiols like albumin or glutathione.[6][7][8]Hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid can prevent the reverse reaction.[3][9][10] N-aryl maleimides show faster hydrolysis and greater stability.[11]
Thioether (from Haloacetyls/Vinyl Sulfone) Generally considered stable and irreversible under physiological conditions.[12][13]Not applicable, as the bond is inherently stable.
Disulfide (from Pyridyl Disulfide) Reversible and can be cleaved by reducing agents like DTT or TCEP. This is a feature, not a drawback, for applications requiring payload release.Not applicable, as reversibility is the intended function.

Quantitative Comparison of Amine-Reactive and Click Chemistry Alternatives

The efficiency of amine-reactive conjugation is often a balance between the reactivity of the crosslinker and its stability in aqueous buffers. Click chemistry offers a highly specific and efficient alternative.

Table 3: Performance of Amine-Reactive and Click Chemistry Approaches

Reaction ChemistryKey Performance MetricsOptimal pHCompeting Reactions/Considerations
NHS Ester Aminolysis Half-life of NHS ester is ~4-5 hours at pH 7.0 (0°C), decreasing to 10 minutes at pH 8.6 (4°C).[14][15] High conjugation yields (>85%) can be achieved under optimal conditions.[16]7.2 - 8.5[17]Hydrolysis of the NHS ester is a major competing reaction, especially in dilute protein solutions.[14][17]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Can have higher labeling efficiency and specificity than SPAAC for in vitro applications.[9] Quantitative yields are achievable.[18]4 - 11[18]Requires a copper(I) catalyst, which can be toxic to cells, limiting in vivo applications.[17][19]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Catalyst-free and highly bioorthogonal, making it suitable for in vivo studies.[17][19] Reaction rates are generally slower than CuAAC.[20] High yields can be achieved.[9]Physiological pHSome cyclooctynes can react with thiols, leading to off-target labeling.[9]

Experimental Protocols

Detailed methodologies for key bioconjugation reactions are provided below.

Protocol 1: Two-Step Heterobifunctional Crosslinking using a Maleimide-NHS Ester (e.g., SMCC)

This protocol describes the conjugation of a protein containing primary amines to a molecule containing a thiol group.

Materials:

  • Amine-containing protein (e.g., antibody)

  • Thiol-containing molecule (e.g., peptide, drug)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the amine-containing protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • SMCC Activation: Immediately before use, dissolve SMCC in DMSO or DMF to a stock concentration of 10-20 mM. Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution.

  • Reaction (Amine-Reactive Step): Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove unreacted SMCC using a desalting column equilibrated with thiol-free buffer.

  • Reaction (Thiol-Reactive Step): Immediately add the thiol-containing molecule to the maleimide-activated protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is recommended.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM.

  • Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted materials.

Protocol 2: Introduction of a Click Chemistry Handle using DBCO-PEG4-NHS Ester (for SPAAC)

This protocol describes the labeling of primary amines on a protein with a DBCO group for subsequent copper-free click chemistry.

Materials:

  • Protein solution (e.g., antibody at 1-5 mg/mL)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS Ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein in an amine-free buffer.

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in DMSO to a stock concentration of 10 mM.[21]

  • Conjugation: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[22]

  • Incubation: Incubate the reaction for 1 hour at room temperature or 4-12 hours at 4°C.[21][23]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.[23]

  • Purification: Remove excess reagent and quenched crosslinker using a desalting column, spin filtration, or dialysis.[21] The DBCO-labeled protein is now ready for reaction with an azide-containing molecule.

Protocol 3: Thiolation of Proteins using SATA

This protocol describes the introduction of protected sulfhydryl groups onto a protein via primary amines, which can then be deprotected for reaction with a thiol-reactive crosslinker.

Materials:

  • Protein solution

  • SATA (N-Succinimidyl-S-acetylthioacetate)

  • Amine-free buffer (e.g., PBS, pH 7.0-8.0)

  • Anhydrous DMSO or DMF

  • Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.4

  • Desalting column

Procedure:

  • SATA Reaction: Dissolve SATA in DMSO or DMF and add a 20-fold molar excess to the protein solution in the amine-free buffer.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess SATA using a desalting column equilibrated with PBS, pH 7.2-7.4.

  • Deprotection: Add the deprotection buffer to the SATA-modified protein.

  • Incubation: Incubate for 2 hours at room temperature.

  • Purification: Purify the thiolated protein using a desalting column equilibrated with a degassed, thiol-free buffer (e.g., PBS containing 5-10 mM EDTA, pH 6.5-7.5). The thiolated protein is now ready for conjugation with a thiol-reactive reagent.

Visualization of Workflows and Pathways

To further elucidate the principles and applications of these bioconjugation alternatives, the following diagrams have been generated using the DOT language.

cluster_amine Amine-Reactive Step cluster_thiol Thiol-Reactive Step Protein-NH2 Protein-NH2 Activated Protein Activated Protein Protein-NH2->Activated Protein NHS Ester Reaction (pH 7.2-8.5) Crosslinker Crosslinker Crosslinker->Activated Protein Molecule-SH Molecule-SH Conjugate Conjugate Molecule-SH->Conjugate Activated Protein_ref->Conjugate Bromoacetamide/Maleimide Reaction (pH 6.5-7.5)

Caption: General workflow for two-step heterobifunctional crosslinking.

cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein-DBCO DBCO-labeled Protein SPAAC_Conjugate Stable Triazole Conjugate Protein-DBCO->SPAAC_Conjugate Copper-free Click Reaction Molecule-N3 Azide-containing Molecule Molecule-N3->SPAAC_Conjugate Protein-Alkyne Alkyne-labeled Protein CuAAC_Conjugate Stable Triazole Conjugate Protein-Alkyne->CuAAC_Conjugate Molecule-N3_2 Azide-containing Molecule Molecule-N3_2->CuAAC_Conjugate Catalyst Cu(I) Catalyst->CuAAC_Conjugate

Caption: Comparison of SPAAC and CuAAC click chemistry pathways.

Conclusion

While this compound is a competent crosslinker, the expanding toolkit of bioconjugation chemistry offers a variety of powerful alternatives. For thiol-reactive chemistry, maleimides provide a significant increase in reaction rate over bromoacetamides, though the stability of the resulting linkage requires careful consideration. For applications demanding high stability, haloacetamides and vinyl sulfones are excellent choices. On the amine-reactive front, the introduction of click chemistry handles via NHS esters has revolutionized the field, enabling highly specific and efficient conjugations under biocompatible conditions. By carefully considering the quantitative data and protocols presented in this guide, researchers can select the optimal crosslinking strategy to achieve their desired bioconjugation outcomes, paving the way for the development of novel diagnostics, therapeutics, and research tools.

References

A Comparative Guide to the Characterization of Bromoacetamido-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bromoacetamido-PEG4-NHS ester with alternative crosslinkers, focusing on performance in bioconjugation applications such as antibody-drug conjugate (ADC) development. Experimental data is presented to support the comparison, and detailed protocols for key characterization assays are provided.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for the selective conjugation of molecules to proteins or other biomolecules.[1][2][3][4][5] It incorporates three key functional elements:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins.[6][7]

  • Bromoacetyl Group: A thiol-reactive group that forms a stable thioether bond with sulfhydryl groups, for instance, from cysteine residues.[3][8]

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic PEG linker that enhances the solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[9][10][11][12]

This combination of features makes this compound a versatile tool in bioconjugation, particularly for the development of ADCs where a cytotoxic drug is linked to a monoclonal antibody.

Comparison with Alternative Crosslinkers

The performance of this compound is best understood in comparison to other commonly used crosslinking chemistries. The primary alternatives involve different thiol-reactive groups and variations in the spacer element.

Thiol-Reactive Group Comparison

The bromoacetyl group of this compound offers a distinct reactivity and stability profile compared to the more commonly used maleimide (B117702) group.

Data Presentation: Thiol-Reactive Group Performance

FeatureBromoacetamideMaleimideVinyl SulfonePyridyl Disulfide
Reaction pH 7.5 - 9.0[8][13]6.5 - 7.5[6][14]7.5 - 8.55.0 - 7.0
Reaction Rate with Thiols Very High (can be 2-3 orders of magnitude faster than maleimide at pH 6.5)[8][13]High[14]ModerateModerate
Bond Stability Stable Thioether[8]Succinimidyl thioether, susceptible to retro-Michael reaction and thiol exchange[15][16][17]Stable ThioetherDisulfide, cleavable by reducing agents
Selectivity for Thiols High at optimal pH[8][13]High within optimal pH range[14]HighHigh
Side Reactions Potential for reaction with other nucleophiles (e.g., histidine, lysine) at higher pH[8]Hydrolysis of maleimide ring at pH > 7.5, potential for thiazine (B8601807) rearrangement with N-terminal cysteines[6][15][17]Slower reaction rates may require longer incubation timesReversible linkage may not be suitable for all applications
Spacer Element Comparison

The PEG4 spacer in this compound provides a balance of hydrophilicity and length. The choice of spacer can significantly impact the properties of the final conjugate.

Data Presentation: Impact of PEG Spacer Length on ADC Properties

PropertyNo SpacerShort PEG (e.g., PEG4)Long PEG (e.g., PEG8, PEG24)
Solubility LowImproved[10]Significantly Improved[9]
Aggregation HighReduced[10]Significantly Reduced
In Vivo Half-Life ShorterIncreased[10]Further Increased[12]
Conjugation Efficiency Can be low due to steric hindranceImprovedMay be further improved, especially for hydrophobic payloads
Antigen Binding May be sterically hinderedGenerally maintainedGenerally maintained, but very long linkers could potentially have an impact

Experimental Protocols

Accurate characterization of bioconjugates is critical for their development and application. The following are detailed protocols for two essential analyses: Drug-to-Antibody Ratio (DAR) determination and conjugation site mapping.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the antibody as more drug molecules are conjugated.

Materials:

  • ADC sample

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area of each species * DAR of that species)) / (Σ (Total Peak Area))

Protocol 2: Conjugation Site Mapping by Mass Spectrometry

Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to identify the specific amino acid residues where the drug-linker is attached.

Materials:

  • ADC sample

  • Denaturation Buffer: 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 7.5

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAM)

  • Protease: Trypsin (MS-grade)

  • Quenching Solution: 1% Trifluoroacetic Acid (TFA)

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap) with a C18 column

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the ADC sample (approx. 100 µg) in the denaturation buffer.

    • Add DTT and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Add IAM and incubate in the dark at room temperature for 1 hour to alkylate free cysteines.

  • Buffer Exchange:

    • Remove the denaturing and alkylating agents by buffer exchange into a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Digestion:

    • Add trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion with TFA.

    • Desalt the peptide mixture using a C18 ZipTip.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide sample into the LC-MS/MS system.

    • Separate the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Acquire MS and MS/MS data.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides.

    • Manually inspect the MS/MS spectra of potential drug-conjugated peptides to confirm the modification site. The mass of the drug-linker will be observed as a modification on specific lysine or cysteine residues.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the general reaction mechanism of this compound and a typical workflow for the development and characterization of an antibody-drug conjugate.

ReactionMechanism cluster_antibody Antibody Antibody Lysine Lysine (-NH2) Antibody->Lysine Cysteine Cysteine (-SH) Antibody->Cysteine Conjugate Antibody-Drug Conjugate Crosslinker Bromoacetamido- PEG4-NHS Ester Crosslinker->Lysine NHS Ester Reaction (Amide Bond) Crosslinker->Cysteine Bromoacetyl Reaction (Thioether Bond) Drug Drug Drug->Crosslinker Attached to Crosslinker

Caption: Reaction mechanism of a heterobifunctional crosslinker.

ADC_Workflow start Start: Antibody & Drug Selection crosslinker Crosslinker Selection (e.g., Bromoacetamido-PEG4-NHS) start->crosslinker conjugation Conjugation Reaction crosslinker->conjugation purification Purification of ADC conjugation->purification dar DAR Analysis (HIC-HPLC) purification->dar sitemapping Conjugation Site Mapping (LC-MS/MS) purification->sitemapping stability Stability Assessment purification->stability invitro In Vitro Cell-Based Assays dar->invitro sitemapping->invitro stability->invitro invivo In Vivo Efficacy & Toxicity Studies invitro->invivo end Lead Candidate invivo->end

References

A Researcher's Guide to Mass Spectrometry Analysis of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy in the biopharmaceutical industry to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs. This modification improves drug solubility, increases circulating half-life, and reduces immunogenicity. However, the inherent heterogeneity of PEG polymers and the PEGylation reaction itself introduce significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of PEGylated proteins, ensuring their safety and efficacy.

This guide provides a comparative overview of common mass spectrometry-based approaches for the analysis of PEGylated proteins, supported by experimental insights. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of characterizing these important biotherapeutics.

Core Challenges in the MS Analysis of PEGylated Proteins

The analysis of PEGylated proteins by mass spectrometry is complicated by several factors:

  • Polydispersity of PEG: Synthetic PEG polymers are not single molecular species but rather a distribution of molecules with varying numbers of ethylene (B1197577) glycol units. This polydispersity results in a broad mass distribution for the PEGylated protein, complicating the mass spectra.

  • Heterogeneity of PEGylation: The PEGylation reaction can result in a mixture of products, including proteins with one or more PEG chains attached at different sites, as well as unreacted protein.

  • Ionization Suppression: The presence of large, flexible PEG chains can suppress the ionization of the protein, leading to reduced signal intensity in the mass spectrometer.

  • Spectral Complexity: The combination of protein charge state distribution and PEG polydispersity leads to highly complex and often overlapping signals in the mass spectrum, making data interpretation challenging.

Comparison of Key Mass Spectrometry Techniques

The two most prevalent ionization techniques for the analysis of large biomolecules, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), are both applied to PEGylated proteins, each with distinct advantages and limitations.

MALDI-Time-of-Flight (TOF) MS

MALDI-TOF MS is a powerful technique for determining the average molecular weight and degree of PEGylation of proteins.[1][2] In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte.

Advantages:

  • Tolerance to Buffers and Salts: MALDI is generally more tolerant to the presence of salts and non-volatile buffers in the sample compared to ESI.

  • Singly Charged Ions: It predominantly produces singly charged ions, which simplifies the resulting mass spectrum and makes it easier to interpret the distribution of PEGylated species.[3]

  • High Mass Range: MALDI-TOF instruments are well-suited for the analysis of high molecular weight proteins and their PEGylated forms.[2]

Disadvantages:

  • Limited Resolution for High Mass: While excellent for average mass determination, the resolution of linear MALDI-TOF instruments may be insufficient to resolve the individual oligomers of a polydisperse PEG chain on a large protein.

  • Potential for Fragmentation: The laser irradiation can sometimes induce fragmentation of the PEG chain or the protein.

  • Qualitative Nature: MALDI is often considered more qualitative, though quantitative approaches are possible with the use of appropriate standards.[1]

Electrospray Ionization (ESI) MS

ESI-MS is another soft ionization technique that is frequently coupled with liquid chromatography (LC) for the analysis of PEGylated proteins.[4] ESI generates multiply charged ions from analytes in solution, which allows for the analysis of high molecular weight compounds on mass analyzers with a lower mass-to-charge (m/z) range.

Advantages:

  • High Resolution and Mass Accuracy: ESI coupled with high-resolution mass analyzers like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) can provide highly accurate mass measurements, sometimes sufficient to resolve individual PEG oligomers.[5]

  • Coupling with Liquid Chromatography (LC): LC-ESI-MS allows for the separation of different PEGylated species prior to MS analysis, reducing the complexity of the mass spectrum.[6]

  • Amenable to Top-Down and Bottom-Up Approaches: ESI is compatible with both intact protein analysis (top-down) and peptide-based analysis after enzymatic digestion (bottom-up).

Disadvantages:

  • Complex Spectra: The generation of multiple charge states for each PEGylated species can lead to very complex and overlapping spectra, making data deconvolution challenging.[5]

  • Sensitivity to Contaminants: ESI is sensitive to the presence of salts, detergents, and other non-volatile components in the sample, which can suppress the signal.

  • Instrument Contamination: PEG molecules are known to be "sticky" and can contaminate the ESI source and the mass spectrometer, leading to persistent background signals.[7]

Quantitative Data Summary
ParameterMALDI-TOF MSESI-MS (e.g., Q-TOF, Orbitrap)
Primary Information Average molecular weight, degree of PEGylation.[1]Accurate mass of intact protein and peptides, PEGylation site.[5][6]
Ionization Primarily singly charged ions.[3]Multiply charged ions.[4]
Spectral Complexity Relatively simple spectra.[3]Complex spectra requiring deconvolution.[5]
Resolution Lower for high mass species.[2]High resolution, can resolve PEG oligomers.[5]
Mass Accuracy ModerateHigh
Compatibility with LC Offline coupling is common.Readily coupled online (LC-MS).[6]
Sample Preparation Tolerant to some salts and buffers.Requires clean samples, sensitive to contaminants.

Analytical Strategies: Top-Down vs. Bottom-Up Proteomics

The characterization of PEGylated proteins can be approached from two general strategies: top-down and bottom-up proteomics.

Top-Down Approach

In the top-down approach, the intact PEGylated protein is introduced into the mass spectrometer for analysis.[8] This strategy provides a global view of the molecule, including the overall degree of PEGylation and the distribution of different PEGylated forms.

Workflow:

  • Sample Preparation: The PEGylated protein sample is purified and desalted.

  • Mass Spectrometry: The intact protein is analyzed by ESI-MS or MALDI-TOF MS.

  • Data Analysis: The resulting spectrum is analyzed to determine the molecular weight distribution of the PEGylated species.

Advantages:

  • Complete Molecular View: Provides information on the intact protein, preserving the context of PEGylation.[9]

  • Characterization of Proteoforms: Allows for the direct observation of different PEGylated proteoforms.[8]

Disadvantages:

  • Challenging for Large Proteins: Top-down analysis becomes increasingly difficult for very large and heterogeneous proteins.[9]

  • Limited Site-Specific Information: While it can indicate the number of PEG chains, it does not directly identify the specific attachment sites without fragmentation.

Bottom-Up Approach

The bottom-up approach involves the enzymatic digestion of the PEGylated protein into smaller peptides prior to MS analysis.[10] This is the most common method for identifying the specific sites of PEGylation.

Workflow:

  • Enzymatic Digestion: The PEGylated protein is digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS data is used to identify the amino acid sequence of the peptides and pinpoint the modified residues.

Advantages:

  • Precise Localization of PEGylation Sites: Enables the unambiguous identification of the amino acids to which PEG is attached.

  • High Sensitivity: LC-MS/MS is a very sensitive technique for peptide analysis.

Disadvantages:

  • Loss of Information: The context of the intact protein is lost, making it difficult to determine which PEGylation sites are occupied on a single protein molecule.

  • Incomplete Sequence Coverage: It can be challenging to achieve 100% sequence coverage of the protein, potentially missing some PEGylation sites.

bottom_up_workflow PEG_Protein PEGylated Protein Digestion Enzymatic Digestion (e.g., Trypsin) PEG_Protein->Digestion Peptides Peptide Mixture (PEGylated and non-PEGylated) Digestion->Peptides LC Liquid Chromatography (Separation) Peptides->LC MS Mass Spectrometry (MS Scan) LC->MS MSMS Tandem MS (MS/MS Scan) MS->MSMS Data_Analysis Data Analysis (Site Identification) MSMS->Data_Analysis analytical_strategies cluster_top_down Top-Down Analysis cluster_bottom_up Bottom-Up Analysis Intact_Protein Intact PEGylated Protein MS_Analysis Direct MS Analysis Intact_Protein->MS_Analysis Ionization Molecular_Weight Average Mass & Heterogeneity MS_Analysis->Molecular_Weight Provides Digested_Protein Digested PEGylated Protein LC_MSMS LC-MS/MS of Peptides Digested_Protein->LC_MSMS Separation & Fragmentation Site_Localization PEGylation Site Localization LC_MSMS->Site_Localization Provides PEGylated_Protein PEGylated Protein Sample PEGylated_Protein->Intact_Protein PEGylated_Protein->Digested_Protein Digestion

References

Purity Assessment of Bromoacetamido-PEG4-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of crosslinking reagents is paramount to ensure reproducibility, efficiency, and the desired therapeutic effect of the final conjugate. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Bromoacetamido-PEG4-NHS ester, a widely used heterobifunctional crosslinker. We will delve into its performance characteristics in comparison to common alternatives and provide detailed experimental protocols and supporting data.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing a bromoacetamide group and an N-hydroxysuccinimide (NHS) ester.[1][2] This architecture allows for the sequential or orthogonal conjugation of molecules bearing thiol and primary amine functionalities, respectively. The PEG4 spacer enhances solubility in aqueous media, a desirable feature in many bioconjugation reactions.[1]

Comparative Analysis of Analytical Techniques for Purity Assessment

The accurate determination of the purity of this compound is crucial as impurities can lead to side reactions, reduced conjugation efficiency, and the formation of ill-defined bioconjugates. Due to the lack of a strong chromophore in the PEG backbone, traditional UV-based detection methods can be challenging.[3] Therefore, a multi-pronged analytical approach is recommended.

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Separation based on polarity, with near-universal detection of non-volatile and semi-volatile analytes based on the charge of aerosolized particles.[4][5][6]Quantitative purity, detection of non-chromophoric impurities.Universal detection, suitable for PEG compounds, high sensitivity.[3]Response can be affected by mobile phase composition and analyte volatility.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural information.Structural confirmation, identification and quantification of impurities, assessment of functional group integrity.[7][8]Provides detailed structural information, quantitative with an internal standard.[9]Lower sensitivity compared to HPLC, complex spectra for polymeric samples.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Molecular weight confirmation, identification of impurities and degradation products.High sensitivity and specificity, provides molecular weight information.May require hyphenation with a separation technique (e.g., LC-MS).

Performance Comparison with Alternative Amine-to-Thiol Crosslinkers

The choice of a crosslinker is dictated by the specific application, desired stability of the conjugate, and the reaction conditions. This compound offers distinct advantages and disadvantages when compared to other popular heterobifunctional crosslinkers, such as those based on maleimide (B117702) chemistry.

FeatureThis compoundMaleimide-PEG-NHS Ester (e.g., SMCC)Key Considerations
Thiol Reaction pH Optimal at pH > 8.0.[10][11]Optimal at pH 6.5-7.5.[]The differential reactivity allows for sequential conjugation strategies.[10][11]
Thioether Bond Stability Forms a stable, irreversible thioether bond.[]The thioether bond can be susceptible to retro-Michael addition, leading to potential deconjugation.[][13][14]Bromoacetamide offers superior stability for applications requiring long-term conjugate integrity.[]
Side Reactions The bromoacetyl group can react with other nucleophiles at higher pH, but generally shows good chemoselectivity for thiols.[10][11]The maleimide ring can undergo hydrolysis, especially at higher pH, rendering it unreactive towards thiols.[15]Careful control of pH is crucial for both chemistries to minimize side reactions.
Hydrophilicity The PEG4 spacer imparts high hydrophilicity.[1]PEGylated maleimides also offer enhanced solubility.[13]Increased hydrophilicity can improve the pharmacokinetic properties of the final bioconjugate.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the purity assessment and comparative analysis of this compound.

Protocol 1: Purity Determination by HPLC-CAD

This protocol outlines a general method for assessing the purity of this compound using High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector.

Materials:

  • This compound sample

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • HPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) and a Charged Aerosol Detector.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN/water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Gas: Nitrogen

    • Nebulizer Temperature: 30 °C

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC_CAD_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Bromoacetamido-PEG4-NHS ester Sample Dissolution Dissolve in 50:50 ACN/Water Sample->Dissolution Injector Injector Dissolution->Injector Column C18 Column Injector->Column CAD CAD Detector Column->CAD Chromatogram Chromatogram CAD->Chromatogram Purity Purity Calculation Chromatogram->Purity NMR_Workflow Start Sample Preparation Acquire NMR Data Acquisition Start->Acquire Process Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze Spectral Analysis (Integration, Chemical Shift Assignment) Process->Analyze Result Structural Confirmation & Purity Assessment Analyze->Result Reactivity_Comparison cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_analysis Analysis Thiol Thiol-containing molecule pH65 pH 6.5 Thiol->pH65 pH85 pH 8.5 Thiol->pH85 Bromo Bromoacetamido- PEG4-NHS ester Bromo->pH65 Bromo->pH85 Maleimide Maleimide- PEG4-NHS ester Maleimide->pH65 Maleimide->pH85 HPLC HPLC Analysis pH65->HPLC pH85->HPLC Rate Reaction Rate Comparison HPLC->Rate

References

A Head-to-Head Comparison of Bromoacetamido-PEG4-NHS Ester and Maleimide Linkers for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and stable linking of molecules is paramount for the development of targeted therapeutics, diagnostic agents, and research tools. Thiol conjugation, targeting the sulfhydryl groups of cysteine residues, is a widely utilized strategy due to the low abundance and high nucleophilicity of free thiols in proteins. This guide provides an objective comparison between two popular classes of thiol-reactive linkers: Bromoacetamido-PEG4-NHS ester, a representative haloacetyl compound, and maleimide-based linkers.

This compound is a heterobifunctional crosslinker.[1][2][3][4] It contains a bromoacetyl group that selectively reacts with thiol groups and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions.[1][4] Maleimide (B117702) linkers, on the other hand, are highly selective for thiols and are one of the most common reagents for thiol-mediated bioconjugation.[5][6]

Mechanism of Action

Bromoacetamide Linkers: The conjugation of bromoacetamide to a thiol group proceeds via an SN2 (bimolecular nucleophilic substitution) reaction. The thiol group acts as a nucleophile, attacking the carbon atom bearing the bromine, which is a good leaving group. This reaction forms a stable thioether bond.[][][9]

Maleimide Linkers: Maleimide linkers react with thiols through a Michael addition mechanism.[10][11] The thiol attacks one of the carbon atoms of the maleimide's double bond, which is electron-deficient. This reaction results in the formation of a thiosuccinimide adduct, which is essentially a stable thioether bond.[10][12]

Quantitative Performance Comparison

The choice between a bromoacetamide and a maleimide linker often depends on the specific requirements of the application, such as the desired reaction conditions and the required stability of the final conjugate.

ParameterBromoacetamide LinkersMaleimide Linkers
Reaction pH Optimal: 7.5 - 9.0[13][14][15]Optimal: 6.5 - 7.5[11][16][17]
Reaction Speed Slower[13][16]Faster, often complete in < 2 hours[18][19]
Specificity Primarily thiols, but can react with amines and histidines at higher pH (>9.0)[13][15][20]Highly selective for thiols at pH 6.5-7.5; can react with amines at pH > 7.5[11][16][17]
Bond Stability Forms a highly stable, irreversible thioether bond[][][9]The thiosuccinimide adduct can undergo a retro-Michael reaction, leading to potential reversibility and payload exchange, especially in the presence of other thiols[11][16][21][22]
Side Reactions Potential for reaction with other nucleophiles at higher pH.[13][15]Maleimide ring can hydrolyze at pH > 8.0, rendering it unreactive.[20] The conjugate can also undergo thiazine (B8601807) rearrangement if linked to an N-terminal cysteine.[10]
Experimental Protocols

General Considerations for Thiol Conjugation:

  • Disulfide Reduction: Proteins often have cysteine residues forming disulfide bonds, which are unreactive towards these linkers.[5][6] It is crucial to reduce these bonds using reagents like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[5][6]

  • Degassing Buffers: To prevent the re-oxidation of thiols to disulfides, it is recommended to use degassed buffers.[5][6]

  • Solvent: Maleimides and NHS esters can be sensitive to water.[11][16] Stock solutions are typically prepared in anhydrous solvents like DMSO or DMF and added to the aqueous reaction buffer immediately before use.[5][6]

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of a protein (Protein-A) containing a primary amine to a second protein (Protein-B) containing a thiol.

Step 1: Reaction of this compound with Protein-A (Amine Reaction)

  • Preparation of Protein-A: Dissolve Protein-A in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.

  • Preparation of Linker: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-A solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted linker by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.2-7.4).

Step 2: Reaction of Bromoacetyl-activated Protein-A with Protein-B (Thiol Reaction)

  • Preparation of Protein-B: Dissolve the thiol-containing Protein-B in a degassed buffer (e.g., PBS) at a pH of 7.5-8.5. If necessary, pre-treat with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature to reduce disulfide bonds.

  • Conjugation: Mix the purified bromoacetyl-activated Protein-A with Protein-B. A 1:1 to 1.5:1 molar ratio of activated Protein-A to Protein-B is a good starting point.

  • Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or DTT, to quench any unreacted bromoacetyl groups.

  • Final Purification: Purify the final conjugate (Protein-A-Linker-Protein-B) from unreacted components using an appropriate chromatography method (e.g., size exclusion, ion exchange, or affinity chromatography).

Protocol 2: One-Step Conjugation using a Maleimide Linker

This protocol describes the conjugation of a maleimide-activated molecule (e.g., a fluorescent dye or drug) to a thiol-containing protein.

  • Preparation of Protein: Dissolve the thiol-containing protein in a degassed buffer (PBS, Tris, or HEPES are suitable) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[5][6]

  • Disulfide Reduction: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds.[5][6]

  • Preparation of Maleimide Reagent: Immediately before use, dissolve the maleimide-containing molecule in anhydrous DMSO or DMF to a concentration of 10 mM.[5][6]

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved maleimide reagent to the protein solution while gently stirring.[18]

  • Incubation: Protect the reaction from light if using a fluorescent dye and incubate for 2 hours at room temperature or overnight at 4°C.[18]

  • Purification: Remove excess, unreacted maleimide reagent and other small molecules by size exclusion chromatography, dialysis, or HPLC to obtain the purified conjugate.[5][6]

Conclusion and Recommendations

The choice between bromoacetamide and maleimide linkers is a critical decision in the design of bioconjugates.

Choose this compound (or other haloacetyls) when:

  • Ultimate stability is required: The thioether bond formed is highly stable and not prone to reversal.[][][9] This is critical for applications like antibody-drug conjugates (ADCs) where premature drug release is a major concern.[]

  • Sequential or orthogonal conjugation is needed: The heterobifunctional nature of the this compound allows for a controlled, two-step conjugation to both amine and thiol groups.[2][3]

Choose maleimide linkers when:

  • High specificity and rapid kinetics are priorities: Maleimides react much faster than bromoacetamides and are extremely selective for thiols within the optimal pH range of 6.5-7.5.[13][14][16] At pH 7.0, the reaction with thiols can be 1,000 times faster than with amines.[16][17]

  • Mild reaction conditions are necessary: The optimal pH range for maleimide conjugation is closer to physiological pH, which can be beneficial for sensitive proteins.[11][17]

A critical consideration for maleimide conjugates is the potential for the retro-Michael reaction , which can lead to deconjugation.[21][22] This can be a significant issue in the reducing environment in vivo, where the conjugate may encounter high concentrations of thiols like glutathione.[21] However, strategies exist to mitigate this, such as hydrolyzing the thiosuccinimide ring after conjugation to form a stable ring-opened product, although this requires an additional step at a higher pH.[16][23]

Ultimately, the optimal linker depends on a careful evaluation of the experimental goals, the nature of the biomolecules involved, and the required stability of the final product.

References

A Comparative Guide to the Hydrolytic Stability of Bromoacetamido-PEG4-NHS Ester and Other Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the efficacy, stability, and performance of bioconjugates. This guide provides an objective comparison of the hydrolytic stability of Bromoacetamido-PEG4-NHS ester against other commonly used crosslinking reagents. The information presented is supported by available experimental data to facilitate informed decision-making in your research and development endeavors.

Introduction to this compound

This compound is a heterobifunctional crosslinker that features two distinct reactive moieties: a bromoacetamide group for selective conjugation to thiol groups (e.g., on cysteine residues) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., on lysine (B10760008) residues or the N-terminus of proteins).[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions and provides spatial separation between the conjugated molecules.[1][2]

The overall stability of this crosslinker in aqueous environments is a crucial factor, as hydrolysis of either reactive group will render it unable to participate in the desired conjugation reaction. The following sections will delve into the hydrolytic stability of each reactive end and compare it with alternative crosslinking chemistries.

Hydrolytic Stability of the NHS Ester Moiety

The NHS ester is a widely used amine-reactive functional group, but it is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation.[][4] The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[][5]

Key Factors Influencing NHS Ester Hydrolysis:

  • pH: The rate of hydrolysis increases significantly with increasing pH.[][5]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[]

  • Buffer Composition: The presence of nucleophiles other than the target amine can also lead to the consumption of the NHS ester.

The following diagram illustrates the competing reactions of an NHS ester with a primary amine and water.

cluster_0 NHS Ester Reactions NHS_Ester R-CO-NHS (NHS Ester) Amide_Bond R-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Amidation (Desired Reaction) Carboxylic_Acid R-COOH (Inactive Carboxylic Acid) NHS_Ester->Carboxylic_Acid Hydrolysis (Competing Reaction) Amine Protein-NH₂ (Primary Amine) Amine->Amide_Bond NHS N-Hydroxysuccinimide Amide_Bond->NHS Water H₂O (Water) Water->Carboxylic_Acid Carboxylic_Acid->NHS

Caption: Competing reactions of an NHS ester.

Hydrolytic Stability of the Bromoacetamide Moiety

The bromoacetamide group is a thiol-reactive functional group that forms a stable thioether bond with sulfhydryl groups. This linkage is generally considered more stable than the one formed by maleimide-thiol reactions, which are susceptible to a retro-Michael reaction, leading to deconjugation.[6]

Key Advantages of Bromoacetamide over Maleimide (B117702):

  • Irreversible Bond Formation: The reaction of a bromoacetamide with a thiol forms a stable thioether bond that is not prone to reversal under physiological conditions.[6]

  • Enhanced Stability: Bromoacetamide-thiol conjugates exhibit greater stability in plasma compared to their maleimide counterparts.[6]

The diagram below illustrates the reaction of a bromoacetamide with a thiol group.

cluster_1 Bromoacetamide-Thiol Reaction Bromoacetamide R-NH-CO-CH₂-Br (Bromoacetamide) Thioether_Bond R-NH-CO-CH₂-S-Protein (Stable Thioether Bond) Bromoacetamide->Thioether_Bond Nucleophilic Substitution Thiol Protein-SH (Thiol) Thiol->Thioether_Bond HBr HBr Thioether_Bond->HBr

Caption: Formation of a stable thioether bond.

Comparison with Other Crosslinkers

The hydrolytic stability of this compound can be benchmarked against other popular classes of crosslinkers.

Data Presentation: Hydrolytic Stability of Various Crosslinker Moieties
Reactive GroupTargetHalf-life (t½)ConditionsKey Considerations
NHS Ester Amines4-5 hourspH 7.0, 0°C[][5]Hydrolysis rate increases significantly with pH and temperature.[][5]
1 hourpH 8.0, 4°C[4]
10 minutespH 8.6, 4°C[][5]
Maleimide ThiolsStable for 64 hours (as part of Sulfo-SMCC)0.1 M Sodium Phosphate, pH 7.0, 4°C[7]Thioether bond can be reversible (retro-Michael reaction).[6] Hydrolysis of the maleimide ring itself can occur at pH > 7.5.
Bromoacetamide ThiolsForms a highly stable, irreversible thioether bond.[6]More stable than maleimide-thiol adducts in plasma.[6]Reaction with other nucleophiles is possible at higher pH.
Iodoacetamide ThiolsForms a stable, irreversible thioether bond.[8]Generally considered more stable than maleimide-thiol adducts.[9] Can have lower specificity than maleimides at higher pH.[9]
DBCO (Dibenzocyclooctyne) AzidesGenerally stable in aqueous buffers at physiological pH.[4]Susceptible to degradation under strongly acidic or basic conditions.[10]Used in copper-free click chemistry.
TCO (trans-Cyclooctene) TetrazinesStability is variable and can be influenced by the presence of thiols and copper.[11]Some derivatives show good stability in aqueous buffers.[11]Used in bioorthogonal ligation.

Experimental Protocols

General Protocol for Assessing NHS Ester Hydrolysis

This protocol can be used to determine the hydrolytic stability of the NHS ester moiety of a crosslinker.

  • Preparation of Solutions:

    • Prepare a stock solution of the NHS ester-containing crosslinker in an anhydrous organic solvent (e.g., DMSO or DMF).

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • Hydrolysis Reaction:

    • Add a small volume of the crosslinker stock solution to each buffer to a final concentration typically in the low millimolar range.

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Monitoring Hydrolysis:

    • At various time points, take an aliquot of the reaction mixture.

    • Monitor the decrease in the concentration of the intact NHS ester over time using a suitable analytical method. A common method is to monitor the release of N-hydroxysuccinimide (NHS) by measuring the increase in absorbance at 260-280 nm.[] Alternatively, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify the intact crosslinker and its hydrolysis product.[6][7]

  • Data Analysis:

    • Plot the concentration of the intact crosslinker versus time.

    • Determine the half-life (t½) of the NHS ester at each pH and temperature by fitting the data to a first-order decay model.

The following diagram outlines the experimental workflow for assessing NHS ester hydrolysis.

cluster_2 NHS Ester Hydrolysis Workflow Start Prepare Crosslinker Stock (in anhydrous solvent) Incubate Incubate in Aqueous Buffer (various pH, constant temp) Start->Incubate Sample Take Aliquots (at different time points) Incubate->Sample Analyze Analyze by HPLC or UV-Vis Spectroscopy Sample->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Caption: Workflow for NHS ester stability testing.

General Protocol for Assessing Bromoacetamide Stability

This protocol can be adapted to evaluate the stability of the bromoacetamide group in a crosslinker.

  • Preparation of Solutions:

    • Prepare a stock solution of the bromoacetamide-containing crosslinker in a suitable solvent.

    • Prepare aqueous buffers at the desired pH values for the stability study.

  • Incubation:

    • Dilute the crosslinker stock solution into the aqueous buffers to a known concentration.

    • Incubate the solutions at a constant temperature.

  • Monitoring Degradation:

    • At various time points, take an aliquot of the incubation mixture.

    • Quench any potential reaction if necessary (e.g., by adding a large excess of a thiol-containing compound if studying reaction kinetics, or by acidification if studying hydrolysis).

    • Analyze the samples by a stability-indicating analytical method, such as RP-HPLC, to separate the intact crosslinker from any degradation products.[6][7]

  • Data Analysis:

    • Quantify the peak area of the intact crosslinker at each time point.

    • Plot the percentage of the remaining intact crosslinker against time to determine its stability profile.

Conclusion

The hydrolytic stability of a crosslinker is a multifaceted property governed by its reactive groups and the conditions of its use. This compound offers a compelling combination of a highly stable thiol-reactive bromoacetamide group and a well-characterized, albeit pH-sensitive, amine-reactive NHS ester.

  • The bromoacetamide moiety provides a distinct advantage over maleimide-based linkers by forming a more stable and irreversible thioether bond, which is crucial for the long-term stability of the resulting bioconjugate.[6]

  • The NHS ester moiety, while susceptible to hydrolysis, is highly effective for amine conjugation when reactions are performed under optimized conditions (pH 7.2-8.5) and for a controlled duration.[][4]

When selecting a crosslinker, researchers must carefully consider the pH and temperature of their intended application, as well as the desired stability of the final conjugate. For applications requiring high stability of the thiol linkage, the bromoacetamide group of this compound presents a superior choice over maleimide-containing crosslinkers. The inherent instability of the NHS ester can be managed by careful control of reaction conditions. For applications demanding even greater stability of the amine-reactive group, alternative chemistries may need to be explored. By understanding the hydrolytic stability profiles of different crosslinkers, researchers can make more informed decisions to ensure the success of their bioconjugation strategies.

References

A Researcher's Guide to Quantifying Protein Labeling with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of common methodologies for determining the Degree of Labeling, complete with experimental protocols and data.

Accurately determining the Degree of Labeling (DOL) is a critical quality control step in the development of antibody-drug conjugates (ADCs), fluorescently tagged proteins for imaging, and other bioconjugates. The DOL, also known as the Degree of Substitution (DOS), represents the average number of label molecules covalently attached to a single protein molecule.[1][2][3] An optimal DOL is essential for ensuring conjugate efficacy, stability, and reproducibility.[3][4] Over-labeling can lead to protein aggregation, loss of biological activity, or fluorescence self-quenching, while under-labeling may result in a weak signal or reduced potency.[3][4]

N-Hydroxysuccinimide (NHS) esters are among the most widely used reagents for labeling proteins.[5][6] They react with primary amine groups, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form stable amide bonds.[5][6][7] This reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[5][8]

This guide provides a comparative overview of the primary methods used to quantify the DOL of proteins labeled with NHS esters, offering detailed protocols and data to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

The Chemistry of NHS Ester Labeling

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. Careful control of reaction conditions, such as pH, temperature, and reactant molar ratio, is necessary to achieve the desired level of labeling.[9][10]

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-Label (Stable Amide Bond) Protein->Conjugate + Label-NHS Ester (pH 8.3-8.5) NHS_Ester Label-NHS Ester NHS N-Hydroxysuccinimide (Byproduct)

Caption: Reaction of a protein's primary amine with an NHS ester label.

Comparison of DOL Quantification Methods

The two most prevalent methods for determining the DOL are UV-Vis Spectrophotometry and Mass Spectrometry (MS). Each offers distinct advantages and is suited for different experimental needs and resource availability.

FeatureUV-Vis SpectrophotometryMass Spectrometry (MS)
Principle Measures absorbance of the label and protein to calculate their respective concentrations based on the Beer-Lambert law.[11]Directly measures the mass-to-charge ratio of the intact conjugate, resolving species with different numbers of labels.
Advantages - Widely accessible equipment- Rapid and simple procedure- Non-destructive- High accuracy and precision- Provides distribution of labeled species (e.g., DOL 0, 1, 2...)- Confirms covalent attachment and site of labeling (with MS/MS)[12]
Disadvantages - Lower accuracy (can be off by ~20%)[2]- Requires accurate extinction coefficients for both protein and label- Prone to interference from other absorbing species- Requires specialized, expensive equipment- More complex data analysis- Can be sensitive to sample purity and formulation
Sample Req. Purified conjugate, free of unbound label.Purified conjugate, often requiring buffer exchange into a volatile solvent.
Typical Use Routine checks, process monitoring, applications where high precision is not critical.Characterization of final products, ADCs, biotherapeutics, and when precise stoichiometry is required.

Method 1: UV-Vis Spectrophotometry

This method is the most common approach for estimating DOL due to its simplicity and the wide availability of spectrophotometers.[1] The calculation relies on measuring the absorbance of the conjugate solution at two wavelengths: the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum (λmax) of the attached label.[1][11]

A critical step in this calculation is correcting the absorbance at 280 nm for the contribution of the dye, as most labels also absorb light at this wavelength.[11][13]

UV_Vis_Workflow start 1. Purify Conjugate (Remove free label) measure 2. Measure Absorbance (A₂₈₀ and Aₘₐₓ) start->measure calc_dye 3. Calculate Label Conc. measure->calc_dye correct_A280 4. Correct A₂₈₀ for Label Contribution measure->correct_A280 Requires Correction Factor (CF) calc_dol 6. Calculate DOL (Ratio of Concentrations) calc_dye->calc_dol calc_prot 5. Calculate Protein Conc. correct_A280->calc_prot calc_prot->calc_dol

Caption: Experimental workflow for determining DOL via UV-Vis spectrophotometry.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation: Purify the labeled protein from any unreacted, free label using a suitable method such as dialysis or gel filtration (e.g., a desalting column).[3][13][14] This step is crucial for accuracy.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer and UV-transparent quartz cuvettes. Blank the instrument with the same buffer used for the conjugate solution.

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance at the maximum absorbance wavelength of the label (Aₘₐₓ).

    • If absorbance readings are above 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.[3][13]

  • Calculations:

    • Correction Factor (CF): This value accounts for the label's absorbance at 280 nm and is defined as:

      • CF = (Absorbance of free label at 280 nm) / (Absorbance of free label at λₘₐₓ)[13] This value is a constant for a given label and is often provided by the manufacturer.[2]

    • Protein Concentration (M):

      • A_protein = A₂₈₀ - (Aₘₐₓ × CF)[11]

      • Protein Conc. (M) = A_protein / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm in M⁻¹cm⁻¹)[11]

    • Label Concentration (M):

      • Label Conc. (M) = Aₘₐₓ / ε_label (where ε_label is the molar extinction coefficient of the label at its λₘₐₓ in M⁻¹cm⁻¹)[2][11]

    • Degree of Labeling (DOL):

      • DOL = Label Conc. (M) / Protein Conc. (M)

Method 2: Mass Spectrometry (MS)

Mass spectrometry provides a much more accurate and detailed analysis of the DOL. By measuring the mass of the intact protein conjugate, MS can distinguish between unlabeled protein and protein molecules carrying one, two, three, or more labels. This results in a distribution profile of the labeled species, from which a precise average DOL can be calculated.

MS_Workflow start 1. Prepare Sample (Buffer exchange to volatile solvent) acquire 2. Acquire Mass Spectrum (e.g., ESI-QTOF) start->acquire deconvolute 3. Deconvolute Spectrum (Convert m/z to mass) acquire->deconvolute identify 4. Identify Peaks (Unlabeled, +1, +2, etc.) deconvolute->identify calculate 5. Calculate Average DOL (Weighted average of peaks) identify->calculate Decision_Tree start Need to determine DOL? question1 Is high accuracy and stochiometric distribution required? start->question1 ms Use Mass Spectrometry (MS) question1->ms Yes question2 Is the application for routine QC or process monitoring? question1->question2 No uv_vis Use UV-Vis Spectrophotometry question2->ms No (Consider MS for characterization) question2->uv_vis Yes

References

Bromoacetamido-PEG4-NHS Ester: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of Bromoacetamido-PEG4-NHS ester, a heterobifunctional crosslinker, and compares its characteristics and applications with other common alternatives, supported by available data and experimental insights.

This compound is a chemical tool designed for the covalent linkage of two different biomolecules. It features two distinct reactive groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. The bromoacetamido group, on the other hand, specifically targets sulfhydryl (thiol) groups, typically found in cysteine residues. The integrated PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, a crucial factor for biological applications.[1][2]

Principle of Action and Applications

The dual reactivity of this compound allows for a controlled, two-step conjugation process. First, the NHS ester is reacted with an amine-containing molecule. After this initial reaction, the now-functionalized molecule can be introduced to a thiol-containing molecule, where the bromoacetamido group will form a stable thioether bond. This stepwise approach minimizes the formation of unwanted homodimers.

Key applications of this linker include:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2]

  • PROTACs: Synthesizing molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce targeted protein degradation.[3]

  • Bioconjugation: General purpose linking of proteins, peptides, and other biomolecules for various research applications.[1]

  • Probe Development: Construction of multifunctional probes for diagnostic and imaging purposes.[1]

  • Material Science: Functionalization of nanoparticles and other biomaterials.[1]

Comparison with Alternative Crosslinkers

While this compound offers a valuable tool for bioconjugation, several alternatives with different reactive chemistries are available. The choice of linker depends on the specific application, the nature of the molecules to be conjugated, and the desired stability of the final product.

FeatureThis compoundMaleimide-PEG-NHS EsterSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Amine-Reactive Group NHS EsterNHS EsterNHS Ester
Thiol-Reactive Group BromoacetamideMaleimide (B117702)Maleimide
Spacer PEG4 (hydrophilic)PEG (variable length, hydrophilic)Cyclohexane (hydrophobic)
Thiol Reaction pH Typically pH 7.5-8.5Typically pH 6.5-7.5Typically pH 6.5-7.5
Stability of Thioether Bond Generally considered stableSusceptible to retro-Michael addition, leading to potential cleavageCyclohexane bridge enhances maleimide stability compared to linear maleimides
Solubility High in aqueous solutionsHigh in aqueous solutionsLower in aqueous solutions

Experimental Protocols

Detailed experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for using NHS ester-containing linkers for antibody labeling. Note that specific conditions, such as molar ratios and incubation times, may require optimization for each specific application.

General Protocol for Antibody Labeling with an NHS Ester Linker

This protocol outlines the fundamental steps for conjugating an NHS ester-containing linker to an antibody.

Materials:

  • Antibody solution (e.g., in PBS)

  • This compound (or other NHS ester linker)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it should be purified by dialysis or buffer exchange into an amine-free buffer like PBS. The antibody concentration should be adjusted to 1-10 mg/mL.[4]

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[4] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[4]

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker stock solution to the antibody solution. A 10- to 50-fold molar excess is a common starting point.[5]

    • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid denaturation of the antibody.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM.[6]

  • Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[4]

Workflow for Two-Step Heterobifunctional Conjugation

This workflow illustrates the sequential conjugation of two different molecules using a heterobifunctional linker like this compound.

experimental_workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction cluster_purification Purification A Molecule A (with primary amine) C Reaction in Amine-Free Buffer (pH 7.2-8.0) A->C B This compound B->C D Intermediate A-Linker C->D F Reaction in Buffer (pH 7.5-8.5) D->F E Molecule B (with thiol group) E->F G Final Conjugate A-Linker-B F->G H Removal of Excess Reagents G->H

Sequential conjugation workflow using a heterobifunctional linker.

Signaling Pathways and Logical Relationships

The fundamental principle of using this compound is based on the specific reactivity of its functional groups towards primary amines and thiols, enabling the controlled assembly of a desired bimolecular conjugate.

logical_relationship cluster_linker This compound cluster_biomolecules Biomolecules cluster_bonds Resulting Covalent Bonds NHS NHS Ester Amide Stable Amide Bond NHS->Amide reacts with Bromo Bromoacetamide Thioether Stable Thioether Bond Bromo->Thioether reacts with Amine Primary Amine (-NH2) Amine->Amide forms Thiol Thiol (-SH) Thiol->Thioether forms

Reaction logic of this compound.

References

Safety Operating Guide

Proper Disposal of Bromoacetamido-PEG4-NHS Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of Bromoacetamido-PEG4-NHS ester, a common crosslinking agent in biomedical research and drug development.

While this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS), it is recommended to be disposed of as special waste.[1][2] This necessitates a formal disposal process through a licensed waste disposal company, adhering to local, national, and regional regulations.[1] This approach ensures the highest safety standards and minimizes environmental impact.

I. Immediate Safety and Spill Response

In the event of a spill, personal protective equipment should be worn, including suitable gloves and eye/face protection.[1][2] The spilled material should be mixed with an inert absorbent material, such as sand or vermiculite, swept up, and placed in a tightly closed container for disposal.[1][2] It is crucial to prevent the material from entering drains or water courses.[1][2]

II. Chemical Properties and Disposal Considerations

To understand the disposal requirements, it's essential to be aware of the chemical's key characteristics.

Property Value/Information Source
Molecular Formula C17H27BrN2O9[1][2]
Molecular Weight 483.31 g/mol [2]
Appearance Viscous Liquid or Solid[3]
Solubility Soluble in DMSO, DMF, DCM[4]
Storage Refrigerated, in a closed vessel[1]
Hazards Not classified as a hazard[1][2]

The presence of a bromoacetamide group and an NHS ester functional group means the compound is reactive, particularly towards thiols and primary amines. While not classified as hazardous, these reactive groups warrant careful handling and disposal to avoid unintended reactions.

Key functional groups of this compound.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound".

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes should be kept separate.

Step 2: Containerization and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure lid. The original container, if in good condition, can be used.

  • Labeling: Affix a hazardous waste label (or a label specified by your institution for special waste) to the container. The label should include:

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of accumulation

    • The name of the principal investigator or lab manager

    • Any relevant hazard information (though not classified, it is good practice to note its reactive nature)

Step 3: Storage

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Conditions: Keep the container closed at all times, except when adding waste. Store in a cool, dry place, and if specified, under refrigeration as per the original storage conditions.[1]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to arrange for the collection of the waste.

  • Licensed Disposal Company: The EHS department will typically have a contract with a licensed waste disposal company that is authorized to handle and dispose of chemical waste in accordance with all regulations.

  • Documentation: Complete any necessary waste pickup request forms or documentation required by your institution.

Disposal_Workflow cluster_Lab Laboratory Procedures cluster_Disposal Disposal Procedures A Identify Waste: This compound B Segregate from other chemical waste A->B C Select compatible, leak-proof container B->C D Label container with chemical name and date C->D E Store in designated satellite accumulation area D->E F Contact Institutional EHS for waste pickup E->F G EHS arranges collection by licensed disposal company F->G H Proper disposal according to local and national regulations G->H

Decision workflow for the disposal of this compound.

IV. Disposal of "Empty" Containers

Even "empty" containers that held this compound must be handled properly.

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent that can dissolve the compound, such as DMSO, DMF, or DCM.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as chemical waste, following the same procedure outlined above.

  • Deface Label: After triple-rinsing, deface or remove the original label on the container.

  • Dispose of Container: The triple-rinsed, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the container material and institutional policies.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Bromoacetamido-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bromoacetamido-PEG4-NHS ester. Following these procedures is essential for ensuring laboratory safety and maintaining the integrity of the product.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is prudent to handle it with care, employing standard laboratory safety practices. The presence of a bromoacetamide group and a reactive NHS ester necessitates caution.

Minimum Recommended PPE:

A comprehensive set of personal protective equipment should be worn at all times when handling this compound in solid or solution form.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[1][2]Protects eyes from potential splashes of the compound or solvents.
Face shield worn over safety glasses.[1][2]Recommended when handling larger quantities or when there is a significant splash hazard.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[1][3]Prevents direct skin contact with the reagent.
Double gloving.[2]Provides an extra layer of protection, especially during extended handling periods.
Body Protection Laboratory coat.[2][3]Protects skin and personal clothing from accidental spills.
Respiratory Approved mask or respirator (e.g., N95).[4]Recommended when handling the solid powder to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

This compound is a moisture-sensitive compound.[5] Proper handling is critical to prevent its hydrolysis and ensure its reactivity for conjugation.

Preparation and Handling Workflow:

cluster_prep Preparation cluster_dissolution Dissolution cluster_reaction Reaction P1 Equilibrate vial to room temperature before opening P2 Weigh the required amount of solid in a fume hood P1->P2 D1 Dissolve immediately before use in an anhydrous solvent (e.g., DMSO, DMF) P2->D1 D2 Do not prepare stock solutions for storage D1->D2 R1 Add to reaction mixture containing primary amines or thiols D2->R1 R2 Avoid buffers with primary amines (e.g., Tris, glycine) R1->R2

Figure 1. Workflow for the preparation and handling of this compound.

Experimental Protocol for Handling:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature. This prevents moisture condensation inside the vial, which can hydrolyze the NHS ester.[5]

  • Weighing: When handling the solid powder, wear an appropriate dust mask (e.g., N95) and weigh the desired amount in a chemical fume hood.[3]

  • Dissolution: Dissolve the reagent in an anhydrous solvent such as DMSO or DMF immediately before use.[5][6] Do not prepare stock solutions for later use, as the NHS ester moiety readily hydrolyzes in the presence of moisture.[5][7][8]

  • Reaction Conditions: When using for conjugation to primary amines, avoid buffers that contain primary amines themselves, such as Tris or glycine, as these will compete with the intended reaction.[5] Phosphate-buffered saline (PBS) is a suitable alternative.

Disposal Plan: Safe Waste Management

All materials that come into contact with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.[3]

Waste Segregation and Disposal Workflow:

cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions WS1 Solid Waste (gloves, pipette tips, vials) DA1 Collect in a designated, labeled solid hazardous waste container WS1->DA1 WS2 Liquid Waste (unused solutions, reaction mixtures) DA2 Quench reactive NHS ester (optional, see protocol) WS2->DA2 DA4 Arrange for chemical waste pickup with EHS DA1->DA4 DA3 Collect in a designated, labeled liquid hazardous waste container DA2->DA3 DA3->DA4

Figure 2. Workflow for the disposal of waste containing this compound.

Disposal Procedures:

Waste TypeDisposal Protocol
Solid Waste All solid materials, including gloves, pipette tips, and empty vials, that have been in contact with the compound should be collected in a designated and clearly labeled solid hazardous waste container.[3]
Liquid Waste Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container compatible with the solvents used.[3]
Decontamination Spills should be cleaned up by mixing with an inert absorbent material (e.g., sand), sweeping it up, and placing it in a tightly closed container for disposal.[4]

Protocol for Quenching Reactive NHS Ester in Aqueous Solutions:

To ensure the complete hydrolysis of the reactive NHS ester before disposal, follow these steps:

  • Adjust the pH of the aqueous waste solution to between 7.0 and 8.5.[3]

  • Allow the solution to stand at room temperature for several hours or overnight.[3] This will hydrolyze the NHS ester, rendering it non-reactive.

  • Transfer the quenched solution to the designated aqueous hazardous waste container.[3]

Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.[3][9]

References

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